Aniline hydrochloride
Description
This compound can cause cancer according to The Environmental Protection Agency (EPA).
Structure
3D Structure of Parent
Properties
IUPAC Name |
aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.ClH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H | |
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InChI Key |
MMCPOSDMTGQNKG-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N.ClH, Array, C6H8ClN | |
| Record name | ANILINE HYDROCHLORIDE | |
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| Record name | ANILINE HYDROCHLORIDE | |
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Related CAS |
36663-09-9, 89183-45-9, 94750-31-9, 142-04-1, 62-53-3 (Parent) | |
| Record name | Benzenamine, labeled with carbon-14, hydrochloride (1:1) | |
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| Record name | Polyaniline hydrochloride | |
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| Record name | Aniline hydrochloride homopolymer | |
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| Record name | Benzenamine hydrochloride (1:1) | |
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| Record name | Aniline hydrochloride | |
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DSSTOX Substance ID |
DTXSID3020091 | |
| Record name | Aniline hydrochloride | |
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Molecular Weight |
129.59 g/mol | |
| Source | PubChem | |
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Physical Description |
Aniline hydrochloride appears as a white to greenish colored crystalline solid. Toxic by ingestion and a skin and eye irritant. May emit toxic aniline and chloride fumes under exposure to high temperatures or flame. Used to make dyes and printing ink., White hygroscopic solid; Darkens on exposure to air and light; [ICSC] White to greenish solid; [CAMEO] White or black solid; [NTP] Off-white crystalline powder with a weak odor; Hygroscopic; [Alfa Aesar MSDS], HYGROSCOPIC WHITE CRYSTALS. TURNS DARK ON EXPOSURE TO AIR AND LIGHT. | |
| Record name | ANILINE HYDROCHLORIDE | |
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| Record name | Aniline hydrochloride | |
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| Record name | ANILINE HYDROCHLORIDE | |
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Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 245 °C | |
| Record name | ANILINE HYDROCHLORIDE | |
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| Record name | ANILINE HYDROCHLORIDE | |
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Flash Point |
380 °F (NTP, 1992), 193 °C o.c. | |
| Record name | ANILINE HYDROCHLORIDE | |
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| Record name | ANILINE HYDROCHLORIDE | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 107 | |
| Record name | ANILINE HYDROCHLORIDE | |
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| Record name | ANILINE HYDROCHLORIDE | |
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Density |
1.2215 (NTP, 1992) - Denser than water; will sink, 1.22 g/cm³ | |
| Record name | ANILINE HYDROCHLORIDE | |
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| Record name | ANILINE HYDROCHLORIDE | |
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Vapor Density |
4.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.46 | |
| Record name | ANILINE HYDROCHLORIDE | |
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| Record name | ANILINE HYDROCHLORIDE | |
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CAS No. |
142-04-1, 97467-77-1 | |
| Record name | ANILINE HYDROCHLORIDE | |
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| Record name | Benzenamine, diazotized, coupled with aniline, condensation products, hydrochlorides | |
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| Record name | Aniline hydrochloride | |
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| Record name | Aniline chloride | |
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| Record name | Benzenamine, hydrochloride (1:1) | |
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| Record name | Aniline hydrochloride | |
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| Record name | Benzenamine, diazotized, coupled with aniline, condensation products, hydrochlorides | |
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| Record name | Anilinium chloride | |
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| Record name | ANILINE HYDROCHLORIDE | |
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| Record name | ANILINE HYDROCHLORIDE | |
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Melting Point |
388 °F (NTP, 1992), 196-202 °C | |
| Record name | ANILINE HYDROCHLORIDE | |
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| Record name | ANILINE HYDROCHLORIDE | |
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Foundational & Exploratory
Aniline Hydrochloride: A Comprehensive Technical Guide for Researchers
CAS Number: 142-04-1
This technical guide provides an in-depth overview of aniline (B41778) hydrochloride, a significant chemical intermediate in various industrial and research applications. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its biological activities and toxicological profile.
Core Properties of Aniline Hydrochloride
This compound, also known as anilinium chloride, is the salt formed from the reaction of the weak base aniline with hydrochloric acid.[1] It typically appears as a white to greenish-white crystalline solid that is known to darken upon exposure to air and light.[2][3] This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₆H₈ClN | [4] |
| Molecular Weight | 129.59 g/mol | [2][5] |
| CAS Number | 142-04-1 | [2][5] |
| Melting Point | 196-200 °C | [1][5][6] |
| Boiling Point | 245 °C | [1][6] |
| Density | 1.22 g/cm³ | [2] |
| Solubility in Water | 1070 g/L at 20 °C | [6] |
| Flash Point | 193 °C (open cup) | [2] |
| Vapor Density | 4.46 (air = 1) | [2] |
| pKa (of aniline conjugate acid) | 4.6 at 25 °C | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, from its synthesis and purification to its application in polymerization and analysis of its biological effects.
Synthesis of this compound
A straightforward method for the preparation of this compound involves the direct reaction of aniline with concentrated hydrochloric acid.[1][7]
Materials:
-
Aniline (75 g)
-
Concentrated hydrochloric acid (80 mL)
-
Evaporating dish
-
Oven
Procedure:
-
In a fume hood, carefully mix 75 g of aniline and 80 mL of concentrated hydrochloric acid in an evaporating dish.[1][7]
-
Heat the mixture gently to evaporate the solution to dryness.
-
Dry the resulting solid this compound in an oven at 110–120 °C to remove any residual moisture.[1][7] The final product should be a crystalline solid.
Purification of this compound
Purification of this compound can be achieved through recrystallization to remove impurities.
Materials:
-
Crude this compound
-
Ethanol (B145695) (95%)
-
Beaker
-
Heating plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot 95% ethanol.
-
Once fully dissolved, allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of recrystallized product.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Dry the purified this compound crystals in a desiccator or a vacuum oven at a moderate temperature.
Preparation of Polyaniline from this compound
This compound is a common monomer for the synthesis of polyaniline (PANI), a conductive polymer.[8]
Materials:
-
This compound (2.59 g, 20 mmol)
-
Ammonium (B1175870) peroxydisulfate (B1198043) (5.71 g, 25 mmol)
-
Distilled water
-
Two 50 mL volumetric flasks
-
Beaker
Procedure:
-
Prepare a 0.4 M this compound solution by dissolving 2.59 g of this compound in distilled water in a 50 mL volumetric flask.
-
Prepare a 0.5 M ammonium peroxydisulfate solution by dissolving 5.71 g of ammonium peroxydisulfate in distilled water in a separate 50 mL volumetric flask.
-
Allow both solutions to equilibrate to room temperature for approximately 1 hour.[8]
-
In a beaker, mix the two solutions and stir briefly.[8]
-
Allow the mixture to rest at room temperature for polymerization to occur. A dark green or black precipitate of polythis compound will form.[8]
-
Collect the polythis compound precipitate by filtration.
-
Wash the precipitate with distilled water and then with methanol (B129727) to remove any unreacted monomer and oligomers.
-
Dry the final polyaniline product in a vacuum oven at 60 °C.[8]
In Vivo Administration for Toxicological Studies in Rats
For studying the toxicological effects of this compound, a common protocol involves oral administration to rats.[2][6]
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Drinking water (for vehicle)
-
Gavage needles
Procedure:
-
Prepare a solution of this compound in drinking water at the desired concentration. A common dose used in splenotoxicity studies is 1 mmol/kg/day.[2][6]
-
Administer the solution to the rats daily via oral gavage for the specified duration of the study (e.g., 7 days).[2][6]
-
A control group of rats should receive the same volume of drinking water (vehicle) by gavage.[2][6]
-
Monitor the animals for clinical signs of toxicity, body weight changes, and food and water consumption throughout the study.
-
At the end of the treatment period, euthanize the animals and collect tissues (e.g., spleen, liver, blood) for further analysis.[2]
Assessment of DNA Damage using the Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA damage induced by chemical agents like aniline and its derivatives.[9]
Materials:
-
Bone marrow cells from treated and control animals
-
Low melting point agarose (B213101)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with image analysis software
Procedure:
-
Isolate bone marrow cells from the femurs of the treated and control animals.
-
Embed the cells in a thin layer of low melting point agarose on a microscope slide.
-
Immerse the slides in lysis solution at 4°C for at least 1 hour to lyse the cells and unfold the DNA.[10]
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.[10]
-
Apply an electric field (e.g., 25 V) for 20-30 minutes to allow the fragmented DNA to migrate towards the anode, forming a "comet tail".[10]
-
Neutralize the slides with neutralization buffer.[10]
-
Stain the DNA with a fluorescent dye.[10]
-
Visualize the slides under a fluorescence microscope and capture images.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software. An increase in tail moment indicates greater DNA damage.[10]
Biological Activities and Signaling Pathways
Aniline and its hydrochloride salt are known to induce toxicity, particularly in the spleen and hematopoietic system.[1][2] Chronic exposure in rats has been linked to splenomegaly, hyperplasia, fibrosis, and the development of sarcomas.[1][2]
The underlying mechanism of aniline-induced toxicity is believed to involve oxidative stress.[5] Aniline exposure leads to an overload of iron in the spleen, which can catalyze the formation of reactive oxygen species (ROS).[5] These ROS can then cause damage to cellular components, including lipids, proteins, and DNA.[5]
One of the key signaling pathways implicated in aniline-induced toxicity is the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). ROS can activate IκB kinase (IKK), which in turn phosphorylates the inhibitor of NF-κB (IκB). This leads to the degradation of IκB and the release and nuclear translocation of NF-κB, which then promotes the transcription of pro-inflammatory genes. Simultaneously, ROS can activate MAPKs, which can lead to the activation of the transcription factor AP-1, further contributing to the inflammatory response and cellular damage.
Furthermore, studies have shown that aniline exposure can lead to the formation of nitrotyrosine in the spleen of rats, indicating the involvement of nitric oxide and peroxynitrite in the oxidative damage process.[6] Aniline has also been shown to induce DNA damage in various organs, including the liver and kidneys of rats.[11]
Visualizations
The following diagrams illustrate key processes related to this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Proposed signaling pathway for this compound-induced splenotoxicity.
References
- 1. Splenotoxicity associated with splenic sarcomas in rats fed high doses of D & C Red No. 9 or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neurotoxicity induced by a single oral dose of aniline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress in the splenotoxicity of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrotyrosine formation in splenic toxicity of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subchronic toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. An evaluation of the DNA damaging effect of selected aniline derivatives using the alkaline single cell gel electrophoresis ("comet") assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. DNA damage in liver, kidney, bone marrow, and spleen of rats and mice treated with commercial and purified aniline as determined by alkaline elution assay and sister chromatid exchange induction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of aniline (B41778) hydrochloride from aniline and hydrochloric acid. It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this fundamental chemical transformation. This document outlines the core principles of the synthesis, provides detailed experimental protocols, presents quantitative data in a structured format, and includes spectroscopic data for the characterization of the final product. Furthermore, this guide offers visual representations of the reaction mechanism and experimental workflow to facilitate a deeper understanding of the process.
Introduction
Aniline hydrochloride, the salt formed from the reaction of the weak base aniline with hydrochloric acid, is a versatile intermediate in organic synthesis.[1] Its enhanced water solubility and stability compared to aniline make it a valuable precursor in the production of a wide range of compounds, including dyes, pharmaceuticals, and polymers.[2] The synthesis of this compound is a straightforward acid-base reaction, but a thorough understanding of the reaction conditions, stoichiometry, and purification methods is crucial for obtaining a high-purity product with a good yield. This guide will explore various methodologies for this synthesis, providing the necessary details for replication and optimization in a laboratory setting.
Reaction Mechanism and Stoichiometry
The synthesis of this compound is an exemplary acid-base reaction. The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a proton acceptor (a Brønsted-Lowry base), while hydrochloric acid serves as the proton donor (a Brønsted-Lowry acid). The protonation of the amino group results in the formation of the anilinium cation and the chloride anion, which associate to form the ionic compound, this compound.
Reaction Equation:
C₆H₅NH₂ + HCl → C₆H₅NH₃⁺Cl⁻
The stoichiometry of the reaction is a simple 1:1 molar ratio between aniline and hydrochloric acid. Using an excess of one reagent is generally not necessary for the reaction to proceed to completion, although a slight excess of hydrochloric acid can be used to ensure full conversion of the aniline.
Experimental Protocols
Several methods for the synthesis of this compound have been reported. The choice of method may depend on the desired scale, purity requirements, and available equipment. Below are two detailed protocols.
Protocol 1: Synthesis in Aqueous Solution
This method is suitable for laboratory-scale synthesis and yields a crystalline product.
Materials:
-
Aniline (C₆H₅NH₂)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Deionized Water
-
Anhydrous ethyl ether
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
Oven
Procedure:
-
In a 100 mL round-bottom flask, place a magnetic stir bar and cool the flask in an ice and water bath.
-
Add a pre-determined equimolar amount of previously distilled aniline to the flask.[3]
-
While stirring, slowly add an equimolar amount of concentrated hydrochloric acid to the aniline.[3] The reaction is exothermic, and the slow addition helps to control the temperature.
-
Continue stirring as the solution cools, which will initiate the crystallization of this compound salt.[3]
-
Once the crystallization is complete, transfer the salt to a separatory funnel.
-
Wash the crystals with anhydrous ethyl ether to remove any unreacted aniline or impurities.[3]
-
Collect the purified salt by vacuum filtration using a Büchner funnel.
-
Dry the collected this compound crystals in an oven at 50°C.[3]
Protocol 2: Evaporation Method
This is a convenient method for preparing dry this compound.[4]
Materials:
-
Aniline (C₆H₅NH₂)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Evaporating dish
-
Oven
Procedure:
-
In a suitable evaporating dish, mix 75 g of aniline with 80 mL of concentrated hydrochloric acid.[5]
-
Place the evaporating dish in a fume hood and allow the mixture to evaporate to dryness. This can be expedited by gentle heating on a hot plate.
-
Once the product is dry, transfer it to an oven and dry at 110–120°C to remove any residual moisture.[4]
Quantitative Data
The following tables summarize the quantitative data for the synthesis of this compound based on the described protocols and other literature sources.
Table 1: Stoichiometry and Yield for this compound Synthesis
| Method | Aniline (molar equivalent) | Hydrochloric Acid (molar equivalent) | Solvent | Reaction Conditions | Reported Yield | Reference |
| Aqueous Solution | 1 | 1 | Water/None | Ice bath, stirring | ~67% (in a polymerization context) | [3] |
| Evaporation | 1 | ~1.2 | None | Evaporation to dryness, 110-120°C drying | Not specified, but used for subsequent high-yield reaction | [4] |
| Aqueous Formaldehyde | 93 parts by weight | 110 parts by weight | 930 parts by weight Water | Room temperature, 2 hours | 168 parts by weight of aniline resin (product used in subsequent step) | [6] |
| Gas-Phase Reaction | 186 parts by weight | 290 parts by weight | None | 260-270°C | High purity product obtained |
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈ClN | [6] |
| Molecular Weight | 129.59 g/mol | [6] |
| Appearance | White to greenish crystalline solid | |
| Melting Point | 198 °C | |
| Boiling Point | 245 °C | |
| Solubility in Water | 107 g/100 mL at 20 °C | |
| ¹H NMR (DMSO-d₆, δ ppm) | ||
| Aromatic Protons | Multiplet | |
| -NH₃⁺ Protons | Broad singlet | |
| ¹³C NMR (CDCl₃, δ ppm) | ||
| C1 (ipso) | ~146.4 | |
| C2, C6 (ortho) | ~115.1 | |
| C3, C5 (meta) | ~129.3 | |
| C4 (para) | ~118.6 | |
| FTIR (KBr, cm⁻¹) | ||
| N-H Stretch (asymmetric and symmetric) | ~3400-3300 | |
| Aromatic C-H Stretch | >3000 | |
| N-H Bend | ~1622 | |
| Aromatic C=C Stretch | ~1600-1450 |
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the acid-base reaction between aniline and hydrochloric acid.
Caption: Aniline acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of this compound in an aqueous solution.
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
Aniline: Aniline is toxic and can be absorbed through the skin. It is a suspected carcinogen. Always handle aniline in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Concentrated Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns. It also has a pungent and irritating odor. Handle with extreme care in a fume hood and wear appropriate PPE.
-
This compound: this compound is also toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound from aniline and hydrochloric acid is a fundamental and robust reaction in organic chemistry. This technical guide has provided a detailed overview of the synthesis, including the underlying mechanism, practical experimental protocols, and essential quantitative and spectroscopic data. By following the outlined procedures and safety precautions, researchers and professionals can confidently and safely prepare high-purity this compound for a variety of applications in research and development.
References
- 1. Aniline(62-53-3) 13C NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. hmdb.ca [hmdb.ca]
- 4. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. physical chemistry - 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Solubility of Aniline Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of aniline (B41778) hydrochloride in water and various organic solvents. The document details quantitative solubility data, outlines a robust experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.
Core Solubility Profile
Aniline hydrochloride (C₆H₅NH₃⁺Cl⁻) is the salt of the weak base aniline and the strong acid hydrochloric acid. This salt form significantly enhances its polarity and, consequently, its solubility in aqueous and polar solvents compared to its free base, aniline. It presents as a white to off-white crystalline solid that is known to be hygroscopic and light-sensitive, often darkening upon exposure to air and light.[1]
Quantitative Solubility Data
The solubility of a compound is a critical physical property, influencing everything from reaction kinetics to bioavailability in pharmaceutical formulations. The data below has been compiled from various chemical databases and literature sources.
This compound is highly soluble in water.[2] Its solubility at standard room temperature is significant, making water an excellent solvent for creating concentrated stock solutions.
Table 1: Aqueous Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 20 | 107 |
Source(s):[1]
The solubility of this compound in water is also known to increase with rising temperature.[3][4]
Solubility in organic solvents is dictated by the polarity of the solvent and its ability to solvate the anilinium and chloride ions. Generally, polar organic solvents are more effective than non-polar ones. Quantitative data in organic solvents is less commonly reported than in water, but qualitative descriptions are available.
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Qualitative Solubility |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Chloroform | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Good solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good solubility |
| Acetone | Polar Aprotic | Sparingly Soluble |
| Ethyl Acetate | Moderately Polar | Low Solubility |
| Diethyl Ether | Non-polar | Very Low Solubility |
| Toluene | Non-polar | Very Low Solubility |
Experimental Protocol for Solubility Determination
For researchers needing to generate precise solubility data for specific solvent systems or temperatures, the gravimetric method is a reliable and straightforward approach.[7] This method determines the concentration of a solute in a saturated solution by evaporating the solvent and weighing the remaining residue.[8][9]
A saturated solution is prepared by equilibrating an excess amount of the solute (this compound) in the solvent at a constant temperature. A known quantity of the clear, saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the non-volatile solute is determined. This allows for the calculation of solubility, typically expressed as grams of solute per 100 mL or 100 g of solvent.[8]
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath for temperature control
-
Conical flasks or sealed vials
-
Pipettes or syringes
-
Filtration apparatus (e.g., syringe filters)
-
Pre-weighed evaporating dishes or beakers
-
Drying oven
-
This compound (pure)
-
Solvent of interest (high purity)
-
Preparation : Add an excess amount of this compound to a known volume or mass of the solvent in a conical flask. The presence of undissolved solid at the end of the equilibration is essential to ensure saturation.[8]
-
Equilibration : Seal the flask and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10]
-
Phase Separation : Once equilibrium is achieved, allow the mixture to stand at the constant temperature until the excess solid settles. Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter to prevent transfer of any undissolved solid.
-
Sample Measurement : Transfer a precisely measured volume (e.g., 10.0 mL) of the clear filtrate into a pre-weighed (tared) evaporating dish (W₁).[8]
-
Solvent Evaporation : Gently evaporate the solvent from the dish. For volatile organic solvents, this can be done in a fume hood. For water, a hot plate or steam bath can be used, followed by drying in an oven at a temperature below the decomposition point of this compound (e.g., 100-110 °C).[8]
-
Final Weighing : Dry the evaporating dish containing the residue to a constant weight in an oven, cooling it in a desiccator before each weighing. Record the final constant weight of the dish plus residue (W₂).[8]
The solubility can be calculated as follows:
-
Mass of Solute (m_solute) :
-
m_solute = W₂ (dish + residue) - W₁ (empty dish)
-
-
Solubility ( g/100 mL) :
-
Solubility = (m_solute / Volume of filtrate used) × 100
-
-
Temperature Control : Solubility is highly temperature-dependent. Maintaining a constant and accurately measured temperature throughout the experiment is critical.[8]
-
Purity : The purity of both the solute and the solvent can significantly affect the results.[10]
-
Equilibrium : Ensure sufficient time is allowed for the system to reach thermodynamic equilibrium. This can be verified by taking measurements at different time points (e.g., 24h and 48h) and confirming the solubility value is constant.[8]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. garudachem.com [garudachem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 142-04-1 [chemicalbook.com]
- 7. pharmacyjournal.info [pharmacyjournal.info]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Aniline Hydrochloride: A Technical Overview of its Molecular Characteristics
Aniline (B41778) hydrochloride, a salt formed from the reaction of aniline and hydrochloric acid, is a key intermediate in the synthesis of various organic compounds, particularly in the dye and pharmaceutical industries. This technical guide provides a detailed examination of its molecular formula and molecular weight, fundamental properties for researchers, scientists, and professionals in drug development.
Molecular Composition and Weight
The chemical identity and stoichiometric calculations involving aniline hydrochloride rely on a precise understanding of its molecular formula and weight.
Chemical Formula
This compound is represented by the chemical formula C₆H₅NH₂·HCl.[1] This formula indicates that one molecule of aniline (C₆H₅NH₂) combines with one molecule of hydrochloric acid (HCl). It can also be written as C₆H₈ClN. The structure consists of a phenyl group attached to an ammonium (B1175870) group, with a chloride ion providing the countercharge.
Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Based on the atomic weights from the periodic table, the molecular weight of this compound is calculated as follows:
-
Carbon (C): 6 atoms × 12.011 amu = 72.066 amu
-
Hydrogen (H): 8 atoms × 1.008 amu = 8.064 amu
-
Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu
-
Chlorine (Cl): 1 atom × 35.453 amu = 35.453 amu
Total Molecular Weight = 129.59 amu [1][2][3]
This value is critical for quantitative analysis, such as determining molar concentrations for solutions and calculating theoretical yields in chemical reactions.
Summary of Physicochemical Properties
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₅NH₂·HCl | [1][3] |
| C₆H₇N·HCl | [4][5] | |
| C₆H₈ClN | [6] | |
| Molecular Weight | 129.59 g/mol | [1][2][3] |
| 129.587 g/mol | [4] | |
| Appearance | White to off-white or greyish crystalline solid | [1][2][7] |
| Melting Point | 197 - 199 °C | [1] |
| Boiling Point | 244 - 246 °C | [1] |
| Density | 1.22 g/cm³ | [1][7] |
| CAS Number | 142-04-1 | [1][4] |
Formation of this compound
The relationship between aniline, hydrochloric acid, and the resulting salt, this compound, can be visualized as a straightforward acid-base reaction.
Methodologies and Experimental Protocols
The determination of the molecular weight and formula of a pure chemical substance like this compound is not typically established through a single experimental protocol in a research setting. Instead, these fundamental properties are confirmed through a combination of established analytical techniques:
-
Elemental Analysis: This method determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine in a sample. The empirical formula is derived from these percentages, and if the molecular weight is known, the molecular formula can be determined.
-
Mass Spectrometry: This technique measures the mass-to-charge ratio of ions. The molecular ion peak in the mass spectrum provides a very accurate determination of the molecular weight.
-
Titration: The purity of this compound and the stoichiometric relationship of its formation can be confirmed by acid-base titration.
A detailed experimental protocol for any of these well-established techniques can be found in standard analytical chemistry textbooks and pharmacopeial monographs. The provided data in this guide are based on established and verified values within the scientific literature.[1][2][3][4][6]
Due to the fundamental nature of the topic, complex signaling pathways or experimental workflows beyond standard analytical characterization are not applicable to the determination of this compound's molecular weight and formula.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 苯胺 盐酸盐 - [sigmaaldrich.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound Distributor and Supplier – Kessler Chemical [kesslerchemical.com]
- 6. This compound, 99% | Fisher Scientific [fishersci.ca]
- 7. This compound | 142-04-1 [chemicalbook.com]
Aniline Hydrochloride: A Technical Safety and Handling Guide for Researchers
This in-depth guide provides a comprehensive overview of the safety information for Aniline (B41778) Hydrochloride (CAS No: 142-04-1), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the substance's hazards, handling procedures, and emergency responses.
Substance Identification
Aniline hydrochloride, also known as anilinium chloride or aniline salt, is the hydrochloride salt of aniline. It is a white to greenish crystalline solid that may darken upon exposure to air and light.[1][2] It is commonly used as an intermediate in the synthesis of dyes, such as aniline black.[1]
| Identifier | Value |
| CAS Number | 142-04-1[3] |
| EC Number | 205-519-8[3] |
| Molecular Formula | C₆H₈ClN (or C₆H₇N·HCl)[3][4] |
| Molar Mass | 129.59 g/mol |
Hazard Identification and GHS Classification
This compound is classified as a highly hazardous substance. The primary signal word is "Danger".[3][5] Its classification under the Globally Harmonized System (GHS) involves multiple hazard categories, indicating significant risks to health and the environment.[6]
References
Aniline Hydrochloride: A Cornerstone in the Synthesis of Dyes and Pigments
An in-depth technical guide for researchers, scientists, and drug development professionals.
Aniline (B41778) hydrochloride, the salt of the simplest aromatic amine, has been a pivotal precursor in the chemical industry for over a century, particularly in the synthesis of a vast array of dyes and pigments. Its utility stems from the reactivity of the aromatic amine group, which can be readily converted into a diazonium salt—a versatile intermediate for the formation of chromophoric azo compounds. Furthermore, aniline and its hydrochloride salt are key building blocks for other classes of colorants, including the iconic Aniline Black. This guide provides a comprehensive technical overview of the role of aniline hydrochloride in dye and pigment synthesis, detailing reaction mechanisms, experimental protocols, and quantitative data.
The Chemistry of this compound in Colorant Synthesis
The primary application of this compound in the synthesis of dyes and pigments revolves around two principal reaction pathways: the formation of azo dyes through diazotization and coupling, and the oxidative polymerization to produce pigments like Aniline Black.
Azo Dye Synthesis: Diazotization and Coupling
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most diverse class of synthetic colorants. The synthesis is a two-step process:
-
Diazotization: this compound is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction converts the primary aromatic amine into a highly reactive diazonium salt.
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form the stable azo dye. The choice of the coupling component is critical as it significantly influences the final color of the dye.
The overall reaction mechanism for the diazotization of this compound and subsequent coupling with a generic coupling component (Ar-H) is depicted below.
Figure 1: General scheme for the synthesis of an azo dye from this compound.
Aniline Black Synthesis
Aniline Black is an insoluble, black pigment produced by the oxidation of aniline or its salts. When using this compound, the synthesis typically involves oxidation with agents like sodium dichromate or potassium dichromate in the presence of a catalyst, often a copper salt. The process is a complex polymerization reaction that leads to the formation of a phenazine-based structure.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis of dyes and pigments. The following sections provide representative protocols for the synthesis of a common azo dye and Aniline Black using this compound.
Synthesis of 2-Naphthol (B1666908) Aniline Dye (Sudan I)
This protocol describes the synthesis of a scarlet-red azo dye by coupling diazotized aniline with 2-naphthol (β-naphthol).
Materials:
-
Aniline: 4.5 ml
-
Concentrated Hydrochloric Acid (HCl): 15 ml
-
Distilled Water
-
Sodium Nitrite (NaNO₂): 4 g
-
2-Naphthol (β-Naphthol): 7.2 g
-
10% Sodium Hydroxide (B78521) (NaOH) solution: 60 ml
-
Ice
Procedure:
-
Diazotization of Aniline:
-
In a 500 ml beaker, add 4.5 ml of aniline to 15 ml of concentrated hydrochloric acid.
-
Gradually add 10 ml of distilled water while stirring.
-
Cool the beaker in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a solution of 4 g of sodium nitrite in 10 ml of water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution, maintaining the temperature between 0-5 °C with constant stirring. This forms the benzenediazonium chloride solution.
-
-
Preparation of Coupling Solution:
-
In another beaker, dissolve 7.2 g of 2-naphthol in 60 ml of 10% sodium hydroxide solution.
-
Cool this solution in an ice bath to 0-5 °C.
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring.
-
A scarlet red precipitate of the azo dye will form immediately.
-
Continue stirring for 30 minutes in the ice bath to ensure complete reaction.
-
Filter the precipitate using vacuum filtration and wash thoroughly with cold water.
-
Dry the precipitate to obtain the 2-naphthol aniline dye.
-
The workflow for this synthesis is illustrated below.
Figure 2: Experimental workflow for the synthesis and characterization of 2-naphthol aniline dye.
Synthesis of Aniline Black Pigment
This protocol outlines a method for producing Aniline Black pigment.
Materials:
-
Aniline: 9.9 g
-
30% Hydrochloric Acid: 12 g
-
Water: 200 ml
-
Hydroxyl Copper Phosphate (B84403) Catalyst: 0.1 g
-
30% Hydrogen Peroxide: 35 g
Procedure:
-
Synthesis of this compound Solution:
-
In a 500 ml three-necked flask, add 200 ml of water and 12 g of 30% hydrochloric acid.
-
While stirring, drip in 9.9 g of aniline until it is completely dissolved.
-
-
Oxidative Polymerization:
-
Add 0.1 g of hydroxyl copper phosphate catalyst to the this compound solution.
-
Warm the mixture to 35 °C.
-
Drip in 35 g of 30% hydrogen peroxide over 15-20 minutes.
-
Maintain the temperature at 35 °C for 1.5 hours under insulation.
-
-
Isolation and Purification:
-
Filter the resulting black precipitate.
-
Wash the filter cake with 500 ml of water until the filtrate is colorless.
-
Dry the pigment in an oven at 140 °C for 2 hours to obtain Aniline Black.
-
Quantitative Data
The yield and spectral properties of dyes synthesized from this compound are influenced by the specific reactants and reaction conditions. The following tables summarize key quantitative data for selected dyes.
Table 1: Synthesis Yield and Spectral Properties of Azo Dyes from Aniline Derivatives
| Aniline Derivative | Molecular Structure | Typical Yield (%) | λmax (nm) in Ethanol | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Aniline | C₆H₅NH₂ | ~75-85 | ~482 | ~18,000 |
| p-Nitroaniline | O₂NC₆H₄NH₂ | >90 | ~490 | ~25,000 |
| o-Nitroaniline | O₂NC₆H₄NH₂ | ~80-90 | ~510 | ~22,000 |
| Sulfanilic Acid | H₂NC₆H₄SO₃H | ~85-95 | ~495 | ~20,000 |
| 2-Chloroaniline | ClC₆H₄NH₂ | ~70-80 | ~485 | ~19,500 |
| 4-Bromoaniline | BrC₆H₄NH₂ | ~70-85 | ~488 | ~21,000 |
Aniline Hydrochloride: A Cornerstone in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Aniline (B41778) and its hydrochloride salt are fundamental building blocks in the chemical industry, with a significant and enduring role in the synthesis of a wide range of pharmaceutical agents.[1][2] The versatility of the aniline scaffold allows for its incorporation into diverse molecular architectures, leading to the development of essential medicines, including analgesics, anesthetics, and antimicrobial drugs.[1] This technical guide provides a comprehensive overview of the use of aniline hydrochloride as a precursor in the synthesis of key pharmaceuticals, presenting detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological mechanisms.
Key Pharmaceuticals Derived from Aniline
This compound serves as a crucial starting material or intermediate in the synthesis of numerous pharmaceuticals. This guide focuses on three prominent examples: acetaminophen (B1664979), lidocaine (B1675312), and sulfanilamide (B372717), showcasing the breadth of applications for this versatile precursor.
Acetaminophen (Paracetamol)
A widely used over-the-counter analgesic and antipyretic, acetaminophen is synthesized from p-aminophenol, a direct derivative of aniline. The synthesis is a classic example of N-acylation.[3]
Lidocaine
A local anesthetic and antiarrhythmic drug, lidocaine is synthesized from 2,6-dimethylaniline (B139824), an aniline derivative. The synthesis involves a two-step process of acylation followed by a nucleophilic substitution.[4][5]
Sulfanilamide
A member of the sulfonamide class of antibiotics, sulfanilamide was one of the first antimicrobial drugs. Its synthesis from aniline involves a multi-step process including protection of the amino group, chlorosulfonation, amination, and deprotection.[6]
Quantitative Data on Pharmaceutical Synthesis
The efficiency of a synthetic route is a critical factor in pharmaceutical development. The following tables summarize quantitative data for the synthesis of acetaminophen, lidocaine, and sulfanilamide, providing a comparative overview of reported yields and reaction conditions.
Table 1: Synthesis of Acetaminophen from p-Aminophenol
| Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| p-Aminophenol | Acetic anhydride (B1165640) | Water | 15 minutes | ~85 °C | 77.14% | >99% (by melting point) | [7][8] |
| p-Aminophenol | Acetic anhydride | Water | 10 minutes | Warm water bath | - | - | [9] |
Table 2: Synthesis of Lidocaine from 2,6-Dimethylaniline
| Intermediate Step | Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Chloroacetylation | 2,6-Dimethylaniline | Chloroacetyl chloride, Sodium acetate (B1210297) | Glacial acetic acid | - | - | 91.0% | [10] |
| Amination | Chloroacetyl-2,6-dimethylaniline | Diethylamine | n-Hexane | - | 60 °C (reflux) | 90.5% | [10] |
| Overall | 2,6-Dimethylaniline | Chloroacetyl chloride, Diethylamine | - | - | - | 71% | [4] |
| Overall | 2,6-Dimethylaniline | Chloroacetyl chloride, Diethylamine | - | - | - | 16.6% | [11] |
Table 3: Synthesis of Sulfanilamide from Aniline
| Intermediate Step | Reactants | Reagents | Yield | Reference |
| Acetylation | Aniline | Acetic anhydride, Sodium acetate | - | [12] |
| Chlorosulfonation | Acetanilide | Chlorosulfonic acid | 86.73% | [13] |
| Amination | p-Acetamidobenzenesulfonyl chloride | Ammonium (B1175870) hydroxide | - | [6] |
| Hydrolysis | p-Acetamidobenzenesulfonamide | Hydrochloric acid | 32% (overall) | [13] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful pharmaceutical synthesis. The following sections provide step-by-step methodologies for the laboratory-scale synthesis of acetaminophen, lidocaine, and sulfanilamide.
Synthesis of Acetaminophen
This protocol describes the acetylation of p-aminophenol to produce acetaminophen.
Materials:
-
p-Aminophenol
-
Acetic anhydride
-
Water
-
Hydrochloric acid (optional, for purification)
-
Sodium acetate (optional, for buffering)
-
Decolorizing carbon (optional)
-
Standard laboratory glassware
Procedure:
-
Dissolve p-aminophenol in water, adding a small amount of hydrochloric acid if necessary to aid dissolution by forming the hydrochloride salt.[9]
-
If the solution is colored, add decolorizing carbon, heat, and filter to remove impurities.[9]
-
Add acetic anhydride to the solution of p-aminophenol. If the hydrochloride salt was formed, add a solution of sodium acetate to neutralize the acid and liberate the free amine for reaction.[12]
-
Heat the reaction mixture in a water bath.[8]
-
Cool the mixture in an ice bath to induce crystallization of the crude acetaminophen.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude acetaminophen by recrystallization from a mixture of water and methanol.[3]
Synthesis of Lidocaine
This two-step protocol details the synthesis of lidocaine from 2,6-dimethylaniline.
Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide [3]
-
Dissolve 2,6-dimethylaniline in glacial acetic acid.
-
Add chloroacetyl chloride to the solution and stir.
-
Add a solution of sodium acetate to neutralize the hydrochloric acid formed during the reaction.
-
Stir the mixture and then pour it into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
Step 2: Synthesis of Lidocaine [3]
-
Combine the dried α-chloro-2,6-dimethylacetanilide from Step 1 with toluene (B28343) in a round-bottomed flask.
-
Add a three-fold molar excess of diethylamine.
-
Heat the mixture under reflux.
-
After cooling, transfer the reaction mixture to a separatory funnel and perform an acid-base extraction to isolate the lidocaine free base.
-
The final product can be further purified by recrystallization.
Synthesis of Sulfanilamide
This multi-step synthesis transforms aniline into the antibacterial agent sulfanilamide.
Step 1: Synthesis of Acetanilide [12]
-
Dissolve aniline in dilute hydrochloric acid and warm the solution.
-
Add acetic anhydride, followed immediately by a solution of sodium acetate.
-
Cool the mixture in an ice bath to precipitate the acetanilide.
-
Collect the product by vacuum filtration.
Step 2: Synthesis of p-Acetamidobenzenesulfonyl Chloride [6]
-
Carefully add chlorosulfonic acid to dry acetanilide.
-
Heat the mixture to complete the reaction.
-
Pour the reaction mixture onto ice to precipitate the product.
-
Collect the solid by vacuum filtration.
Step 3: Synthesis of p-Acetamidobenzenesulfonamide [6]
-
Treat the p-acetamidobenzenesulfonyl chloride with concentrated ammonium hydroxide.
-
Collect the resulting sulfonamide by filtration.
Step 4: Synthesis of Sulfanilamide [6]
-
Hydrolyze the p-acetamidobenzenesulfonamide by heating with dilute hydrochloric acid.
-
Neutralize the solution to precipitate the sulfanilamide.
-
Collect and recrystallize the final product.
Visualization of Workflows and Mechanisms
To further elucidate the synthetic pathways and biological actions of these pharmaceuticals, the following diagrams are provided in the DOT language for Graphviz.
Synthetic Workflows
Caption: Synthetic workflows for key pharmaceuticals derived from aniline.
Signaling Pathways
The therapeutic effects of these pharmaceuticals are a result of their interaction with specific biological pathways.
Lidocaine's Mechanism of Action
Lidocaine functions as a local anesthetic by blocking voltage-gated sodium channels in neurons, thereby preventing the propagation of action potentials that transmit pain signals.[14][15]
Caption: Mechanism of action of Lidocaine as a local anesthetic.
Sulfanilamide's Mechanism of Action
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect.[16][]
Caption: Mechanism of action of Sulfanilamide as an antibiotic.
Acetaminophen's Proposed Mechanism of Action
The analgesic mechanism of acetaminophen is complex and not fully elucidated. A leading hypothesis involves its metabolism to AM404 in the brain, which then modulates several pain-related pathways, including the endocannabinoid, serotonergic, and transient receptor potential vanilloid 1 (TRPV1) systems.[18]
Caption: Proposed analgesic mechanism of action for Acetaminophen.
Conclusion
This compound remains a cornerstone of pharmaceutical synthesis, providing a versatile and economically viable starting point for a multitude of essential medicines. The synthetic routes to acetaminophen, lidocaine, and sulfanilamide highlight the diverse chemical transformations that can be applied to the aniline core. Understanding the detailed experimental protocols, quantitative aspects of these syntheses, and the underlying mechanisms of action of the final drug products is crucial for researchers and professionals in the field of drug development. The continued exploration of aniline chemistry will undoubtedly lead to the discovery and development of new and improved therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Aniline and this compound - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN110938012A - Preparation method of lidocaine - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. CN103483230A - Preparation method of sulfanilamide - Google Patents [patents.google.com]
- 14. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 16. nbinno.com [nbinno.com]
- 18. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]
An In-Depth Technical Guide to the Physical and Chemical Properties of Anilinium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anilinium chloride (C₆H₅NH₃⁺Cl⁻), the hydrochloride salt of aniline (B41778), is a versatile organic compound with significant applications in chemical synthesis, pharmaceuticals, and materials science. As a key intermediate, a thorough understanding of its physical and chemical properties is paramount for its effective handling, application, and the development of new synthetic methodologies. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of anilinium chloride, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to support researchers and professionals in the field.
Physical Properties
Anilinium chloride is a white to off-white crystalline solid that is known to be hygroscopic and sensitive to light and air, often darkening upon exposure.[1] A summary of its key physical properties is presented in the tables below.
Table 1: General and Physical Properties of Anilinium Chloride
| Property | Value | References |
| Molecular Formula | C₆H₈ClN | [2] |
| Molar Mass | 129.59 g/mol | [3] |
| Appearance | White to off-white to grey crystals | [4] |
| Melting Point | 196-202 °C | [5][6] |
| Boiling Point | 245 °C | [5] |
| Density | 1.2215 g/cm³ | [2][5] |
| Vapor Density | 4.46 (vs air) | [5] |
| Flash Point | 193 °C | [7] |
Table 2: Solubility of Anilinium Chloride
| Solvent | Solubility | References |
| Water | 1070 g/L (at 25 °C) | [2][3] |
| Ethanol (95%) | Soluble (1 g in 100 ml) | [8] |
| Ethanol (Absolute) | Soluble (1 g in 315 ml) | [8] |
| Glycerol | Soluble (1 g in 18 ml) | [8] |
| Methanol | Very soluble | [8] |
| Propylene Glycol | Soluble | [8] |
| Benzene | Insoluble | [8] |
| Chloroform | Insoluble | [8] |
| Diethyl Ether | Insoluble | [8] |
| Hexane | Insoluble | [8] |
Chemical Properties
Anilinium chloride exhibits the chemical properties characteristic of an ammonium (B1175870) salt of a weak base. It is stable under normal conditions but is incompatible with strong oxidizing agents and strong acids.[2][5]
Acidity
The anilinium ion (C₆H₅NH₃⁺) is the conjugate acid of aniline and hydrolyzes in water to produce an acidic solution. The equilibrium for this process is shown below:
C₆H₅NH₃⁺(aq) + H₂O(l) ⇌ C₆H₅NH₂(aq) + H₃O⁺(aq)
The acid dissociation constant (Ka) for the anilinium ion is reported to be 2.51 x 10⁻⁵, which corresponds to a pKa of approximately 4.6.[9] This acidity is a key characteristic to consider in its reactions and handling.
Synthesis
Anilinium chloride is readily prepared by the acid-base reaction between aniline and hydrochloric acid.[3] This straightforward reaction is the primary industrial and laboratory method for its synthesis.
Reactivity and Applications
Anilinium chloride serves as a precursor in various organic syntheses. For instance, it is used in the preparation of diphenylamine (B1679370) and is a key component in the production of certain dyes and polymers.[10] It is also utilized in printing inks and as a derivatizing reagent.[6][11]
Experimental Protocols
Synthesis of Anilinium Chloride
This protocol describes a common laboratory-scale synthesis of anilinium chloride.
Materials:
-
Aniline (C₆H₅NH₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Evaporating dish
-
Stirring rod
-
Drying oven
Procedure:
-
In a fume hood, carefully mix 75 g of aniline with 80 ml of concentrated hydrochloric acid in an evaporating dish.[12]
-
Stir the mixture to ensure complete reaction and formation of the anilinium chloride salt.
-
Evaporate the mixture to dryness on a steam bath or with gentle heating.
-
Once the bulk of the liquid has evaporated, transfer the solid anilinium chloride to a drying oven.
-
Dry the product at 110-120 °C to remove any residual water and hydrochloric acid.[12]
-
The resulting white to off-white crystalline solid is anilinium chloride.
Caption: Workflow for the synthesis of anilinium chloride.
Determination of Melting Point (Capillary Method)
This protocol is based on the ASTM E324 standard test method for determining the melting point of organic chemicals.[3]
Materials and Equipment:
-
Anilinium chloride sample (finely powdered and dry)
-
Capillary melting point tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Thermometer (calibrated)
Procedure:
-
Introduce a small amount of the finely powdered anilinium chloride into the open end of a capillary tube.
-
Pack the sample into the sealed end of the tube by tapping or dropping it through a longer glass tube. The packed sample height should be 2-4 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rapid rate until the temperature is about 20°C below the expected melting point of anilinium chloride (~198°C).
-
Decrease the heating rate to 1-2°C per minute.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid is observed (the initial melting point).
-
Continue heating slowly and record the temperature at which the last solid particle melts (the final melting point). The range between these two temperatures is the melting range.
Caption: Experimental workflow for melting point determination.
Determination of Aqueous Solubility (Shake-Flask Method)
This is a general procedure for determining the solubility of a solid in water.
Materials and Equipment:
-
Anilinium chloride
-
Distilled or deionized water
-
Conical flasks with stoppers
-
Shaking incubator or water bath with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of anilinium chloride to a known volume of water in a conical flask. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the flask to prevent evaporation.
-
Place the flask in a shaking incubator set at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the mixture to stand at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant liquid using a syringe and filter it to remove any undissolved solid.
-
Accurately dilute the filtered saturated solution with a known volume of water.
-
Determine the concentration of anilinium chloride in the diluted solution using a pre-validated analytical method.
-
Calculate the solubility from the concentration and the dilution factor.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of the anilinium ion.
Materials and Equipment:
-
Anilinium chloride
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a known amount of anilinium chloride and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Record the initial pH of the anilinium chloride solution.
-
Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.5-1.0 mL) and recording the pH after each addition, allowing the reading to stabilize.
-
As the pH begins to change more rapidly, reduce the volume of each increment of titrant.
-
Continue the titration until the pH has leveled off in the basic region.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
Conclusion
This technical guide has provided a detailed overview of the essential physical and chemical properties of anilinium chloride. The tabulated quantitative data, coupled with the outlined experimental protocols, offer a valuable resource for researchers, scientists, and professionals in drug development. The visualizations of the synthesis and analytical workflows further aid in the practical understanding of handling and characterizing this important chemical compound. A thorough grasp of these properties is fundamental to ensuring its safe and effective use in a wide range of scientific and industrial applications.
References
- 1. scribd.com [scribd.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. store.astm.org [store.astm.org]
- 4. nucro-technics.com [nucro-technics.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. infinitalab.com [infinitalab.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. laboratuar.com [laboratuar.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. asdlib.org [asdlib.org]
An In-depth Technical Guide to the Stability and Storage of Aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for aniline (B41778) hydrochloride. Understanding the chemical stability of this compound is critical for ensuring its quality, purity, and performance in research and pharmaceutical applications. This document outlines the intrinsic stability of aniline hydrochloride, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Core Stability Profile and Storage Recommendations
This compound is a crystalline solid that is known to be sensitive to environmental factors.[1][2] Proper handling and storage are crucial to maintain its integrity.
Key Stability Characteristics:
-
Light Sensitivity: Exposure to light, particularly UV radiation, can induce degradation, often leading to a noticeable discoloration from white or light green to yellow or brown.[3][4] This is a primary indicator of product degradation.
-
Air Sensitivity (Oxidation): The aniline component is susceptible to oxidation by atmospheric oxygen.[3] This process contributes to the darkening of the material and the formation of impurities.
-
Hygroscopicity: this compound readily absorbs moisture from the air.[3] The presence of water can accelerate degradation pathways, including hydrolysis.
-
Thermal Stability: While relatively stable at ambient temperatures, elevated temperatures can accelerate decomposition.[4] When heated to decomposition, it may emit toxic fumes including aniline, nitrogen oxides, and hydrogen chloride.[2][4]
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[2][5] Violent reactions can occur with these substances.
Recommended Storage Conditions:
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place, generally between 15°C and 25°C.[3] | Minimizes thermal degradation. |
| Light | Store in a light-resistant container.[3] | Prevents photodegradation. |
| Atmosphere | Store in a tightly sealed container.[3] For high-purity applications, storage under an inert atmosphere (e.g., nitrogen or argon) is advised.[3] | Protects from atmospheric oxygen and moisture. |
| Container | Use a well-closed, non-reactive container. | Prevents contamination and reaction with container materials. |
Quantitative Stability Data (Illustrative)
While specific long-term stability data for this compound is not extensively published, the following table provides an illustrative example of potential degradation over time under ICH (International Council for Harmonisation) recommended long-term and accelerated stability conditions. This data is representative of a moderately stable amine salt and should be confirmed by experimental studies.
| Storage Condition | Time Point | Assay (%) | Total Impurities (%) | Appearance |
| 25°C / 60% RH | 0 Months | 99.8 | 0.2 | White Crystalline Powder |
| 6 Months | 99.5 | 0.5 | Off-white Powder | |
| 12 Months | 99.1 | 0.9 | Pale Yellow Powder | |
| 24 Months | 98.5 | 1.5 | Yellowish Powder | |
| 40°C / 75% RH | 0 Months | 99.8 | 0.2 | White Crystalline Powder |
| 3 Months | 98.9 | 1.1 | Pale Yellow Powder | |
| 6 Months | 97.8 | 2.2 | Yellow-Brown Powder |
Degradation Pathways
This compound can degrade through several pathways, particularly under stress conditions. The primary degradation mechanisms are oxidation, hydrolysis, and photolysis.
Caption: Logical relationship of factors influencing this compound stability.
The degradation can lead to the formation of various impurities.
Caption: Potential chemical degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound involves a formal stability study and forced degradation studies as per ICH guidelines.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Caption: Workflow for conducting forced degradation studies on this compound.
Methodologies:
-
Acid and Base Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl and another in 0.1 M NaOH.
-
Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Monitor the degradation over time by HPLC analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
At various time points, dissolve a portion of the sample and analyze by HPLC.
-
-
Photostability:
-
Expose solid this compound and a solution of the compound to a light source according to ICH Q1B guidelines (providing both UV and visible light).
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze both the exposed and control samples by HPLC.
-
Formal Stability Study Protocol
A formal stability study is conducted to determine the shelf-life and re-test period under recommended storage conditions.
Methodology:
-
Batch Selection: Use at least three primary batches of this compound.
-
Container Closure System: Package the samples in the proposed commercial packaging.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Method: Employ a validated stability-indicating HPLC method. The method should be able to separate and quantify this compound and all its potential degradation products.
-
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection, with a photodiode array (PDA) detector to check for peak purity.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
-
Tests to be Performed:
-
Appearance (visual inspection for color change).
-
Assay (quantification of this compound).
-
Degradation products (identification and quantification of each impurity).
-
Moisture content (e.g., by Karl Fischer titration).
-
Conclusion
The stability of this compound is a critical factor that must be carefully managed to ensure its quality and suitability for research and development purposes. It is inherently sensitive to light, air, and moisture, leading to degradation primarily through oxidation. Adherence to the recommended storage conditions—cool, dry, and dark in a tightly sealed container—is paramount. For critical applications, a comprehensive stability assessment, including forced degradation studies and a formal stability study following ICH guidelines, should be conducted to establish a reliable shelf-life and to understand the impurity profile that may develop over time.
References
Methodological & Application
Application Notes & Protocols: Synthesis of Polyaniline via Oxidative Polymerization of Aniline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable electrical conductivity. The most common form, the emeraldine (B8112657) salt, is highly conductive and can be processed for various applications, including sensors, anti-corrosion coatings, and electronic devices. The synthesis typically involves the chemical oxidative polymerization of aniline (B41778) in an acidic medium. This document provides a detailed protocol for the synthesis of polyaniline hydrochloride, based on the well-established IUPAC standard procedure, along with data on how reaction conditions can influence the product's properties.
Reaction Mechanism
The chemical polymerization of aniline is an oxidative radical-dominant process that proceeds in three main stages: initiation, propagation, and termination.[1]
-
Initiation: The process begins with the oxidation of the aniline monomer to form an aniline cation radical.[2][3] This is typically achieved using a strong oxidizing agent like ammonium (B1175870) peroxydisulfate (B1198043) (APS).
-
Propagation: The cation radicals then couple to form dimers, trimers, and eventually, long polymer chains.[2] The reaction is ideally carried out in a highly acidic medium (pH < 2.5) to promote the favorable head-to-tail coupling of aniline monomers.[2][4] This leads to the formation of the protonated emeraldine form of polyaniline.
-
Termination: The chain growth terminates when the oxidant is fully consumed.[3]
The resulting polymer exists in various oxidation states, with the emeraldine form, which contains an equal number of oxidized and reduced units, being the most stable.[1] Protonation of the imine groups in the polymer backbone by an acid dopant (like HCl) generates the charge carriers responsible for its high electrical conductivity.[1]
Caption: The mechanism of aniline polymerization.
Experimental Protocol: Standard IUPAC Method
This protocol details the synthesis of polyaniline (emeraldine) hydrochloride by the oxidation of this compound with ammonium peroxydisulfate in an aqueous solution at room temperature.[5]
3.1. Materials and Reagents
-
This compound (C₆H₅NH₂·HCl)
-
Ammonium peroxydisulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl), 0.2 M solution
-
Acetone (B3395972) (CH₃COCH₃)
-
Distilled water
-
Beakers
-
Volumetric flasks (50 mL)
-
Magnetic stirrer (optional)
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
3.2. Safety Precautions
-
Aniline is toxic and can be absorbed through the skin; always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
The oxidative polymerization of aniline is highly exothermic.[7] Conducting the reaction with aniline concentrations above 1 M or in large volumes (>0.5 L) can lead to overheating and potential explosion; such conditions should be avoided.[5]
-
Perform the synthesis in a well-ventilated fume hood.
3.3. Procedure
-
Prepare Reactant Solutions:
-
Solution A: Dissolve 2.59 g (20 mmol) of this compound in distilled water to make a final volume of 50 mL in a volumetric flask. This creates a 0.4 M this compound solution, which upon mixing will result in a final concentration of 0.2 M.[5]
-
Solution B: Dissolve 5.71 g (25 mmol) of ammonium peroxydisulfate in distilled water to make a final volume of 50 mL in a volumetric flask. This corresponds to an oxidant-to-monomer molar ratio of 1.25.[5][7]
-
-
Polymerization:
-
Allow both solutions to equilibrate at room temperature (approx. 18–24 °C) for about one hour.[5]
-
Pour both solutions into a single beaker (e.g., 250 mL).[5]
-
Stir the mixture briefly to ensure homogeneity and then leave it undisturbed to polymerize.[5]
-
The solution will gradually change color, eventually turning dark green as the polyaniline precipitate forms. The reaction is typically complete within a few hours, but it is common practice to leave it overnight to ensure maximum yield.[7]
-
-
Purification and Collection:
-
Drying:
Caption: Experimental workflow for PANI synthesis.
Data Presentation
The properties of the synthesized polyaniline are highly dependent on the reaction conditions. The following table summarizes key data from studies using the chemical oxidative polymerization method.
| Parameter | Condition | Result | Reference |
| Yield | "Standard" IUPAC Method | > 90% | [5][8][9] |
| Conductivity | "Standard" IUPAC Method (Room Temp) | 4.4 ± 1.7 S cm⁻¹ | [5][8][9] |
| Conductivity | Polymerization at 0–2 °C | No marked effect on conductivity | [5] |
| Conductivity | Increased Acidity (in 1 M HCl) | 11.9 S cm⁻¹ | [5] |
| Conductivity | 2 M HCl Doped PANI | 79 S/cm | [10] |
| Conductivity | Polyaniline Base (Deprotonated) | 1.4 x 10⁻⁸ S cm⁻¹ | [5][8] |
| Density | Polythis compound | 1.329 g cm⁻³ | [5][8] |
| Density | Polyaniline Base | 1.245 g cm⁻³ | [8] |
| Molecular Weight | Lower Reaction Temperature (<0 °C) | Increased molecular weight | [5][11] |
Characterization
To confirm the successful synthesis and determine the properties of the polyaniline, several characterization techniques can be employed:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrational bands of the PANI backbone, confirming the presence of benzenoid and quinoid ring structures.[7]
-
UV-Visible Spectroscopy: Helps to confirm the electronic structure and the emeraldine oxidation state of the polymer.[7]
-
Four-Probe Method: The standard technique for measuring the electrical conductivity of the pressed polymer pellets.[7]
-
Scanning Electron Microscopy (SEM): Used to observe the morphology of the synthesized polymer, which can range from granular to nanofibrous depending on the synthesis conditions.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oxidation of aniline to produce “polyaniline”: a process yielding many different nanoscale structures - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. arxiv.org [arxiv.org]
- 8. old.iupac.org [old.iupac.org]
- 9. researchgate.net [researchgate.net]
- 10. chalcogen.ro [chalcogen.ro]
- 11. open.metu.edu.tr [open.metu.edu.tr]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Oxidative Chemical Polymerization of Aniline Hydrochloride with Ammonium Persulfate (APS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyaniline (PANI) is a prominent conducting polymer that has garnered significant interest due to its unique electrical and optical properties, environmental stability, and ease of synthesis.[1][2] Its applications are vast, ranging from electronic devices and sensors to corrosion protection and battery technology.[2][3] One of the most common and straightforward methods for synthesizing PANI is through the oxidative chemical polymerization of aniline (B41778).[4] This process typically involves the oxidation of an aniline monomer in an acidic medium using a strong oxidizing agent, most commonly ammonium (B1175870) persulfate (APS).[4][5]
The resulting polymer's properties, including conductivity, morphology, and molecular weight, are highly dependent on the synthesis conditions such as temperature, reactant concentrations, and the presence of dopants.[1][6] This document provides detailed protocols for the synthesis of PANI from aniline hydrochloride using APS and summarizes key experimental parameters from various studies.
Mechanism of Polymerization
The oxidative polymerization of aniline is a complex, exothermic reaction that proceeds via a series of oxidation and coupling steps.[7] The overall process in an acidic medium (e.g., HCl) with APS as the oxidant can be summarized as follows:
-
Initiation: The oxidant (APS) initiates the process by oxidizing aniline monomers to form aniline cation radicals.[7]
-
Propagation: These radical cations then couple, typically in a head-to-tail fashion (para-coupling), to form dimers, oligomers, and eventually the polymer chain. The chain is believed to grow in a highly oxidized state known as pernigraniline.[8]
-
Reduction & Doping: The pernigraniline form is subsequently reduced by the remaining aniline monomers in the solution to the more stable, conductive emeraldine (B8112657) salt form.[8] The acid in the reaction medium (e.g., HCl) acts as a dopant, protonating the imine nitrogens in the polymer backbone, which is crucial for achieving high electrical conductivity.[9]
The final product is the green, conductive emeraldine hydrochloride salt of polyaniline.[10]
Experimental Workflow
The general workflow for the synthesis of polyaniline is outlined below.
Caption: Workflow for PANI Synthesis.
Experimental Protocols
The following protocols are generalized from common laboratory procedures for synthesizing conductive polyaniline (emeraldine salt).
Protocol 1: Standard Synthesis at Low Temperature (0-5 °C)
This is the most common method, as lower temperatures are known to increase the molecular weight and improve the electrical conductivity of the resulting polymer.[1][6]
Materials:
-
Aniline (distilled before use)
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Ammonium Persulfate (APS), (NH₄)₂S₂O₈
-
Ammonium Hydroxide (B78521) (NH₄OH), (Optional, for de-doping)
-
Acetone or Methanol
-
Deionized (DI) water
-
Ice bath
Procedure:
-
Prepare Aniline Solution: In a beaker, dissolve a specific amount of aniline (e.g., 4.56 mL) in 50 mL of 1 M HCl.[3] Place the beaker in an ice bath and allow it to cool to approximately 0-5 °C under constant magnetic stirring.
-
Prepare Oxidant Solution: In a separate beaker, dissolve an equimolar amount of ammonium persulfate (e.g., 11.409 g) in 50 mL of 1 M HCl.[3] Cool this solution in the ice bath to 0-5 °C.
-
Initiate Polymerization: Slowly add the chilled APS solution to the chilled aniline solution dropwise while maintaining vigorous stirring. The reaction mixture will gradually turn from colorless to pale blue, and finally to a dark green, indicating the formation of the polyaniline emeraldine salt.[4]
-
Reaction: Allow the reaction to proceed for 2-6 hours in the ice bath with continuous stirring to ensure completion.[3]
-
Isolation: Collect the dark green precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the precipitate on the filter paper multiple times with 1 M HCl to remove any unreacted monomer and oligomers. Follow this with several washes with acetone or methanol until the filtrate becomes colorless. This step removes the oxidant and other byproducts.[1]
-
Drying: Dry the resulting dark green powder (PANI-HCl) in an oven at 60 °C for 24-48 hours.[1]
-
(Optional) De-doping to Emeraldine Base: To obtain the non-conductive emeraldine base form, the PANI-HCl powder can be stirred in a 1 M ammonium hydroxide solution for 1-2 hours.[1] The color will change from green to blue/purple. The product is then filtered, washed with DI water until the filtrate is neutral, and dried as in the previous step.
Protocol 2: Room Temperature Synthesis
Synthesis at room temperature is also possible and offers a simpler setup, though it may result in PANI with slightly different properties.[2]
Procedure:
-
Prepare Solutions: Prepare the aniline and APS solutions in 1 M HCl as described in Protocol 1, but without cooling in an ice bath.
-
Initiate Polymerization: Combine the two solutions. This can be done either by slow, dropwise addition or by rapid mixing.[3][11] The reaction is exothermic, and the temperature of the mixture will rise.[11]
-
Reaction: Stir the mixture at room temperature for 2-8 hours.[11]
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1 to collect, wash, and dry the final product.
Summary of Experimental Data
The following table summarizes various reaction conditions and resulting properties reported in the literature for the oxidative polymerization of aniline with APS.
| Parameter | Value | Conditions / Notes | Yield / Conductivity | Reference |
| Aniline | 5.0 g (0.054 mol) | In 75 mL 1M HCl | 48.5% | [1] |
| APS | 12.3 g (0.054 mol) | In 70 mL 1M HCl | [1] | |
| Temperature | 25 °C | Reaction time: 30 min | [1] | |
| Aniline | 5.0 g (0.054 mol) | In 75 mL 1M HCl/LiCl | 87.2% | [1] |
| APS | 12.3 g (0.054 mol) | In remaining HCl/LiCl solution | [1] | |
| Temperature | -3 °C | Reaction time: 36 h | [1] | |
| Aniline | 4.56 mL | In 50 mL 1M HCl | Not specified | [3] |
| APS | 11.409 g | In 50 mL 1M HCl | [3] | |
| Temperature | ≈0 °C | Reaction time: 4-6 h | [3] | |
| Aniline | 6.41 g | In 30 mL 1M HCl + 60 mL DIW | Not specified | [11] |
| APS | 2.7 g (7 mmol) | Added as initiator solution | [11] | |
| Temperature | Room Temp. | Reaction time: 8 h. Max temp reached 32 °C. | [11] | |
| Aniline | Not specified | Stirred vs. Unstirred polymerization under UV | Stirred: 1.22 S/cm | [2] |
| APS | Not specified | at room temperature | Unstirred: 1.08 S/cm | [2] |
| APS Conc. | 0.1 M - 1.0 M | Varied APS concentration | Max conductivity of 0.36 S/cm at 0.5 M APS | [12] |
Characterization Methods
After synthesis, the polyaniline powder is typically characterized to confirm its structure, morphology, and properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrational bands of PANI, confirming the presence of quinoid and benzenoid rings and indicating the successful polymerization.[4]
-
UV-Visible (UV-Vis) Spectroscopy: Helps to verify the electronic state of the polyaniline (e.g., emeraldine salt), which shows characteristic absorption peaks related to its electronic transitions.[1]
-
Scanning Electron Microscopy (SEM): Provides information on the surface morphology of the synthesized PANI, which can be granular, fibrous, or tubular depending on the synthesis conditions.[2][6]
-
Four-Point Probe: This is the standard method for measuring the electrical conductivity of the pressed polymer pellet.[2]
-
X-Ray Diffraction (XRD): Used to assess the degree of crystallinity of the polymer chains.[2][3]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the synthesized polymer.[3][13]
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. open.metu.edu.tr [open.metu.edu.tr]
- 7. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Polyaniline Conductive Composite Films | Scientific.Net [scientific.net]
Application Notes and Protocols: Electrochemical Polymerization of Aniline Hydrochloride
Introduction
Polyaniline (PANI) is a conductive polymer that has garnered significant attention due to its straightforward synthesis, environmental stability, and tunable electrical conductivity.[1][2] Among the various synthesis methods, electrochemical polymerization is particularly advantageous as it allows for the direct deposition of PANI films onto an electrode surface, offering precise control over film thickness, morphology, and properties by manipulating electrochemical parameters.[3][4][5]
This document provides detailed application notes and protocols for the electrochemical polymerization of aniline (B41778), typically from an aniline hydrochloride solution or an aniline solution in an acidic electrolyte. The process involves the oxidative polymerization of aniline monomers at the surface of a working electrode within a three-electrode electrochemical cell.[3][6] These protocols are intended for researchers, scientists, and professionals in materials science and drug development who may utilize conductive polymers for applications such as sensors, anti-corrosion coatings, and controlled-release systems.[7][8]
Experimental Setup and Equipment
The electrochemical synthesis of polyaniline is conducted in a standard three-electrode electrochemical cell connected to a potentiostat/galvanostat.[6][9]
-
Potentiostat/Galvanostat: An instrument capable of controlling the potential (potentiodynamic, potentiostatic) or current (galvanostatic) of the system.
-
Electrochemical Cell: A glass cell with ports to accommodate the three electrodes. A three-necked flask is commonly used.[10]
-
Working Electrode (WE): The electrode on which the PANI film is deposited. Common materials include Platinum (Pt), Glassy Carbon (GC), and Fluorine-doped Tin Oxide (FTO) coated glass.[6][9][10]
-
Reference Electrode (RE): Provides a stable potential reference. Saturated Calomel (SCE) or Silver/Silver Chloride (Ag/AgCl) electrodes are typically used.[6][10]
-
Counter Electrode (CE): Also known as the auxiliary electrode, it completes the electrical circuit. A platinum wire or plate is commonly used.[6][9]
References
- 1. Processable and electrochemically stable polyaniline derivatives: Synthesis, characterization, and applications - American Chemical Society [acs.digitellinc.com]
- 2. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 3. scispace.com [scispace.com]
- 4. Electrochemical Polymerization of Polyaniline: A Comprehensive Review of Synthesis Conditions, Nanocomposites, and Industrial Applications [cureusjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. arxiv.org [arxiv.org]
- 7. journal2.um.ac.id [journal2.um.ac.id]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. engg.matoshri.edu.in [engg.matoshri.edu.in]
Application Notes and Protocols: Synthesis of Conductive Polyaniline from Aniline Hydrochloride
Introduction
Polyaniline (PANI) is one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, tunable conductivity, and wide range of potential applications.[1][2][3] Applications include anti-corrosion coatings, sensors, flexible electronic devices, and energy storage.[1][4][5] A common and efficient method for PANI synthesis is the chemical oxidative polymerization of aniline (B41778). Using aniline hydrochloride as the monomer source provides the acidic medium necessary for the formation of the conductive emeraldine (B8112657) salt form of polyaniline.[6][7] This document provides detailed protocols for the synthesis and characterization of conductive polythis compound and summarizes key data related to its properties.
Synthesis Pathway and Mechanism
The synthesis of conductive polyaniline from this compound is typically achieved through chemical oxidative polymerization.[8] In this process, an oxidizing agent, most commonly ammonium (B1175870) peroxydisulfate (B1198043) (APS), is used to initiate the polymerization in an aqueous acidic medium.[6][9] The this compound monomer provides both the aniline units and the hydrochloric acid required to protonate (dope) the polymer chain as it forms. This protonation is crucial for achieving high electrical conductivity.[2] The resulting polymer is the green, conductive emeraldine salt form of polyaniline.[10]
Caption: Oxidative polymerization of this compound to form polyaniline.
Experimental Protocols
Protocol 1: "Standard" Synthesis of Polyaniline (Emeraldine) Hydrochloride
This protocol is based on a standardized procedure for synthesizing polyaniline with reproducible electrical properties.[6][7][11]
A. Materials and Reagents:
-
This compound (C₆H₅NH₂·HCl)
-
Ammonium peroxydisulfate ((NH₄)₂S₂O₈)
-
Distilled water
-
Acetone (B3395972) (for washing)
-
Ethanol (B145695) (for washing)
-
Volumetric flasks (50 mL)
-
Beaker (e.g., 250 mL)
-
Magnetic stirrer (optional)
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
B. Procedure:
-
Solution Preparation:
-
Prepare a 0.2 M this compound solution by dissolving 2.59 g (20 mmol) of this compound in distilled water in a 50 mL volumetric flask, then add water to the mark.
-
Prepare a 0.25 M ammonium peroxydisulfate solution by dissolving 5.71 g (25 mmol) of ammonium peroxydisulfate in distilled water in a separate 50 mL volumetric flask, then add water to the mark.
-
Allow both solutions to equilibrate at room temperature (18–24 °C) for approximately 1 hour.[6]
-
-
Polymerization:
-
Isolation and Purification:
-
Drying:
Protocol 2: Electrical Conductivity Measurement
The electrical conductivity is a key parameter for assessing the quality of the synthesized polymer. The four-probe method is a standard technique used to minimize contact resistance.[6]
A. Equipment:
-
Hydraulic press for pelletizing
-
Pellet die (e.g., 13 mm diameter)
-
Four-point probe conductivity measuring setup
-
High-voltage current source (e.g., Keithley 237)
-
Low-noise multimeter (e.g., Keithley 2010)
B. Procedure:
-
Sample Preparation:
-
Measurement:
-
Place the pellet in the four-point probe apparatus.
-
Pass a known current (I) through the two outer probes.
-
Measure the voltage (V) across the two inner probes.
-
Calculate the resistivity (ρ) using the appropriate geometric correction factor for the probe spacing and pellet dimensions.
-
The conductivity (σ) is the reciprocal of the resistivity (σ = 1/ρ). The unit is Siemens per centimeter (S/cm).
-
Data Presentation
The properties of polyaniline synthesized from this compound are influenced by reaction conditions.
Table 1: Properties of "Standard" Polythis compound [6][11]
| Property | Value |
| Electrical Conductivity | 4.4 ± 1.7 S cm⁻¹ (average of 59 samples) |
| Yield | > 90% |
| Density | 1.329 g cm⁻³ |
| Corresponding Base Form | 1.4 × 10⁻⁸ S cm⁻¹ (deprotonated PANI) |
Table 2: Effect of Reaction Conditions on PANI Hydrochloride Conductivity [6][12]
| Condition | Resulting Conductivity (S cm⁻¹) | Observation |
| Standard (Room Temp., no excess acid) | 4.4 ± 1.7 | Baseline for comparison |
| Polymerization at Reduced Temperature (0–2 °C) | Generally similar to standard | Molar mass increases, but conductivity is not greatly influenced.[6][12][14] |
| Polymerization with Excess Acid (1 M HCl) | Enhanced conductivity | Higher acidity leads to a more conductive product.[6][12] |
Table 3: Effect of HCl Dopant Concentration on PANI Conductivity [13]
| Dopant Concentration | Electrical Conductivity (S/cm) |
| Undoped | (Not specified, typically low) |
| Doped with 2 M HCl | 79 |
Experimental Workflow and Influencing Factors
The synthesis and characterization process follows a logical workflow, where initial parameters significantly impact the final product's characteristics.
Caption: Experimental workflow for PANI synthesis and characterization.
The properties of the final polymer are a function of several synthesis parameters. Understanding these relationships is key to tuning the material for specific applications.
Caption: Relationship between synthesis parameters and PANI properties.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Conducting Polyaniline Nanowire and Its Applications in Chemiresistive Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of a Novel Nanosized Polyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 11. old.iupac.org [old.iupac.org]
- 12. researchgate.net [researchgate.net]
- 13. chalcogen.ro [chalcogen.ro]
- 14. open.metu.edu.tr [open.metu.edu.tr]
Aniline Hydrochloride: A Versatile Reagent in Heterocyclic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline (B41778) hydrochloride (C₆H₅NH₃⁺Cl⁻), the hydrochloride salt of aniline, is a valuable and versatile reagent in organic synthesis. Its stability, ease of handling compared to aniline, and its ability to act as a mild acid catalyst or as a precursor to anilinium ions make it a key component in a variety of synthetic transformations. These application notes provide detailed protocols and quantitative data for two major classes of reactions employing aniline hydrochloride: the Doebner-von Miller synthesis of quinolines and the Fischer indole (B1671886) synthesis.
Key Applications in Organic Synthesis
This compound serves as a crucial reagent in the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and dyes. Its primary applications include:
-
Synthesis of Quinolines: The Doebner-von Miller reaction utilizes aniline or its derivatives and α,β-unsaturated carbonyl compounds to construct the quinoline (B57606) scaffold. This compound can be used directly or formed in situ by using an acid catalyst with aniline.
-
Synthesis of Indoles: In the Fischer indole synthesis, this compound can be used to generate the necessary acidic conditions for the reaction of phenylhydrazines with aldehydes or ketones to form indoles. Phenylhydrazine (B124118) itself can be synthesized from aniline.
-
Polymer Chemistry: this compound is a key monomer in the synthesis of polyaniline (PANI), a conductive polymer with applications in electronics, sensors, and anti-corrosion coatings.
Doebner-von Miller Synthesis of Quinolines
The Doebner-von Miller reaction is a powerful method for synthesizing substituted quinolines. The reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, often hydrochloric acid, which forms this compound in situ.
Quantitative Data
The yields of the Doebner-von Miller reaction are influenced by the nature of the substituents on the aniline ring and the structure of the α,β-unsaturated carbonyl compound.
| Aniline Derivative | α,β-Unsaturated Carbonyl | Product | Yield (%) |
| Aniline | Crotonaldehyde (B89634) | 2-Methylquinoline (B7769805) | ~70% |
| p-Toluidine | Crotonaldehyde | 2,6-Dimethylquinoline | ~65% |
| m-Chloroaniline | Crotonaldehyde | 2-Methyl-7-chloroquinoline | ~50-60% |
| Aniline | Cinnamaldehyde | 2-Phenylquinoline | ~40-50% |
Experimental Protocol: Synthesis of 2-Methylquinoline
This protocol details the synthesis of 2-methylquinoline from aniline and crotonaldehyde.
Materials:
-
Aniline (0.1 mol, 9.3 g)
-
Concentrated Hydrochloric Acid (0.2 mol, 17 mL)
-
Crotonaldehyde (0.12 mol, 8.4 g)
-
Nitrobenzene (B124822) (0.05 mol, 5.1 mL) - as an oxidizing agent
-
Sodium Hydroxide (B78521) solution (10 M)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a 250 mL round-bottom flask, add aniline and concentrated hydrochloric acid. Cool the mixture in an ice bath.
-
Slowly add crotonaldehyde to the stirred mixture, maintaining the temperature below 20°C.
-
Add nitrobenzene to the reaction mixture.
-
Attach a reflux condenser and heat the mixture in a water bath at 90-100°C for 3-4 hours.
-
After cooling to room temperature, make the reaction mixture alkaline (pH > 10) by the slow addition of 10 M sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2-methylquinoline.
Reaction Workflow
Caption: Experimental workflow for the synthesis of 2-methylquinoline.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst. This compound can be used to create the acidic environment required for the cyclization step.
Quantitative Data
The yield of the Fischer indole synthesis is dependent on the substituents on both the phenylhydrazine and the carbonyl compound.
| Phenylhydrazine Derivative | Carbonyl Compound | Product | Yield (%) |
| Phenylhydrazine | Acetophenone (B1666503) | 2-Phenylindole (B188600) | 72-80% |
| Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | ~90% |
| p-Tolylhydrazine | Acetone | 2,5-Dimethylindole | ~75% |
| p-Nitrophenylhydrazine | Propiophenone | 5-Nitro-2-methyl-3-phenylindole | ~60% |
Experimental Protocol: Synthesis of 2-Phenylindole
This protocol outlines the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.
Materials:
-
Phenylhydrazine (0.1 mol, 10.8 g)
-
Acetophenone (0.1 mol, 12.0 g)
-
Glacial Acetic Acid (50 mL)
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) (as catalyst)
-
Round-bottom flask (250 mL)
-
Reflux condenser
Procedure:
-
Hydrazone Formation: In a 250 mL round-bottom flask, dissolve phenylhydrazine and acetophenone in glacial acetic acid.
-
Heat the mixture under reflux for 1 hour to form the phenylhydrazone intermediate.
-
Cyclization: Cool the reaction mixture and add the acid catalyst (e.g., 20 g of PPA or 10 g of anhydrous ZnCl₂).
-
Heat the mixture to 150-170°C for 30-60 minutes. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice.
-
The crude product will precipitate. Collect the solid by filtration and wash it with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
Reaction Mechanism
The mechanism of the Fischer indole synthesis involves a series of steps including hydrazone formation, tautomerization, a[1][1]-sigmatropic rearrangement, and cyclization with the elimination of ammonia.
Caption: Key steps in the Fischer indole synthesis mechanism.
Conclusion
This compound is an indispensable reagent in organic synthesis, particularly for the construction of important nitrogen-containing heterocyclic scaffolds. The Doebner-von Miller and Fischer indole syntheses are robust and versatile methods that demonstrate the utility of this compound as both a reactant precursor and a source of mild acidity. The protocols and data provided herein serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules for applications in drug discovery and materials science.
References
Application Note: Spectroscopic Characterization of Polyaniline Synthesized from Aniline Hydrochloride using FT-IR and UV-Vis Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyaniline (PANI) is a conductive polymer that has garnered significant interest for a wide range of applications, including sensors, corrosion inhibition, and drug delivery systems, owing to its facile synthesis, environmental stability, and tunable conductivity. The electrical and optical properties of polyaniline are highly dependent on its oxidation state and protonation level. The most common and conductive form, emeraldine (B8112657) salt (PANI-ES), is typically synthesized by the oxidative polymerization of aniline (B41778) in an acidic medium. Upon deprotonation, it converts to the insulating emeraldine base (PANI-EB). Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful and accessible techniques for monitoring this conversion and characterizing the chemical structure and electronic properties of the different forms of polyaniline. This application note provides detailed protocols for the synthesis of polyaniline from aniline hydrochloride and its characterization using FT-IR and UV-Vis spectroscopy.
Experimental Protocols
Synthesis of Polyaniline (Emeraldine Salt)
This protocol describes the chemical oxidative polymerization of this compound to yield polyaniline in its conductive emeraldine salt form.[1][2][3][4]
Materials:
-
This compound (C₆H₅NH₂·HCl)
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Filter paper and funnel
-
Drying oven
Procedure:
-
Prepare a 0.2 M solution of this compound by dissolving the appropriate amount in deionized water.
-
Prepare a 0.25 M solution of ammonium persulfate (oxidant) in deionized water.
-
Cool both solutions in an ice bath to 0-5 °C.
-
Slowly add the ammonium persulfate solution to the this compound solution dropwise while stirring continuously on a magnetic stirrer.
-
Continue stirring the reaction mixture for 2-4 hours in the ice bath. A dark green precipitate, which is the emeraldine salt form of polyaniline, will form.
-
After the reaction is complete, filter the precipitate using a funnel and filter paper.
-
Wash the precipitate with deionized water and then with methanol to remove any unreacted monomer, oxidant, and oligomers until the filtrate becomes colorless.
-
Dry the collected polyaniline powder in an oven at 60 °C for 24 hours.
Conversion of Polyaniline Emeraldine Salt to Emeraldine Base
The conductive emeraldine salt can be converted to the insulating emeraldine base by deprotonation using a base.
Materials:
-
Polyaniline emeraldine salt (synthesized as described above)
-
0.1 M Ammonium hydroxide (B78521) (NH₄OH) solution
-
Deionized water
-
Methanol
-
Beakers
-
Magnetic stirrer and stir bar
-
Filter paper and funnel
-
Drying oven
Procedure:
-
Disperse the synthesized polyaniline emeraldine salt powder in a 0.1 M ammonium hydroxide solution.
-
Stir the mixture for 2-3 hours at room temperature. The color of the suspension will change from dark green to blue/violet, indicating the conversion to the emeraldine base.
-
Filter the precipitate and wash it thoroughly with deionized water until the pH of the filtrate is neutral.
-
Finally, wash the precipitate with methanol.
-
Dry the resulting polyaniline emeraldine base powder in an oven at 60 °C for 24 hours.
Sample Preparation for FT-IR Spectroscopy
Procedure:
-
Grind a small amount of the dry polyaniline powder with potassium bromide (KBr) in an agate mortar to obtain a fine, homogeneous mixture.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Record the FT-IR spectrum of the pellet, typically in the range of 4000-400 cm⁻¹.
Sample Preparation for UV-Vis Spectroscopy
Procedure:
-
Dissolve a small amount of the polyaniline powder in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[5]
-
Use a quartz cuvette to record the UV-Vis absorption spectrum, typically in the range of 300-1100 nm.
Data Presentation
The spectroscopic data provides a clear distinction between the emeraldine salt and emeraldine base forms of polyaniline.
FT-IR Spectroscopy Data
The FT-IR spectra of polyaniline exhibit characteristic peaks corresponding to the benzenoid and quinoid rings in the polymer backbone. The protonated state of the emeraldine salt leads to noticeable differences in the spectrum compared to the emeraldine base.
| Wavenumber (cm⁻¹) | Assignment (Emeraldine Salt - ES) | Assignment (Emeraldine Base - EB) | Reference(s) |
| ~3450 | N-H stretching of aromatic amines | N-H stretching of secondary aromatic amines | [6][7] |
| ~2887 | Aromatic C-H stretching | Aromatic C-H stretching | [6] |
| ~1560-1580 | C=C stretching of quinoid rings | C=N stretching of quinoid rings | [6][8] |
| ~1480-1496 | C=C stretching of benzenoid rings | C=C stretching of benzenoid rings | [6][8] |
| ~1300 | C-N stretching of secondary aromatic amine | C-N stretching | [6][9] |
| ~1243 | C-N⁺ stretching in polaron structure | C-N stretching of benzenoid ring | [10] |
| ~1134-1175 | Aromatic C-H in-plane bending, indicative of charge delocalization | C-N stretching | [6] |
| ~800-820 | Out-of-plane C-H bending of p-disubstituted benzene (B151609) ring | Out-of-plane C-H bending of p-disubstituted benzene ring | [6] |
UV-Vis Spectroscopy Data
The UV-Vis absorption spectra reveal the electronic transitions within the polyaniline chain, which are sensitive to the oxidation and protonation states.
| Wavelength (nm) | Assignment (Emeraldine Salt - ES) | Assignment (Emeraldine Base - EB) | Reference(s) |
| ~320-360 | π-π* transition of the benzenoid rings | π-π* transition of the benzenoid rings | [5][10][11][12] |
| ~420-450 | Polaron-π* transition | - | [6][10][11] |
| ~600-650 | - | Exciton absorption of the quinoid rings | [5][12] |
| >800 | π-Polaron transition | - | [6][10][11][13] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of polyaniline.
References
- 1. researchgate.net [researchgate.net]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. chalcogen.ro [chalcogen.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mail.lifescienceglobal.com [mail.lifescienceglobal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. ijseas.com [ijseas.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Electropolymerization of Aniline Hydrochloride via Cyclic Voltammetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyaniline (PANI) is a conductive polymer that has garnered significant interest due to its unique electronic, optical, and electrochemical properties, coupled with its environmental stability and straightforward synthesis. Electrochemical polymerization is a powerful technique for PANI synthesis, offering precise control over film thickness, morphology, and doping levels by adjusting electrochemical parameters.[1] Among the various electrochemical methods, cyclic voltammetry (CV) is a widely employed potentiodynamic technique for the electropolymerization of aniline (B41778).[2] This method involves cycling the potential of a working electrode in a solution containing the aniline monomer and a supporting electrolyte, typically an acid, leading to the growth of a PANI film on the electrode surface.[3] The resulting polymer's properties are highly dependent on the experimental conditions.[4]
This document provides detailed application notes and protocols for the electropolymerization of aniline hydrochloride using cyclic voltammetry.
Mechanism of Aniline Electropolymerization
The electropolymerization of aniline is an anodic oxidation process that proceeds through a series of steps:[5][6]
-
Initiation: The process begins with the oxidation of the aniline monomer at the electrode surface to form an aniline radical cation. This is considered the rate-determining step.[7][8]
-
Propagation: These highly reactive radical cations then couple. This is followed by the elimination of two protons to form a dimer, which is subsequently re-aromatized.[8] This dimer is more easily oxidized than the monomer, leading to the formation of oligomers and eventually the polymer chain. The chain grows through the coupling of oligomer radical cations with aniline radical cations.[8][9]
-
Termination: The polymerization process continues, building a polyaniline film on the electrode surface. The process is autocatalytic, meaning the presence of the polymer facilitates further monomer oxidation.[7][8]
During the polymerization in an acidic medium, the polymer chain is doped with counter-ions from the electrolyte (e.g., Cl⁻ from HCl), which is essential for its conductivity.[8] The polymer can exist in different oxidation states, including the fully reduced leucoemeraldine, the half-oxidized and conductive emeraldine, and the fully oxidized pernigraniline.[9]
Caption: Mechanism of Aniline Electropolymerization.
Experimental Protocols
The following is a general protocol for the electropolymerization of this compound. The specific parameters can be adjusted based on the desired film characteristics.
Materials and Equipment:
-
This compound (or aniline distilled under reduced pressure)[3]
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)[3]
-
Distilled or deionized water
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Nitrogen gas for deoxygenation[3]
Procedure:
-
Electrolyte Preparation: Prepare the electrolyte solution by dissolving the desired concentration of this compound and the supporting acid in distilled or deionized water. For example, 0.1 M aniline in 1.0 M HCl.[12]
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes. Ensure the electrodes are clean and properly positioned.
-
Deoxygenation: Purge the electrolyte solution with nitrogen gas for approximately 15 minutes before the experiment to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a nitrogen atmosphere over the solution throughout the experiment.[3]
-
Cyclic Voltammetry:
-
Set the parameters on the potentiostat. This includes the potential window, scan rate, and number of cycles.
-
A typical potential window for aniline polymerization is from -0.2 V to +0.9 V (vs. SCE).[3][13]
-
The number of cycles will determine the thickness of the polymer film; typically, 10 to 100 cycles are used.[12][15]
-
-
Electropolymerization: Initiate the cyclic voltammetry scan. The growth of the polyaniline film can be observed by the increase in the peak currents with each successive cycle.[10]
-
Post-Polymerization: After the desired number of cycles, stop the scan. The working electrode, now coated with a polyaniline film, should be rinsed with the supporting electrolyte solution and then with distilled water to remove any unreacted monomer and oligomers.
Caption: Experimental Workflow for Electropolymerization.
Data Presentation
The following table summarizes typical experimental parameters and observations from the literature for the cyclic voltammetry electropolymerization of aniline.
| Monomer & Concentration | Supporting Electrolyte & Concentration | Working Electrode | Potential Window (V vs. Ref) | Scan Rate (mV/s) | Number of Cycles | Key Observations & Reference |
| 0.25 M Aniline | 1.0 M HCl | Graphite | Not specified, first anodic peak at 0.2 V vs SCE | 20 | Not specified | Doping of chloride ions starts at ~ -0.1 V.[7] |
| 0.5 M Aniline | 1.0 M Camphorsulfonic acid (CSA) | Platinum (Pt) | 0.05 to 1.4 | 50 | 14 | Aniline oxidation starts at 0.9 V in the first cycle.[11][15] |
| 0.1 M Aniline | 1.0 M H₂SO₄ | Platinum (Pt) | -0.24 to 0.9 vs SCE | 10 to 100 | 20 | As scan rate increases, oxidation peaks shift to more positive potentials.[4] |
| 0.02 M Aniline | 0.5 M H₂SO₄ | Gold (Au) | -0.2 to 0.9 | 20 | 7 | Redox process observed around 0.22 V (anodic) and 0.05 V (cathodic).[13] |
| 0.1 M Aniline | 1.0 M H₂SO₄ | Platinum (Pt) | -0.1 to 0.9 vs SCE | 100 | 7 | First scan shows an oxidation peak of aniline at about 800 mV.[3] |
| 0.1 M Aniline | 0.5 M H₂SO₄ | Glassy Carbon | -0.2 to 1.2 vs Ag/AgCl | 50 | Not specified | With successive cycles, the current intensity of the polymer formation peaks increases.[10] |
| 0.1 M & 0.4 M Anilinium HCl | Acidified with HCl | Platinum (Pt) | Not specified | 50 to 250 | Not specified | Polymerization rate increases with monomer concentration.[14] |
| 0.1 M Aniline | 0.1 M HCl | Glassy Carbon | Not specified | 50 | 25, 50, 100 | The growth of the PANI membrane increases exponentially with the number of cycles.[12] |
Factors Influencing Electropolymerization
Several factors can significantly affect the properties of the resulting polyaniline film:
-
Monomer and Acid Concentration: Higher concentrations generally lead to a faster polymerization rate.[14] The type of acid and its concentration influence the morphology, conductivity, and electrochemical properties of the polymer.[8]
-
Scan Rate: The potential scan rate can control the formation and growth of polyaniline nuclei, which plays a key role in determining the morphology, such as the diameter of nanofibers.[7][16]
-
Potential Window: The choice of the upper and lower potential limits is crucial. A sufficiently high potential is needed to oxidize the monomer, but excessively high potentials can lead to over-oxidation and degradation of the polymer.[7]
-
Electrode Material: The nature of the working electrode surface can influence the nucleation and growth of the polymer film.[2][17]
-
Number of Cycles: The thickness of the polyaniline film is directly related to the number of potential cycles.[12]
Conclusion
Cyclic voltammetry is a versatile and effective method for the synthesis of polyaniline films from this compound. By carefully controlling the experimental parameters, researchers can tailor the properties of the PANI film for a wide range of applications, including sensors, corrosion protection, and energy storage devices.[1][18] The protocols and data presented in these notes provide a solid foundation for professionals in research and drug development to successfully employ this technique.
References
- 1. Electrochemical Polymerization of Polyaniline: A Comprehensive Review of Synthesis Conditions, Nanocomposites, and Industrial Applications [cureusjournals.com]
- 2. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Polyaniline Emeraldine Salt
Introduction
Polyaniline (PANI) is a conductive polymer that has garnered significant interest within the scientific community due to its unique electronic, optical, and mechanical properties, coupled with its straightforward synthesis and environmental stability.[1][2] Among its various oxidation states, the emeraldine (B8112657) salt (ES) form is particularly noteworthy as it is the most conductive and stable form, making it highly valuable for a range of applications.[1][2] These applications include the development of sensors, anti-static coatings, corrosion protection, and components for electronic devices such as supercapacitors and organic light-emitting diodes (OLEDs).[1][3][4][5]
This document provides a detailed protocol for the chemical oxidative polymerization of aniline (B41778) hydrochloride to synthesize polyaniline emeraldine salt. The methodology is presented to ensure reproducibility and to provide researchers, scientists, and drug development professionals with a comprehensive guide for obtaining high-quality PANI-ES for their research and development needs.
Chemical Transformation and Reaction Mechanism
The synthesis of polyaniline emeraldine salt is achieved through the oxidative polymerization of aniline monomers in an acidic medium.[6][7] In this process, an oxidizing agent, typically ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), initiates the polymerization of aniline hydrochloride. The acidic environment, provided by hydrochloric acid (HCl), is crucial for the formation of the conductive emeraldine salt form through the protonation of the imine nitrogen atoms in the polymer chain.[8][9] The overall reaction is exothermic.[10]
The emeraldine form of polyaniline is characterized by an equal number of reduced (benzenoid) and oxidized (quinoid) repeating units.[9][11] The protonation of the nitrogen atoms in the polymer backbone leads to the formation of polarons, which are responsible for the material's high electrical conductivity.[8] The final product is a dark green powder.[2][12]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of polyaniline emeraldine salt from this compound.
Caption: Experimental workflow for the synthesis of PANI-ES.
Detailed Experimental Protocol
This protocol is a synthesis of common procedures for the preparation of polyaniline emeraldine salt.
4.1. Materials and Equipment
-
Aniline (freshly distilled for best results)[13]
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Ammonium Persulfate (APS), (NH₄)₂S₂O₈
-
Distilled or Deionized Water
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum oven
-
pH meter
4.2. Reagent Preparation
-
This compound Solution (0.2 M in 1 M HCl): In a beaker, dissolve 1.86 g (0.02 mol) of aniline in 50 mL of 1 M HCl. Stir until the aniline is completely dissolved. Place the beaker in an ice bath to cool to 0-5°C.[7]
-
Ammonium Persulfate Solution (0.25 M): In a separate beaker, dissolve 5.71 g (0.025 mol) of ammonium persulfate in 50 mL of distilled water.[7] Cool this solution in an ice bath to 0-5°C.
4.3. Polymerization Procedure
-
Place the beaker containing the this compound solution on a magnetic stirrer within the ice bath and begin stirring.
-
Slowly add the chilled ammonium persulfate solution dropwise to the this compound solution over a period of 15-20 minutes.[13][14]
-
Observe the color of the solution, which will gradually change to dark green, indicating the formation of polyaniline.[14]
-
Continue stirring the reaction mixture in the ice bath for 2 to 5 hours to ensure the completion of the polymerization process.[8][14]
-
After the stirring period, allow the mixture to rest overnight to facilitate the precipitation of the polymer.[8]
4.4. Purification and Drying
-
Collect the dark green precipitate by vacuum filtration using a Büchner funnel.[7]
-
Wash the precipitate repeatedly with 1 M HCl until the filtrate becomes colorless.[8]
-
Subsequently, wash the precipitate with distilled water to remove any remaining acid.[8]
-
Finally, wash the product with acetone to remove any oligomers.[14]
-
Dry the resulting polyaniline emeraldine salt powder in a vacuum oven at 60-70°C until a constant weight is achieved.[7][8]
Data Presentation
The properties of the synthesized polyaniline emeraldine salt can vary based on the specific reaction conditions. The following tables summarize typical quantitative data reported in the literature.
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Aniline Concentration | 0.2 M | [7] |
| (NH₄)₂S₂O₈/Aniline Molar Ratio | 1.25:1 | [11][15] |
| HCl Concentration | 1.0 M | [8][16] |
| Reaction Temperature | 0-5°C | [8][14] |
| Reaction Time | 2-5 hours | [8][14] |
| Typical Yield | >90% | [10] |
Table 2: Electrical and Spectroscopic Properties
| Property | Typical Value | Reference |
| Electrical Conductivity | 4.4 ± 1.7 S/cm | [10] |
| Average Crystalline Size (XRD) | 5.63 nm | [8] |
| Quantum Yield | 0.27 | [3][12] |
| FTIR Characteristic Peaks (cm⁻¹) | ||
| N-H Stretching | ~3450 | [12] |
| C-H Stretching (aromatic) | ~2887 | [12] |
| C=N Stretching (quinoid) | ~1560 | [12] |
| C=C Stretching (benzenoid) | ~1479 | [12] |
| C-N Stretching | ~1299 | [12] |
| Polaron Band | ~1134 | [12] |
| C-H Out-of-plane Bending | ~800 | [12] |
Characterization of Polyaniline Emeraldine Salt
To confirm the successful synthesis and purity of the polyaniline emeraldine salt, several characterization techniques are commonly employed.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the characteristic functional groups and bonding structures within the polymer. The presence of peaks corresponding to the quinoid and benzenoid rings, as well as the N-H and C-N bonds, confirms the formation of polyaniline.[8][12]
-
X-Ray Diffraction (XRD): XRD analysis provides information about the crystalline structure of the polymer. The diffraction pattern of PANI-ES typically shows broad peaks, indicating a semi-crystalline nature.[8][17]
-
UV-Visible Spectroscopy: This method reveals the electronic transitions within the polymer. The absorption spectrum of PANI-ES typically exhibits characteristic bands related to π-π* transitions in the benzenoid rings and polaron band transitions.
-
Conductivity Measurement: The electrical conductivity is a key parameter for PANI-ES. It is typically measured using a four-point probe method on a pressed pellet of the polymer powder. The conductivity of the emeraldine salt form is significantly higher than that of the emeraldine base form.[8]
Logical Relationship of Polyaniline States
The different oxidation and protonation states of polyaniline are interconvertible, which is a key aspect of its functionality.
Caption: Interconversion of different forms of polyaniline.
Conclusion
The protocol detailed in this application note provides a reliable method for the synthesis of polyaniline emeraldine salt. By carefully controlling the reaction parameters, researchers can consistently produce high-quality PANI-ES with desirable conductive properties for a multitude of advanced applications. The characterization techniques outlined are essential for verifying the structure and purity of the final product, ensuring its suitability for further use in research and development.
References
- 1. Polyaniline - Wikipedia [en.wikipedia.org]
- 2. mail.lifescienceglobal.com [mail.lifescienceglobal.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. dakenchem.com [dakenchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Polyaniline: Synthesis and Characterization of the Emeraldine Oxidation State by Elemental Analysis | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 12. researchgate.net [researchgate.net]
- 13. ichemlab.at [ichemlab.at]
- 14. youtube.com [youtube.com]
- 15. arxiv.org [arxiv.org]
- 16. Synthesis and Characterization of Polyaniline Emeraldine Salt (PANI-ES) Colloids Using Potato Starch as a Stabilizer to Enhance the Physicochemical Properties and Processability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Polyaniline Nanofibers Using Aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyaniline (PANI) nanofibers are a unique class of conducting polymers with a high aspect ratio and large surface area, making them highly desirable for a range of applications including sensors, actuators, and drug delivery systems. Their facile synthesis, environmental stability, and tunable conductivity further enhance their appeal. This document provides detailed protocols for the synthesis of polyaniline nanofibers via two common and effective methods: rapid mixing polymerization and interfacial polymerization, using aniline (B41778) hydrochloride as the monomer. These methods are known for their ability to produce high-quality nanofibers by controlling the polymerization conditions to favor nanofibrillar morphologies over granular agglomerates.[1][2]
Introduction
Polyaniline is one of the most studied conducting polymers due to its straightforward synthesis and stable electrical properties.[3][4] The nanostructured form of PANI, particularly nanofibers, offers enhanced performance characteristics compared to its bulk counterpart. The key to successfully synthesizing PANI nanofibers is to promote the initial formation of nanofibrillar nuclei and suppress the subsequent secondary growth that leads to undesirable granular morphologies.[1][5] The methods detailed herein—rapid mixing and interfacial polymerization—are designed to achieve this by manipulating the reaction kinetics and environment.[1][2]
Data Presentation
The following table summarizes typical quantitative data for polyaniline nanofibers synthesized under various conditions. These values can be influenced by factors such as reactant concentrations, temperature, and the specific synthesis method employed.
| Parameter | Rapid Mixing Polymerization | Interfacial Polymerization | Reference(s) |
| Nanofiber Diameter | 60 - 190 nm | 30 - 60 nm | [6][7] |
| Nanofiber Length | Several micrometers | Several micrometers | [8] |
| Crystallite Size | ~30 nm | Not specified | [3] |
| Conductivity | 1 - 5 S/cm | 1 - 5 S/cm | [7][9] |
| Yield | High | High | [1][5] |
Experimental Protocols
Materials
-
Aniline Hydrochloride (C₆H₅NH₂·HCl)
-
Ammonium (B1175870) Persulfate (APS, (NH₄)₂S₂O₈)
-
Hydrochloric Acid (HCl, 1 M)
-
Chloroform (B151607) (CHCl₃) or Toluene
-
Distilled Water
Protocol 1: Rapid Mixing Polymerization
This method involves the rapid introduction of an oxidant to the monomer solution to initiate polymerization, leading to the formation of nanofibers.[1][6]
Step-by-Step Procedure:
-
Monomer Solution Preparation: Dissolve a specified amount of this compound in 1 M hydrochloric acid. For example, 1 gram of this compound in 20 ml of 1 M HCl.[3]
-
Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (APS) in 1 M hydrochloric acid. A typical molar ratio of aniline to APS is 1:1.25.[8] For 1 gram of this compound (approximately 7.7 mmol), this would correspond to dissolving approximately 2.2 grams of APS in 20 ml of 1 M HCl.
-
Initiation of Polymerization: Rapidly pour the APS solution into the this compound solution under vigorous stirring. The reaction is exothermic, and an ice bath can be used to maintain a low temperature (0-5 °C), which can influence the resulting nanofiber morphology.[6]
-
Reaction Progression: The solution will quickly turn dark green, indicating the formation of polyaniline. Continue stirring for a designated period, typically 1 to 2 hours, to ensure the completion of the polymerization process.
-
Purification: Collect the polyaniline precipitate by filtration. Wash the precipitate multiple times with 1 M HCl to remove any unreacted monomer and oligomers.
-
Final Washing and Drying: Subsequently, wash the precipitate with acetone to remove any other organic impurities. Dry the final product in a vacuum oven at 60 °C for 24 hours to obtain a dark green powder of polyaniline nanofibers.
Protocol 2: Interfacial Polymerization
Interfacial polymerization occurs at the boundary of two immiscible liquids, which helps in controlling the growth of the polymer chains into nanofibers.[1][5][10]
Step-by-Step Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution by dissolving ammonium persulfate in 1 M hydrochloric acid. For instance, dissolve 4 mmol of APS in 20 mL of 1 M HCl.[5]
-
Organic Phase Preparation: Prepare an organic solution by dissolving this compound in an organic solvent such as chloroform or toluene. For example, dissolve 4 mmol of this compound in 20 mL of chloroform.[5]
-
Formation of Interface: Carefully layer the aqueous phase on top of the organic phase in a beaker, creating a distinct interface between the two immiscible solutions.
-
Polymerization at the Interface: Polyaniline nanofibers will begin to form at the interface and will diffuse into the aqueous layer due to their hydrophilic nature.[1][11] Allow the reaction to proceed undisturbed for several hours (e.g., 3 hours to 24 hours) at room temperature.[11][12]
-
Collection of Nanofibers: After the reaction is complete, the polyaniline nanofibers, which appear as a green precipitate in the aqueous phase, are collected by filtration.
-
Washing and Drying: Wash the collected nanofibers several times with distilled water and acetone to remove impurities.[5] Dry the purified polyaniline nanofibers under vacuum at room temperature for 24 hours.[5]
Visualizations
Experimental Workflow: Rapid Mixing Synthesis
Caption: Workflow for Rapid Mixing Synthesis of PANI Nanofibers.
Logical Relationships: Interfacial Polymerization
Caption: Logical Flow of Interfacial PANI Nanofiber Synthesis.
References
- 1. old.iupac.org [old.iupac.org]
- 2. Polyaniline nanofibers - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. frontiermaterials.net [frontiermaterials.net]
- 9. m.frontiermaterials.net [m.frontiermaterials.net]
- 10. Synthesis of Uniform Polyaniline Nanofibers through Interfacial Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyaniline Hybrid Nanofibers via Green Interfacial Polymerization for All-Solid-State Symmetric Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: Aniline Hydrochloride in the Preparation of Corrosion-Resistant Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline (B41778) hydrochloride serves as a primary precursor for the synthesis of polyaniline (PANI), a conductive polymer widely recognized for its exceptional anti-corrosive properties. PANI-based coatings offer a promising, environmentally friendlier alternative to traditional chromate-based systems for protecting metallic substrates, such as steel and aluminum alloys, from degradation.[1][2] The protective action of polyaniline is primarily attributed to two key mechanisms: forming a physical barrier that isolates the metal from corrosive agents and, more significantly, inducing the formation of a stable, passive oxide layer on the metal surface through an anodic protection mechanism.[1] This document provides detailed protocols for the preparation of PANI coatings from aniline hydrochloride and methods for evaluating their anti-corrosive performance.
Mechanism of Corrosion Protection
Polyaniline, particularly in its conductive emeraldine (B8112657) salt form, protects metals by shifting the corrosion potential of the substrate to a more positive (noble) region.[1] This "ennobling" effect facilitates the formation of a dense, passivating oxide layer (e.g., γ-Fe₂O₃ and Fe₃O₄ on steel) at the metal-coating interface.[3] The PANI acts as an oxidizing agent, passivating the metal surface. It is subsequently reduced in the process but can be re-oxidized by atmospheric oxygen, allowing the protective effect to be maintained.[1]
Caption: Anodic Protection Mechanism of Polyaniline.
Experimental Protocols
Protocol 1: Chemical Synthesis of Polyaniline Powder from this compound
This protocol describes the chemical oxidative polymerization of this compound to produce polyaniline (emeraldine salt) powder, which can then be dispersed in a resin to formulate a coating.[4]
Materials:
-
Aniline (distilled before use)
-
Hydrochloric Acid (HCl, 1M)
-
Ammonium (B1175870) Persulfate (APS), (oxidizing agent)
-
Distilled Water
-
Beakers, magnetic stirrer, Buchner funnel, filter paper
Procedure:
-
Monomer Solution Preparation: Prepare a 1M HCl solution. Dissolve 0.1 mol of aniline in 50 mL of the 1M HCl solution. This forms this compound in situ. Stir the solution in an ice bath (≈0-5 °C) for 15-20 minutes.
-
Oxidant Solution Preparation: Separately, dissolve an equimolar amount of ammonium persulfate (APS) in 50 mL of 1M HCl solution under magnetic stirring.
-
Polymerization: Add the APS solution dropwise (or suddenly for rapid polymerization) to the chilled this compound solution under vigorous stirring.[4] The reaction mixture will gradually turn from colorless to blue and finally to a dark green precipitate, indicating the formation of polyaniline in its conductive emeraldine salt form.
-
Reaction Time: Continue stirring the mixture for 4 to 6 hours at low temperature (≈0-5 °C) to ensure complete polymerization.[4]
-
Filtration and Washing: Filter the green precipitate using a Buchner funnel. Wash the collected PANI powder repeatedly with 0.1 M HCl to remove any unreacted monomer and oligomers.
-
Final Wash and Drying: Wash the powder with distilled water and acetone to remove the acid and other impurities.[5]
-
Drying: Dry the resulting PANI powder in an oven at 60 °C for 24 hours.[5] The final product is a green-black powder ready for formulation into a paint or epoxy coating.
Caption: Workflow for Chemical Synthesis of PANI.
Protocol 2: Electrochemical Deposition of Polyaniline Coating
This protocol details the direct deposition of a PANI film onto a metal substrate using cyclic voltammetry. This method produces an adherent, uniform coating.[6][7]
Materials & Equipment:
-
This compound or Aniline and a supporting acid (e.g., 1M H₂SO₄ or 1M HCl)
-
Metal substrate (working electrode, e.g., stainless steel, platinum)
-
Platinum wire or graphite (B72142) rod (counter electrode)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl (reference electrode)
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Substrate Preparation: Polish the metal substrate with emery paper of decreasing grit size, then degrease with acetone and rinse with distilled water.
-
Electrolyte Preparation: Prepare the electrolyte solution, for example, 0.1 M aniline and 1 M HCl in distilled water.[6] Deoxygenate the solution by purging with nitrogen gas for at least 15 minutes before the experiment.[7]
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared metal substrate as the working electrode, a platinum wire as the counter electrode, and an SCE as the reference electrode.
-
Electrodeposition: Immerse the electrodes in the electrolyte. Perform cyclic voltammetry (CV) by scanning the potential, for example, between -0.2 V and +1.1 V (vs. SCE) at a scan rate of 20-100 mV/s for a set number of cycles (e.g., 10-40 cycles).[7][8][9]
-
Film Growth: An oxidation peak for aniline will appear at approximately +0.8 V to +0.9 V in the first scan.[6][7] With subsequent cycles, new redox peaks corresponding to the growing PANI film will appear and increase in current, indicating successful deposition. A uniform, dark green film will form on the substrate.
-
Post-Treatment: After deposition, gently rinse the coated substrate with distilled water to remove residual electrolyte and dry it in air.
Caption: Workflow for Electrochemical Deposition.
Protocol 3: Evaluation of Corrosion Resistance
The corrosion protection performance of the PANI coatings is evaluated using standard electrochemical techniques in a corrosive medium (e.g., 3.5% NaCl solution).
Equipment:
-
Potentiostat/Galvanostat with impedance analysis software
-
Three-electrode electrochemical cell
-
Coated sample (working electrode), Pt counter electrode, SCE reference electrode
-
Corrosive medium (e.g., 3.5% NaCl or 0.5 M H₂SO₄)
Procedure:
-
Open Circuit Potential (OCP): Immerse the coated sample in the corrosive solution and monitor the OCP for a period (e.g., 30-60 minutes) until a stable potential is reached. A shift to more positive potentials compared to an uncoated substrate indicates a passivating effect.[1]
-
Electrochemical Impedance Spectroscopy (EIS): At the stable OCP, apply a small amplitude sinusoidal voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz). The resulting impedance data, often presented as Nyquist and Bode plots, provide information on coating resistance, capacitance, and barrier properties. Higher impedance values at low frequencies generally correlate with better corrosion protection.[9][10]
-
Potentiodynamic Polarization: After EIS, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1-5 mV/s).[8] The resulting Tafel plot is used to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). A lower Icorr value signifies a lower corrosion rate and better protection.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from electrochemical tests of PANI-based coatings on steel substrates.
Table 1: Potentiodynamic Polarization Data in 3.5 wt% NaCl Solution [11]
| Coating System | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current (Icorr) (A·cm⁻²) |
| Bare Steel (Reference) | -0.622 | 2.704 × 10⁻⁵ |
| Epoxy Only | -0.622 | 2.704 × 10⁻⁵ |
| PANI (HCl-doped)/Epoxy | -0.517 | 7.208 × 10⁻⁸ |
| PANI (Phytic Acid-doped)/Epoxy | -0.527 | 1.301 × 10⁻⁸ |
Data shows that the addition of PANI significantly shifts Ecorr to more positive values and reduces Icorr by several orders of magnitude, indicating enhanced corrosion protection.
Table 2: Potentiodynamic Polarization Data in 1M H₂SO₄ Solution [8]
| Aniline Concentration for Deposition | Corrosion Potential (Ecorr) (mV vs. Ag/AgCl) | Corrosion Current (Icorr) (µA·cm⁻²) | Protection Efficiency (%) |
| Uncoated Pb Alloy | -543.1 | 630.9 | - |
| 0.05 M | -529.3 | 67.56 | 89.29 |
| 0.1 M | -519.8 | 22.12 | 96.49 |
| 0.2 M | -523.5 | 31.43 | 95.01 |
| 0.4 M | -536.4 | 40.41 | 93.59 |
This data highlights the effect of monomer concentration on coating quality, with 0.1 M aniline providing the highest protection efficiency.
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters
| Coating System | Immersion Time | Coating Resistance (Rc) (Ω·cm²) | Coating Capacitance (Cc) (F·cm⁻²) |
| Epoxy Only | 1 day | 4.45 × 10⁶ | 1.21 × 10⁻⁹ |
| Epoxy Only | 75 days | 4.42 × 10⁴ | 5.34 × 10⁻⁷ |
| PANI/Epoxy | 1 day | 1.21 × 10⁸ | 9.87 × 10⁻¹⁰ |
| PANI/Epoxy | 75 days | 8.67 × 10⁶ | 2.15 × 10⁻⁸ |
This table demonstrates the superior barrier properties of PANI-epoxy coatings, as indicated by a significantly higher initial coating resistance (Rc) and its slower degradation over time compared to an epoxy-only coating.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Polyaniline-Based Polymer Nanocomposites as Anti-Corrosion Coatings | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Electrochemical Polymerization of Polyaniline: A Comprehensive Review of Synthesis Conditions, Nanocomposites, and Industrial Applications [cureusjournals.com]
- 7. arxiv.org [arxiv.org]
- 8. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 9. electrochemsci.org [electrochemsci.org]
- 10. Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aniline Hydrochloride Reactions for High Conductivity Polyaniline
Welcome to the technical support center for the optimization of aniline (B41778) hydrochloride polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of high-conductivity polyaniline (PANI).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of polyaniline from aniline hydrochloride, with a focus on achieving high electrical conductivity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Electrical Conductivity | 1. Incomplete Polymerization: Insufficient reaction time or non-optimal temperature. 2. Over-oxidation: Excess oxidant can degrade the polymer backbone, reducing conjugation length. 3. Insufficient Doping: Inadequate acid concentration leads to incomplete protonation of the emeraldine (B8112657) base. 4. Structural Defects: High reaction temperatures can lead to branched polymer chains and other defects. 5. Poor Chain Packing/Crystallinity: Non-optimal synthesis conditions can result in an amorphous polymer structure, hindering charge transport. | 1. Optimize Reaction Time and Temperature: Decrease the polymerization temperature (0–5 °C) and increase the reaction time. Lower temperatures promote the formation of longer, more ordered polymer chains with higher molecular weight. 2. Optimize Oxidant-to-Monomer Ratio: Carefully control the molar ratio of the oxidant (e.g., ammonium (B1175870) persulfate) to this compound. A ratio of approximately 1.25 has been suggested as optimal to avoid over-oxidation. 3. Ensure Sufficient Acid Concentration: Use a strong acid like hydrochloric acid (HCl) at an appropriate concentration (e.g., 1 M) to ensure complete doping of the polyaniline chains. 4. Maintain Low Reaction Temperature: Conducting the synthesis at lower temperatures (0–5 °C) suppresses side reactions and promotes the formation of a more linear, less defective polymer structure. 5. Control Synthesis Conditions: Factors such as slow addition of the oxidant and stirring can influence the morphology and crystallinity of the resulting polyaniline. |
| Poor Yield | 1. High Reaction Temperature: Higher temperatures can lead to side reactions and the formation of soluble, low-molecular-weight oligomers. 2. Incorrect Stoichiometry: An improper ratio of monomer to oxidant can lead to incomplete polymerization. | 1. Conduct Polymerization at Low Temperatures: Lowering the reaction temperature can increase the yield of high-molecular-weight polyaniline. 2. Verify Molar Ratios: Ensure the accurate measurement and stoichiometry of this compound and the oxidant. |
| Inconsistent Results Batch-to-Batch | 1. Variability in Reaction Conditions: Minor fluctuations in temperature, addition rate of reactants, and stirring speed. 2. Purity of Reagents: Impurities in aniline or the oxidant can affect the polymerization process. | 1. Standardize Experimental Protocol: Maintain strict control over all reaction parameters, including temperature, stirring rate, and the rate of oxidant addition. 2. Use High-Purity Reagents: Utilize freshly distilled aniline and high-purity oxidant and acid for all syntheses. |
| Formation of Aggregates/Precipitates | 1. Rapid Polymerization: Fast addition of the oxidant can lead to uncontrolled, rapid polymerization and precipitation. 2. High Monomer Concentration: Concentrated solutions can lead to rapid aggregation of the polymer. | 1. Slow Oxidant Addition: Add the oxidant solution dropwise to the this compound solution under constant stirring to control the polymerization rate. 2. Optimize Monomer Concentration: Experiment with different initial concentrations of this compound to find the optimal conditions for forming a well-dispersed polymer. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for synthesizing high-conductivity polyaniline?
A1: Lower temperatures, typically in the range of 0–5 °C, are generally preferred for synthesizing high-conductivity polyaniline. Low-temperature polymerization suppresses side reactions and the formation of structural defects, leading to a polymer with a more regular, linear structure, longer conjugation lengths, and consequently, higher electrical conductivity.
Q2: How does the oxidant-to-monomer ratio affect the conductivity of polyaniline?
A2: The oxidant-to-monomer molar ratio is a critical parameter that significantly influences the final properties of the polyaniline. An optimal ratio is necessary to achieve the desired emeraldine oxidation state, which is the most conductive form of polyaniline. Insufficient oxidant will result in incomplete polymerization, while an excess can lead to over-oxidation to the non-conducting pernigraniline form, thus reducing conductivity. A molar ratio of oxidant (e.g., ammonium persulfate) to aniline of around 1.25 has been reported to yield maximum conductivity.
Q3: What is the role of hydrochloric acid (HCl) in the reaction, and how does its concentration impact conductivity?
A3: Hydrochloric acid serves as a dopant in the polymerization of aniline. It protonates the imine nitrogen atoms in the polyaniline backbone, leading to the formation of the conductive emeraldine salt form. The concentration of HCl is crucial; a sufficiently high concentration is required to ensure a high level of doping and, therefore, high conductivity. Increasing the HCl concentration generally leads to an increase in conductivity up to an optimal point, beyond which the conductivity may decrease. Highly acidic conditions also favor the formation of linear PANI chains, which is beneficial for conductivity.
Q4: Why is my polyaniline green, and what does the color indicate?
A4: The green color is characteristic of the protonated emeraldine salt form of polyaniline, which is the desired conductive state. The appearance of a deep green color during the synthesis is a good visual indicator that the polymerization is proceeding correctly and that the conductive form of the polymer is being produced.
Q5: Can I use other oxidants besides ammonium persulfate (APS)?
A5: Yes, other oxidizing agents such as ferric chloride, potassium dichromate, and hydrogen peroxide can be used for the polymerization of aniline. However, the choice of oxidant can influence the reaction kinetics, polymer morphology, and the final electrical properties of the polyaniline. Ammonium persulfate is commonly used due to its effectiveness in aqueous acidic media and its ability to produce high-quality polyaniline.
Data Presentation
The following tables summarize the quantitative effects of key reaction parameters on the electrical conductivity of polyaniline.
Table 1: Effect of Polymerization Temperature on Polyaniline Conductivity
| Polymerization Temperature (°C) | Electrical Conductivity (S/cm) | Reference |
| -3 | High | |
| 0 | High | |
| 0-2 | 7.58 | |
| 6 | Lower | |
| 25 | 4.4 ± 1.7 | |
| 25 | Lower |
Table 2: Effect of Oxidant (Ammonium Persulfate) to Aniline Molar Ratio on Polyaniline Conductivity
| Oxidant:Aniline Molar Ratio | Electrical Conductivity (S/cm) | Reference |
| < 1.25 | Lower | |
| 1.25 | Maximum | |
| > 1.25 | Lower (due to over-oxidation) |
Table 3: Effect of HCl Concentration on Polyaniline Conductivity
| HCl Concentration (M) | Electrical Conductivity (S/cm) | Reference |
| 0.25 | 4.34 x 10⁻⁵ | |
| 0.50 | 7.33 x 10⁻⁵ | |
| 0.75 | 3.31 x 10⁻⁵ | |
| 1.0 | 7.08 x 10⁻⁵ |
Technical Support Center: Purification of Crude Aniline Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude aniline (B41778) hydrochloride synthesized in the laboratory.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Discoloration (e.g., brown, reddish, greenish) of crude or purified aniline hydrochloride. [1][2][3] | Formation of colored oxidation or polymerization byproducts.[1] | During recrystallization, add a small amount of activated carbon to the hot solution and filter it hot to remove the colored impurities.[1] For persistent color, consider purifying the free aniline base by distillation before converting it back to the hydrochloride salt.[4][5] |
| The compound "oils out" during recrystallization instead of forming crystals. [1] | The solvent is too nonpolar for the hydrochloride salt. The solution is supersaturated, or impurities are inhibiting crystallization.[1] | Use a more polar solvent or a solvent mixture. Ensure slow cooling of the solution. Induce crystallization by scratching the inside of the flask or by adding a seed crystal.[1] If impurities are suspected, perform an acid-base extraction prior to recrystallization.[1] |
| Poor recovery of the product after purification. [1] | The product is too soluble in the recrystallization solvent, even at low temperatures. Product was lost during transfers. Incomplete precipitation during acid-base extraction.[1] | Select a solvent system where the product has lower solubility when cold, or reduce the solvent volume.[1] Ensure all vessels are rinsed with the mother liquor to recover all product.[1] When performing acid-base extraction, ensure the pH is sufficiently basic (pH > 9) for complete precipitation of the free amine before extraction.[1] |
| Insoluble impurities are present in the crude this compound. [3] | These could be non-basic materials, byproducts from the synthesis, or inorganic salts.[1][5] | Dissolve the crude this compound in dilute HCl and filter the solution to remove insoluble materials.[3] The purified this compound can then be recovered from the filtrate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, residual solvents, inorganic salts, and colored oxidation or polymerization products.[1][6] The specific impurities will depend on the synthetic route used.
Q2: Can I purify this compound using silica (B1680970) gel column chromatography?
A2: Direct purification of this compound on standard silica gel is challenging due to its high polarity, which can lead to irreversible binding to the stationary phase, resulting in poor recovery.[1] It is generally recommended to purify the free aniline base using chromatography and then convert it back to the hydrochloride salt.[1]
Q3: What is the best solvent for recrystallizing this compound?
A3: The choice of solvent depends on the impurities present. This compound is soluble in water, ethanol, and methanol, and its solubility generally increases with temperature.[2][7] A good recrystallization solvent is one in which the this compound is soluble when hot but sparingly soluble when cold. Isopropanol or ethanol/water mixtures can be effective.[1][7]
Q4: My purified this compound darkens over time. How can I prevent this?
A4: Aniline and its salts are sensitive to air and light, which can cause them to darken due to oxidation.[2] Store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Q5: Is it better to purify aniline as the free base or as the hydrochloride salt?
A5: Both methods are used. Purifying the free base by distillation (including steam distillation) is very effective for removing non-volatile impurities and colored tars.[4][5][8] The purified aniline can then be converted to the hydrochloride salt. Recrystallization of the hydrochloride salt is effective for removing impurities with different solubility profiles.[1][4] The choice of method depends on the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable for removing impurities with different solubility profiles from this compound.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, or an ethanol/water mixture).[1][7]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (about 1-2% by weight of the solute) and swirl.[1] Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.[1]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the purified this compound crystals by filtration, wash with a small amount of cold solvent, and dry under a vacuum.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for removing neutral and acidic impurities.[1][9]
-
Dissolution: Dissolve the crude this compound in deionized water or a dilute HCl solution.
-
Organic Wash: Transfer the aqueous solution to a separatory funnel and wash it one or two times with a water-immiscible organic solvent like diethyl ether or ethyl acetate (B1210297) to remove non-basic, organic-soluble impurities.[1] Discard the organic layers.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as a concentrated sodium hydroxide (B78521) or sodium carbonate solution, with stirring until the solution is basic (pH > 9).[1] The free aniline will precipitate or form an oil.
-
Extraction of Free Amine: Extract the free aniline into an organic solvent like dichloromethane (B109758) or ethyl acetate. Perform at least three extractions.[1]
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Salt Formation: Filter to remove the drying agent. To reform the hydrochloride salt, bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) until precipitation is complete.[1]
-
Isolation: Collect the purified this compound crystals by filtration, wash with a small amount of cold organic solvent, and dry under a vacuum.[1]
Solubility Data
| Solvent | Solubility at 25°C (g/L) | Comments |
| Water | 1070[10][11][12] | High solubility may lead to loss in mother liquor. |
| Methanol | Data not specified, but soluble[2] | Good potential for recrystallization, solubility decreases with increasing alcohol concentration in water mixtures.[7] |
| Ethanol | Data not specified, but soluble[7] | Good potential for recrystallization, solubility decreases with increasing alcohol concentration in water mixtures.[7] |
| Isopropanol | 15 (approximate)[1] | Good potential for recrystallization.[1] |
| Ethyl Acetate | <1[1] | Poor solubility even when hot.[1] |
Visualized Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound via acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 142-04-1 [chemicalbook.com]
- 3. Sciencemadness Discussion Board - Purification of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 5. Sciencemadness Discussion Board - Steam distillation of aniline. - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. veeprho.com [veeprho.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Aniline and this compound - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. This compound, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
Technical Support Center: Aniline Polymerization with Hydrochloric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the chemical oxidative polymerization of aniline (B41778) using hydrochloric acid (HCl) as a dopant.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of hydrochloric acid in aniline polymerization?
A1: Hydrochloric acid serves two main purposes in aniline polymerization. Firstly, it acts as a protonating agent, converting aniline monomers into anilinium cations. This is a crucial step for the polymerization to proceed via the desired head-to-tail coupling of aniline units, leading to the formation of linear polyaniline (PANI) chains. Secondly, HCl acts as a dopant for the resulting polymer. The chloride ions from the acid associate with the polymer backbone, introducing charge carriers and rendering the polyaniline electrically conductive. The acidity of the medium is a critical parameter that significantly influences the final polymer structure and properties.[1][2]
Q2: What are the most common side reactions observed during aniline polymerization with HCl?
A2: The most prevalent side reactions include:
-
Formation of Phenazine-like Structures: In weakly acidic conditions, aniline monomers can undergo ortho-coupling, leading to the formation of branched, phenazine-like oligomers.[1][3] These structures disrupt the linear conjugation of the polymer chain, resulting in a less conductive material.
-
Overoxidation: Excessive use of an oxidizing agent or prolonged reaction times can lead to the overoxidation of the polyaniline chain.[2][4][5] This process can cause irreversible degradation of the polymer backbone through the formation of quinone-like structures and may even lead to chain scission, which negatively impacts the polymer's conductivity and mechanical properties.[1][2][5]
-
Formation of Oligomers: Incomplete polymerization can result in a high content of low molecular weight oligomers. This can be influenced by factors such as reaction temperature, time, and the molar ratio of reactants.[6]
Q3: How does the concentration of HCl affect the final polyaniline product?
A3: The concentration of HCl has a profound effect on the polymerization process and the final product:
-
Low HCl Concentration: Leads to the formation of undesirable side products, such as phenazine-like oligomers, resulting in a polymer with poor electrical conductivity.[1][3] The morphology at low HCl concentrations may consist of nanosheets.[1]
-
High HCl Concentration: Promotes the formation of linear polyaniline chains through para-coupling, leading to a higher degree of doping, enhanced conjugation length, and consequently, higher electrical conductivity.[1] The morphology tends to be nanofibers at higher HCl concentrations.[1] However, excessively high acid concentrations can negatively impact the polymer yield.[7]
Q4: What is the ideal temperature for aniline polymerization?
A4: Low-temperature polymerization, typically between 0–5 °C, is generally preferred.[8] Lower temperatures help to suppress side reactions and the formation of structural defects, leading to a polymer with a more regular structure, longer conjugation lengths, and higher conductivity.[8] Reactions at higher temperatures can lead to polymer degradation.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Electrical Conductivity | 1. Formation of non-conductive side products: Weakly acidic conditions may have promoted the formation of phenazine-like structures.[1][3] 2. Overoxidation: Excessive oxidant or prolonged reaction time may have degraded the polymer backbone.[1][2][5] 3. Incomplete Doping: Insufficient acid concentration may have resulted in a low doping level. | 1. Increase HCl Concentration: Ensure the reaction medium is highly acidic (e.g., 1 M HCl) to favor the formation of linear, para-coupled polyaniline.[1] 2. Optimize Oxidant-to-Monomer Ratio: Carefully control the molar ratio of the oxidizing agent (e.g., ammonium (B1175870) persulfate) to aniline to avoid overoxidation.[8] 3. Control Reaction Time: Monitor the reaction and avoid excessively long polymerization times to prevent degradation.[2] |
| Low Polymer Yield | 1. Suboptimal HCl Concentration: Both very low and very high concentrations of HCl can lead to a decrease in polymer yield.[7] 2. Inappropriate Oxidant Concentration: The concentration of the oxidant can influence the reaction yield. | 1. Adjust HCl Concentration: Experiment with different HCl concentrations to find the optimal condition for your specific reaction setup. 2. Vary Oxidant Concentration: Systematically vary the oxidant concentration to maximize the yield. |
| Poor Solubility of the Final Product | 1. High Molecular Weight and Cross-linking: The desired linear, high molecular weight polyaniline is often insoluble in common solvents. 2. Formation of Branched Structures: Side reactions leading to branched or cross-linked structures can further reduce solubility. | 1. Use of Substituted Anilines: Consider using substituted anilines to improve the solubility of the resulting polymer. 2. Post-polymerization Processing: The emeraldine (B8112657) base form of polyaniline, obtained by de-doping the emeraldine salt, is generally more soluble in organic solvents like N-methyl-2-pyrrolidone (NMP).[5] |
| Inconsistent Batch-to-Batch Results | 1. Temperature Fluctuations: The polymerization reaction is exothermic, and poor temperature control can lead to variations in the final product.[9][10] 2. Rate of Oxidant Addition: The rate at which the oxidant is added can affect the polymerization kinetics and the final polymer structure. 3. Purity of Reagents: Impurities in aniline or other reagents can interfere with the polymerization process. | 1. Maintain Strict Temperature Control: Use an ice bath or a temperature-controlled reactor to maintain a consistent low temperature (0-5 °C) throughout the reaction.[8] 2. Standardize Oxidant Addition: Add the oxidant solution dropwise and at a consistent rate with vigorous stirring.[11] 3. Use Purified Aniline: It is recommended to use freshly distilled aniline for polymerization.[11] |
Quantitative Data Summary
The following table summarizes the effect of varying hydrochloric acid and ammonium persulfate (APS) concentrations on the properties of polyaniline, as reported in the literature.
| HCl Concentration (mol/L) | Aniline:APS Molar Ratio | Morphology | Key Structural Features | Electrical Conductivity |
| 0.1 | 1:0.25 | Nanosheets | Presence of phenazine-like oligomers.[1] | Lower |
| 0.3 | 1:0.25 | Mixed (nanosheets, spheres, short nanorods) | Transition between phenazine-like and linear structures.[1] | Intermediate |
| 1.0 | 1:0.25 | Nanofibers | Predominantly linear PANI chains via para-coupling.[1] | Higher |
| 1.0 | 1:0.17 | Nanofibers | - | Improved with increasing APS.[1] |
| 1.0 | 1:1 | Nanofibers with shorter branches | Increased crystallinity.[1] | Improved with increasing APS.[1] |
Experimental Protocols
General Protocol for Chemical Oxidative Polymerization of Aniline
This protocol is a generalized procedure and may require optimization for specific applications.
-
Preparation of Monomer Solution:
-
Preparation of Oxidant Solution:
-
In a separate beaker, dissolve the oxidizing agent, such as ammonium persulfate (APS), in a 1 M HCl solution to achieve the desired aniline-to-oxidant molar ratio.[11]
-
Pre-cool the oxidant solution to 0-5 °C.
-
-
Polymerization:
-
Slowly add the oxidant solution dropwise to the aniline solution under constant and vigorous stirring.[11]
-
A color change in the reaction mixture (e.g., to dark green) indicates the formation of polyaniline.[10]
-
Continue the reaction for a predetermined time (e.g., 2-4 hours) while maintaining the low temperature.[10]
-
-
Isolation and Purification of Polyaniline:
-
After the reaction is complete, collect the precipitated polyaniline by filtration.
-
Wash the polymer powder sequentially with 1 M HCl, deionized water, and methanol (B129727) or acetone (B3395972) to remove unreacted monomer, oligomers, and excess oxidant.[11]
-
Dry the final product under vacuum at a moderate temperature.
-
Visualizations
References
- 1. Influence of Acidity and Oxidant Concentration on the Nanostructures and Electrochemical Performance of Polyaniline during Fast Microwave-Assisted Chemical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Overoxidation of Intrinsically Conducting Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. sapub.org [sapub.org]
Improving the solubility of polyaniline synthesized with aniline hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyaniline (PANI). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the solubility of polyaniline synthesized from aniline (B41778) hydrochloride.
Troubleshooting Guide
Q1: My polyaniline, synthesized from aniline hydrochloride (PANI-HCl), is insoluble in common organic solvents like NMP, DMF, and chloroform (B151607). How can I dissolve it?
A1: Polyaniline in its emeraldine (B8112657) salt form (PANI-HCl), which is the direct product of this compound polymerization, is notoriously difficult to dissolve in most common organic solvents. To achieve solubility, you need to first convert it to the emeraldine base (PANI-EB) and then, if necessary, re-dope it with a functional dopant.
Recommended Workflow:
-
De-doping (Conversion to Emeraldine Base):
-
Suspend your PANI-HCl powder in a 0.1 M aqueous solution of ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Stir the suspension for at least 12-24 hours at room temperature. This process removes the HCl dopant, converting the PANI from the salt to the base form.
-
Filter the resulting dark blue powder and wash it repeatedly with deionized water until the filtrate is neutral.
-
Finally, wash the powder with methanol (B129727) to remove any remaining impurities and dry it under vacuum.
-
-
Dissolution of Emeraldine Base:
-
The dried PANI-EB powder should now be soluble in polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF).
-
For optimal dissolution, add the PANI-EB powder to the solvent in small portions while stirring. Sonication can also aid in breaking up aggregates and improving solubility.
-
-
Re-doping with a Functional Dopant (Optional, for solubility in other solvents):
-
If you require solubility in less polar solvents like chloroform or toluene, you can re-dope the PANI-EB with a large organic acid, such as dodecylbenzenesulfonic acid (DBSA) or camphorsulfonic acid (CSA).
-
Dissolve the PANI-EB in a suitable solvent (like NMP or DMF).
-
Separately, dissolve the functional dopant (e.g., DBSA) in the same solvent.
-
Add the dopant solution to the PANI-EB solution and stir for several hours to allow for complete doping. The color of the solution should change from blue to green, indicating the formation of the new PANI salt.
-
Q2: I have successfully re-doped my polyaniline with DBSA, but the resulting polymer has low electrical conductivity. What went wrong?
A2: A decrease in conductivity after re-doping can be attributed to several factors. Here's a troubleshooting guide to identify and address the issue:
-
Incomplete Doping: The molar ratio of the dopant to the aniline repeat unit is crucial. Ensure you are using a sufficient amount of DBSA. A common starting point is a 1:1 molar ratio of DBSA to the aniline monomer unit.
-
Residual Base: If the de-doping step was not thorough, residual ammonium hydroxide can neutralize the functional dopant, preventing effective doping. Ensure complete washing and drying of the PANI-EB before re-doping.
-
Polymer Degradation: Polyaniline can be susceptible to degradation, especially at high temperatures or in the presence of strong oxidizing or reducing agents. Ensure all steps are carried out under appropriate conditions.
-
Steric Hindrance: The large size of the DBSA molecule can sometimes disrupt the π-conjugation along the polymer backbone, leading to a decrease in conductivity compared to PANI-HCl. This is an inherent trade-off when using bulky dopants to improve solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to improve the solubility of polyaniline synthesized from this compound?
A1: The main strategies to enhance the solubility of PANI are:
-
De-doping and Re-doping: This involves converting the initial PANI-HCl (emeraldine salt) to the more soluble PANI-EB (emeraldine base), which can then be dissolved in solvents like NMP and DMF. For solubility in a wider range of organic solvents, the PANI-EB can be re-doped with large, functional organic acids like DBSA or CSA.
-
Post-Synthesis Modification (Sulfonation): The PANI-EB can be chemically modified, for example, through sulfonation. This process introduces sulfonic acid groups (-SO₃H) onto the polymer backbone, making the resulting sulfonated PANI (SPAN) water-soluble.[1][2]
-
Copolymerization: Synthesizing copolymers of aniline with substituted anilines (e.g., 2-methylaniline) can improve solubility. The substituent groups on the comonomer can disrupt the intermolecular packing of the polymer chains, leading to better solvent interaction.
Q2: What is the expected solubility of different forms of polyaniline in common solvents?
A2: The solubility of polyaniline is highly dependent on its form (salt or base) and the dopant used. The following table provides a general overview:
| Polyaniline Form | NMP | DMF | DMSO | Chloroform | Toluene | Water |
| PANI-HCl (Emeraldine Salt) | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble |
| PANI-EB (Emeraldine Base) | Soluble | Soluble | Soluble | Insoluble | Insoluble | Insoluble |
| PANI-DBSA | Soluble | Soluble | Soluble | Soluble[3] | Soluble | Insoluble |
| Sulfonated PANI (SPAN) | Soluble | Soluble | Soluble | Insoluble | Insoluble | Soluble[1] |
Note: "Soluble" indicates that the polymer can be dissolved to form a true solution, although the maximum concentration may vary.
Q3: How does functionalization, such as sulfonation, affect the properties of polyaniline?
A3: Functionalization significantly alters the properties of polyaniline:
-
Solubility: The primary goal of functionalization is to improve solubility. For example, sulfonation introduces hydrophilic sulfonic acid groups, rendering the polymer water-soluble.[1]
-
Conductivity: There is often a trade-off between solubility and conductivity. Functionalization can disrupt the conjugation along the polymer backbone, which may lead to a decrease in electrical conductivity compared to the highly conductive PANI-HCl salt.
-
Processability: Improved solubility leads to enhanced processability, allowing for the formation of films, fibers, and coatings from solution.
-
Self-Doping: In the case of sulfonation, the sulfonic acid groups attached to the polymer backbone can act as internal dopants, leading to a "self-doped" polymer.
Experimental Protocols
Protocol 1: Conversion of PANI-HCl to Soluble PANI-DBSA
This protocol details the de-doping of insoluble PANI-HCl to PANI-EB, followed by re-doping with DBSA to yield a soluble PANI salt.
Materials:
-
PANI-HCl powder
-
0.1 M Ammonium hydroxide (NH₄OH) solution
-
Deionized water
-
Methanol
-
N-Methyl-2-pyrrolidone (NMP)
-
Dodecylbenzenesulfonic acid (DBSA)
Procedure:
-
De-doping:
-
Suspend the PANI-HCl powder in a 0.1 M NH₄OH solution.
-
Stir the suspension vigorously for 24 hours at room temperature.
-
Collect the precipitate by filtration and wash thoroughly with deionized water until the filtrate is neutral (pH 7).
-
Wash the resulting PANI-EB powder with methanol and dry under vacuum at 60°C for 24 hours.
-
-
Re-doping:
-
Dissolve the dried PANI-EB powder in NMP to create a homogeneous solution.
-
In a separate container, dissolve DBSA in NMP (a 1:1 molar ratio of DBSA to the aniline repeat unit is a good starting point).
-
Slowly add the DBSA solution to the PANI-EB solution while stirring.
-
Continue stirring the mixture for at least 12 hours at room temperature. The solution should turn from blue to green.
-
The resulting PANI-DBSA solution is now ready for use or can be precipitated by adding a non-solvent like methanol, followed by filtration and drying.
-
Protocol 2: Sulfonation of Polyaniline Emeraldine Base
This protocol describes the sulfonation of PANI-EB to produce water-soluble sulfonated polyaniline (SPAN).
Materials:
-
PANI-EB powder
-
Fuming sulfuric acid (containing 20-30% SO₃)
-
Ice-water bath
-
Deionized water
Procedure:
-
Preparation:
-
Pre-cool the fuming sulfuric acid to approximately 0-5°C in an ice-water bath.
-
-
Sulfonation Reaction:
-
Slowly add the PANI-EB powder to the cold, stirred fuming sulfuric acid.
-
Maintain the temperature of the reaction mixture between 0-5°C and continue stirring for 1-2 hours.[4]
-
-
Precipitation and Washing:
-
Carefully and slowly pour the reaction mixture into a large volume of ice-cold deionized water to precipitate the sulfonated polyaniline.
-
Filter the green precipitate and wash it extensively with deionized water until the washings are neutral.
-
-
Drying:
-
Dry the resulting SPAN powder under vacuum at room temperature.
-
Visualizations
Caption: Workflow for improving the solubility of PANI-HCl through de-doping and re-doping.
Caption: Logical workflow for troubleshooting PANI solubility issues.
References
How to remove unreacted aniline from polymerization mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted aniline (B41778) from polymerization mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: After synthesis and washing of my polyaniline (PANI), I still detect the characteristic smell of aniline. What could be the issue with my purification process?
A1: The persistent smell of aniline indicates incomplete removal of the unreacted monomer. This is a common issue and can be attributed to several factors in the washing and precipitation steps. The effectiveness of washing depends on the solvent used and the number of washing cycles. Polyaniline, particularly in its emeraldine (B8112657) salt form, can trap aniline molecules within its matrix.
Troubleshooting Steps:
-
Increase Washing Cycles: A single wash is often insufficient. It is recommended to perform multiple washing cycles until the filtrate is colorless and free of any aniline odor.[1]
-
Solvent Selection: While water is commonly used, aniline has limited solubility in neutral water. Washing with a slightly acidic solution (e.g., 0.2 M HCl) can convert aniline to its more soluble hydrochloride salt, facilitating its removal.[2][3] Subsequently, washing with solvents like methanol (B129727) or acetone (B3395972) can help remove residual aniline as well as low-molecular-weight oligomers.[1][4]
-
Re-precipitation: A highly effective method for purification is to dissolve the synthesized polymer in a suitable solvent (like N-methyl-2-pyrrolidone, NMP, for emeraldine base) and then re-precipitate it by adding it dropwise to a non-solvent.[5][] This process helps to release trapped aniline molecules.
Q2: I'm losing a significant amount of my polyaniline product during the washing process, especially when using acidic solutions. How can I minimize this loss?
A2: Product loss during washing can occur due to the partial solubility of low molecular weight polymer chains or if the polymer is not fully precipitated. The choice of washing solvent and the physical state of the polymer are crucial.
Troubleshooting Steps:
-
Ensure Complete Precipitation: Before washing, ensure that the polymerization reaction has gone to completion and that the polymer has fully precipitated. Cooling the mixture can sometimes aid in this process.
-
Centrifugation: Instead of relying solely on filtration, which can be slow and lead to losses, use centrifugation to pellet the polymer.[7] This allows for the easy decanting of the supernatant containing the impurities. Several cycles of re-suspending the pellet in the wash solvent followed by centrifugation can be very effective.
-
Solvent Choice: If you are working with the polyaniline emeraldine base, which has better solubility in some organic solvents, avoid using those as washing agents.[7] Stick to non-solvents for the base form. For the salt form, which is generally less soluble, washing with water and methanol is common.[1]
-
Dialysis: For applications requiring high purity and where some product loss is acceptable, dialysis can be employed. This method is slow but effective at removing small molecules while retaining the polymer.[8]
Q3: What is the most effective and efficient method to remove both unreacted aniline and oligomers from my polyaniline sample?
A3: A multi-step approach combining precipitation with sequential washing using different solvents is generally the most effective strategy.
-
Initial Acid Wash: After collecting the crude polymer precipitate, wash it with a dilute acid solution (e.g., 0.2 M - 1 M HCl) to remove the bulk of the unreacted aniline as its water-soluble salt.[2][3]
-
Methanol/Acetone Wash: Follow the acid wash with a wash using methanol or acetone.[1][4] These solvents are effective at removing low-molecular-weight oligomers and any remaining traces of aniline.
-
Final Water Wash: A final wash with deionized water helps to remove any residual acid and salts from the previous steps.
For very high purity requirements, re-precipitation is recommended.[5][]
Q4: How can I confirm that the unreacted aniline has been completely removed from my final product?
A4: Confirmation of aniline removal requires analytical techniques that can detect trace amounts of the monomer.
-
Spectroscopic Methods:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Compare the FTIR spectrum of your purified PANI with that of pure aniline and literature spectra of pure PANI. The absence of characteristic aniline peaks in your sample's spectrum is a good indicator of purity.
-
UV-Vis (Ultraviolet-Visible) Spectroscopy: Analyze the filtrate after washing. The absence of aniline's characteristic absorption peaks indicates that it is no longer being washed out of the polymer.
-
-
Chromatographic Methods:
-
HPLC (High-Performance Liquid Chromatography): This is a highly sensitive method to detect and quantify any residual aniline in your polymer sample.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This can also be used to detect volatile impurities like aniline.
-
Summary of Solvents for Polyaniline Purification
| Solvent/Reagent | Purpose | Target Impurity | Form of PANI | Reference(s) |
| Deionized Water | Initial washing | Water-soluble byproducts | Salt & Base | [1] |
| Dilute HCl (0.2M - 2M) | Converts aniline to its soluble salt | Unreacted Aniline | Salt | [2][3] |
| Methanol | Washing | Oligomers, residual aniline | Salt & Base | [1][9] |
| Acetone | Washing | Oligomers, organic intermediates | Salt & Base | [3][4][9] |
| Ethanol | Washing | Impurities | Salt & Base | [9] |
| N-Methyl-2-pyrrolidone (NMP) | To dissolve PANI for re-precipitation | All impurities | Base | [5][10] |
| Diethyl Ether | Used in phase separation | Impurities | Base | [7] |
| Ammonium Hydroxide | Used in phase separation to de-dope | Acid dopants | Base | [7] |
Experimental Protocols
Protocol 1: Standard Washing/Centrifugation Method
This protocol is suitable for routine purification of polyaniline after synthesis.
-
Initial Separation: Transfer the polymerization mixture to centrifuge tubes. Centrifuge at high speed (e.g., 8000 rpm) for 10-15 minutes to pellet the crude polyaniline. Decant and discard the supernatant.
-
Acid Wash: Re-suspend the pellet in a 1 M HCl solution. Vortex or sonicate to ensure thorough mixing. Centrifuge again and discard the supernatant. Repeat this step 2-3 times.
-
Methanol Wash: Re-suspend the pellet in methanol. Vortex or sonicate, then centrifuge and discard the supernatant. Repeat this step 2-3 times, or until the supernatant is colorless.[1]
-
Final Wash: Wash the pellet with deionized water to remove residual acid and methanol. Centrifuge and discard the supernatant.
-
Drying: Dry the final purified polyaniline pellet in a vacuum oven at 60-80°C overnight.[3]
Protocol 2: Liquid-Liquid Extraction for Aniline Removal
This method is particularly effective when the product is in a solution or a fine suspension.[2]
-
Dissolution/Suspension: If the polymerization mixture is not already in a suitable organic solvent, dissolve or suspend it in a solvent in which the polymer is insoluble but aniline is soluble (e.g., toluene (B28343) or chloroform).
-
Acidic Extraction: Transfer the organic mixture to a separatory funnel. Add an equal volume of 1 M or 2 M aqueous HCl.
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate. The aniline will react with the HCl and move into the aqueous layer as anilinium chloride.
-
Collection: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh aqueous HCl solution 2-3 times to ensure complete removal of aniline.
-
Final Wash: Wash the organic layer with deionized water to remove any residual acid.
-
Product Recovery: Recover the purified polymer from the organic solvent by filtration or solvent evaporation.
Visual Workflows
Caption: Workflow for Polyaniline Purification via Washing/Centrifugation.
Caption: Logical relationships between purification methods and impurities removed.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. Synthesis and Novel Purification Process of PANI and PANI/AgNPs Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel strategy to purify conductive polymer particles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08372J [pubs.rsc.org]
- 9. chalcogen.ro [chalcogen.ro]
- 10. materialsciencejournal.org [materialsciencejournal.org]
Technical Support Center: Controlling Polyaniline Morphology with Aniline Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling the morphology of polyaniline (PANI) synthesized from aniline (B41778) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the morphology of polyaniline important?
A1: The morphology of polyaniline—whether it forms nanofibers, nanotubes, nanorods, or granular structures—significantly influences its properties.[1][2] For instance, nanofibrous PANI exhibits a high surface area, which enhances its performance in applications like sensors, supercapacitors, and antistatic coatings.[3] In contrast, granular PANI often has poor solubility and processability.[3]
Q2: What are the primary methods for synthesizing PANI with controlled morphology from aniline hydrochloride?
A2: Several methods are employed to control PANI morphology, including:
-
Interfacial Polymerization: This technique involves the reaction at the interface of two immiscible liquids, one containing aniline and the other containing an oxidant. It is highly effective for producing uniform nanofibers.[3][4][5]
-
Rapid Mixing Polymerization: This method aims to prevent the overgrowth of nanofibers by quickly mixing the monomer and initiator solutions, leading to the rapid depletion of the initiator after nanofiber formation.[6]
-
Seeding Polymerization: Introducing a small quantity of pre-existing nanofibers (seeds) into the polymerization reaction can template the growth of new nanofibers, ensuring a consistent morphology.[7]
-
Template-Assisted Synthesis: Using hard templates like porous membranes can physically direct the growth of the polymer into specific shapes such as nanotubes or nanofibers.[8]
Q3: How does the choice of acid dopant affect PANI nanofiber diameter?
A3: The acid used during synthesis plays a crucial role in determining the diameter of the resulting nanofibers. Different acids lead to different nanofiber dimensions. For example, hydrochloric acid typically produces nanofibers with a diameter of about 30 nm, while camphorsulfonic acid and perchloric acid yield larger diameters of 50 nm and 120 nm, respectively.[6]
Experimental Workflow & Parameter Influence
The following diagram illustrates the general workflow for PANI synthesis and the key parameters that influence the final morphology.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of PANI from this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Formation of granular PANI instead of nanofibers. | - Secondary Growth: Nanofibers act as nucleation centers for further monomer polymerization, leading to agglomeration.[3]- High Monomer/Oxidant Ratio: An incorrect ratio can favor agglomeration over nanofiber formation.[3]- High Temperature: Higher temperatures can accelerate the reaction rate, leading to less defined structures.[9] | - Use Interfacial or Rapid Mixing Methods: These methods are designed to limit secondary growth.[3][6]- Optimize Monomer/Oxidant Ratio: Systematically vary the ratio to find the optimal conditions for nanofiber formation (see Table 1).- Lower the Reaction Temperature: Conduct the synthesis at lower temperatures (e.g., 0-5 °C) to slow down the polymerization rate and promote ordered growth.[8] |
| 2. Low product yield. | - Incomplete Reaction: The reaction may not have proceeded to completion.- Loss during washing: The product may be lost during the washing and collection steps. | - Increase Reaction Time: Allow the polymerization to proceed for a longer duration.- Ensure Proper pH: The acidity of the medium is a critical parameter for polymerization.[10]- Careful Filtration: Use appropriate filter membranes and techniques to minimize product loss during washing. |
| 3. Wide distribution of nanofiber diameters. | - Non-uniform reaction conditions: Inconsistent temperature or stirring can lead to variations in growth.- Inappropriate acid concentration: The concentration of the acid dopant influences nanofiber uniformity. | - Maintain Homogeneous Conditions: Ensure uniform temperature throughout the reaction vessel and use consistent, moderate stirring.- Optimize Acid Concentration: Experiment with different concentrations of hydrochloric acid to achieve a more uniform diameter. |
| 4. Product is dark brown or black instead of green. | - Over-oxidation: Excessive oxidation can degrade the polymer structure, leading to a change in color.[10]- Incorrect pH: The final oxidation state and color of PANI are pH-dependent. The desired green color corresponds to the conductive emeraldine (B8112657) salt form. | - Reduce Oxidant Concentration or Reaction Time: Carefully control the amount of oxidant and the duration of the reaction to prevent over-oxidation.[10]- Ensure Sufficiently Acidic Medium: The synthesis and final product should be in a sufficiently acidic environment (typically pH < 2) to maintain the emeraldine salt form.[11][12] |
Quantitative Data Summary
The following tables summarize the effect of key reaction parameters on the morphology and properties of polyaniline.
Table 1: Effect of Aniline/Oxidant Molar Ratio on PANI Nanofiber Morphology (Interfacial Polymerization)
| Aniline/Oxidant Molar Ratio | Resulting Morphology | Observations |
| 4.0 | Well-defined nanofibers | Uniform, distinct nanofibers are formed. |
| 2.0 | Slightly agglomerated nanofibers | Nanofibers begin to bundle together. |
| 1.0 | Agglomerated nanofibers | Significant agglomeration is observed. |
| 0.5 | Micro-sized particles | Nanofibers agglomerate to form larger particles. |
| Source: Based on findings related to interfacial polymerization.[3] |
Table 2: Effect of Temperature on PANI Morphology (Dispersion Polymerization)
| Polymerization Temperature (°C) | Resulting Morphology |
| 0 | Uniform, spherical particles |
| 20 | Intermediate, slightly elongated particles |
| 40 | Coral-like, cylindrical morphology |
| Source: Based on studies of dispersion polymerization.[9] |
Detailed Experimental Protocol
Protocol: Synthesis of PANI Nanofibers via Interfacial Polymerization
This protocol is adapted from established methods for synthesizing uniform polyaniline nanofibers.[3][4][5]
Materials:
-
Aniline (distilled before use)
-
Ammonium (B1175870) persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Chloroform (or other suitable organic solvent like xylene)
-
Distilled water
Procedure:
-
Prepare the Aqueous Phase: Dissolve 4 mmol of ammonium persulfate in 20 mL of 1 M HCl. Stir this solution for one hour using a magnetic stirrer.
-
Prepare the Organic Phase: Dissolve 4 mmol of aniline in 20 mL of chloroform.
-
Initiate Polymerization: Carefully layer the aqueous phase on top of the organic phase in a beaker. A clear interface should form between the two layers. The polymerization will begin at this interface, visible by the formation of a green PANI film.
-
Reaction: Allow the reaction to proceed undisturbed at room temperature for a specified duration (e.g., 2 to 6 hours). The PANI nanofibers will form at the interface and diffuse into the aqueous layer.[5]
-
Collect the Product: After the reaction is complete, collect the green-black precipitate by vacuum filtration.
-
Wash the Product: Wash the collected PANI precipitate several times with distilled water and acetone to remove unreacted monomer, oxidant, and oligomers.
-
Dry the Product: Dry the purified PANI nanofibers in a vacuum oven at a low temperature (e.g., 40-60 °C) for 24 hours.
Troubleshooting Logic
If you encounter issues such as the formation of undesirable morphologies, the following decision tree can guide your troubleshooting process.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polyaniline Hybrid Nanofibers via Green Interfacial Polymerization for All-Solid-State Symmetric Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyaniline nanofibers - Wikipedia [en.wikipedia.org]
- 7. Synthesis of polyaniline nanofibers by "nanofiber seeding" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Next-Generation Electrically Conductive Polymers: Innovations in Solar and Electrochemical Energy Devices [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. The pH-controlled morphology transition of polyaniline from nanofibers to nanospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Aniline Hydrochloride Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of aniline (B41778) hydrochloride. The following information addresses common issues related to the effect of temperature on the reaction.
Troubleshooting Guide
This guide is designed to help you resolve common problems encountered during the polymerization of aniline hydrochloride, with a specific focus on temperature-related effects.
| Problem | Possible Cause | Recommended Solution |
| Low Polymer Yield | High Reaction Temperature: Elevated temperatures can lead to the formation of soluble oligomers that are lost during the washing process, significantly reducing the final yield.[1] Side reactions and degradation of the polymer can also occur at higher temperatures.[2] | Conduct the polymerization at lower temperatures, ideally between 0-5°C, to suppress side reactions and favor the formation of higher molecular weight polymers.[2][3] |
| Incomplete Reaction: The reaction may not have proceeded to completion. | Increase the polymerization duration. Lower temperatures often require longer reaction times to achieve high yields.[4] | |
| Low Molecular Weight of Polyaniline | High Reaction Temperature: Higher temperatures can increase the rate of side reactions and chain termination steps, leading to the formation of shorter polymer chains. | Perform the synthesis at lower temperatures (e.g., 0-5°C). Low-temperature polymerization is known to produce polymers with higher molecular weights and longer conjugation lengths.[3] |
| Poor Electrical Conductivity | High Polymerization Temperature: This can cause structural defects and shorter conjugation lengths in the polymer backbone, which in turn reduces electrical conductivity.[3] It can also lead to a decrease in the doping level. | Optimize the polymerization temperature. Lower temperatures (0-5°C) generally result in polyaniline with higher conductivity.[3] |
| Inadequate Doping: The polymer may not be sufficiently doped. | Ensure the reaction is carried out in a sufficiently acidic medium (e.g., 1M HCl). | |
| Irregular Polymer Morphology (e.g., granular instead of fibrillar) | High Reaction Temperature: The morphology of polyaniline is highly dependent on the synthesis temperature. Higher temperatures can lead to more granular or agglomerated structures. | For a more fibrillar or rod-like morphology, conduct the polymerization at lower temperatures.[4] |
| Reaction Overheating / Thermal Runaway | Exothermic Nature of the Reaction: The oxidative polymerization of aniline is a highly exothermic process. Without proper heat dissipation, the temperature can rise uncontrollably.[2][5] | Use an ice bath to maintain a constant low temperature throughout the reaction. For larger scale reactions, consider using a jacketed reactor with a cooling system.[2] The rate of oxidant addition can also be controlled to manage the exotherm.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the polymerization of this compound?
A1: The optimal temperature range for this compound polymerization is typically between 0°C and 5°C.[2][3] This range generally yields polyaniline with a higher molecular weight, better electrical conductivity, and a more desirable fibrillar morphology.
Q2: How does temperature affect the yield of polyaniline?
A2: As the temperature increases above the optimal range, the yield of polyaniline tends to decrease. For instance, one study observed a significant decrease in yield at temperatures of 35°C and 40°C compared to the yield obtained at 25°C.[1] This is attributed to the increased formation of soluble, low-molecular-weight oligomers that are washed away during product purification.[1]
Q3: What is the impact of temperature on the molecular weight of the resulting polyaniline?
A3: Lower polymerization temperatures favor the formation of higher molecular weight polyaniline.[4] This is because lower temperatures slow down side reactions and chain termination processes, allowing for the growth of longer polymer chains.[3]
Q4: How does the polymerization temperature influence the electrical conductivity of polyaniline?
A4: Polyaniline synthesized at lower temperatures (0-5°C) generally exhibits higher electrical conductivity.[3] This is because the resulting polymer has a more ordered structure with longer conjugation lengths and fewer defects, which facilitates charge transport.[3]
Q5: Can the polymerization be conducted at room temperature?
A5: While polymerization can occur at room temperature, it is often not ideal. The exothermic nature of the reaction can cause the temperature to rise, potentially leading to a lower yield, lower molecular weight, and reduced conductivity.[2][5] If the reaction is performed at room temperature, careful monitoring and cooling may be necessary to prevent overheating.
Q6: What are the visible signs of a successful polymerization reaction?
A6: A successful polymerization is typically indicated by a color change in the reaction mixture. The solution will often turn dark green or black as the polyaniline precipitates.
Data Presentation
Table 1: Effect of Polymerization Temperature on Polyaniline Yield
| Temperature (°C) | Relative Yield Decrease (%) |
| 30 | 7.37 |
| 35 | 32.24 |
| 40 | 43.60 |
Data adapted from a study on PANI-DBSA salts, showing the decrease in yield compared to the maximum yield obtained at 25°C.[1]
Experimental Protocols
Standard Protocol for Low-Temperature Polymerization of this compound (0-5°C)
Materials:
-
This compound
-
Ammonium (B1175870) persulfate (APS)
-
1M Hydrochloric acid (HCl)
-
Distilled water
-
Ice bath
Procedure:
-
Prepare a solution of this compound in 1M HCl in a beaker.
-
Cool the beaker in an ice bath to bring the temperature of the solution to 0-5°C.
-
Separately, prepare a pre-cooled aqueous solution of ammonium persulfate.
-
Slowly add the ammonium persulfate solution to the this compound solution while maintaining the temperature between 0-5°C and stirring continuously.
-
Allow the reaction to proceed for the desired amount of time (typically several hours) in the ice bath with continuous stirring. The solution will gradually turn dark green/black.
-
After the reaction is complete, collect the precipitated polyaniline by vacuum filtration.
-
Wash the precipitate with 1M HCl to remove any unreacted monomer and oxidant.
-
Subsequently, wash the precipitate with acetone to remove any oligomers.
-
Dry the final product in a vacuum oven at a low temperature.
Mandatory Visualization
Caption: Experimental workflow for the low-temperature polymerization of this compound.
Caption: Relationship between polymerization temperature and polyaniline properties.
References
- 1. jsirjournal.com [jsirjournal.com]
- 2. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-Generation Electrically Conductive Polymers: Innovations in Solar and Electrochemical Energy Devices [mdpi.com]
- 4. Synthesis Time and Temperature Effect on Polyaniline Morphology and Conductivity, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Preventing agglomeration in polyaniline nanoparticle synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the synthesis of polyaniline (PANI) nanoparticles, with a primary focus on preventing agglomeration.
Troubleshooting Guide: Preventing Agglomeration
Agglomeration, the clumping of nanoparticles, is a frequent issue in PANI synthesis, leading to larger, irregular structures instead of discrete, uniform nanoparticles. This guide will help you diagnose and resolve this problem.
Visual Cue: The reaction mixture appears cloudy or contains visible precipitates/sediment rapidly after initiation.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for diagnosing and resolving PANI agglomeration.
Frequently Asked Questions (FAQs)
1. Why are my PANI nanoparticles agglomerating?
Agglomeration occurs because nanoparticles have a high surface area-to-volume ratio, leading to high surface energy.[1] To achieve a more stable, lower-energy state, they tend to clump together. Several factors during synthesis can exacerbate this issue:
-
Mechanical Agitation: Contrary to intuition, mechanical stirring or agitation can dramatically trigger aggregation.[2][3][4] It is believed to promote heterogeneous nucleation, which leads to the formation of granular, aggregated particles rather than the desired nanofibers or discrete nanoparticles that arise from homogeneous nucleation.[2][3][4][5]
-
High Monomer Concentration: Higher concentrations of aniline can lead to the formation of larger PANI aggregates.[6]
-
Lack of Stabilizers: Without a capping agent or stabilizer, the newly formed PANI chains will precipitate and aggregate.[6][7]
-
Temperature: Low temperatures (e.g., 0-5 °C) can sometimes lead to larger particles due to increased crystallinity.[8] Conversely, elevated temperatures can sometimes help produce highly dispersible nanofibers when reactions are carried out without agitation.[2][3][4]
-
pH: The pH of the reaction medium affects the surface charge of the nanoparticles, which in turn influences their stability. Agglomeration can increase as the pH approaches the isoelectric point of the nanoparticles.[9][10]
2. How can I prevent agglomeration during synthesis?
The most effective strategy is to control the nucleation and growth process. Here are key preventative measures:
-
Avoid Mechanical Agitation: Conduct the polymerization under static conditions (i.e., without stirring or shaking).[2][3][4] This favors homogeneous nucleation, which is crucial for forming well-dispersed nanofibers or nanoparticles.[2][3][5]
-
Use a Steric Stabilizer: Incorporate a polymeric stabilizer into the reaction medium.[7] These polymers adsorb onto the surface of the growing PANI nanoparticles, creating a protective layer that physically prevents them from sticking together.[6][7] Examples include polyvinylpyrrolidone (B124986) (PVP), poly(N-isopropylacrylamide) (PNIPAM), and hydroxylpropylcellulose (HPC).[7]
-
Optimize Reactant Concentrations: Use a relatively low concentration of the aniline monomer.[6] Wang et al. noted that lower aniline concentrations favor the formation of nanofibers, while higher concentrations lead to larger aggregates.[6]
-
Control the Temperature: While traditionally performed at low temperatures, synthesis at room temperature (e.g., 25°C) has been shown to produce smaller particles in some cases.[8] For unstirred reactions, elevated temperatures may be beneficial.[3][4]
-
Utilize Sonication: Before initiating polymerization, especially when using seed particles or templates like metal oxides, sonication can help to break up any initial agglomerates and ensure a homogeneous dispersion.[11][12]
3. What is the role of a stabilizer and which one should I use?
A stabilizer is a substance that adsorbs onto the surface of nanoparticles to prevent agglomeration.[6][7] In PANI synthesis, polymeric stabilizers are commonly used. The mechanism involves the polymer chains extending into the solvent, creating a steric barrier that keeps the particles separated. The choice of stabilizer can also influence the final size of the nanoparticles.[7]
| Stabilizer Type | Examples | Notes |
| Polymeric Stabilizers | Polyvinylpyrrolidone (PVP), Hydroxylpropylcellulose (HPC), Poly(N-isopropylacrylamide) (PNIPAM) | These are effective at preventing aggregation through steric hindrance. The choice can affect nanoparticle size.[7] |
| Surfactants | Sodium Dodecyl Sulfate (SDS), Triton X-100 | These can enhance dispersibility and help control particle size.[8] |
| Reactive Stabilizers | Poly(vinyl alcohol)-graft-aniline (PVA-funct-An) | These stabilizers have aniline groups and can be covalently incorporated into the PANI structure, improving dispersion stability.[13] |
4. Should I stir my reaction?
For the synthesis of well-dispersed PANI nanostructures, it is strongly recommended to avoid mechanical stirring or agitation during the polymerization process.[2][3][4] Research has shown that static conditions allow for homogeneous nucleation, leading to the formation of nanofibers. In contrast, stirring promotes heterogeneous nucleation, which results in granular and highly aggregated particles.[2][3][4][5]
DOT Script for Parameter Relationships
Caption: Relationship between key synthesis parameters and PANI agglomeration.
Experimental Protocols
Protocol 1: Synthesis of Stable PANI Nanoparticles using a Polymeric Stabilizer
This protocol is adapted from methods that utilize a polymeric stabilizer to prevent agglomeration.
Materials:
-
Aniline (distilled before use)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl, 1 M)
-
Polyvinylpyrrolidone (PVP) (stabilizer)
-
Deionized water
Procedure:
-
Prepare Stabilizer Solution: Dissolve the desired amount of PVP in 1 M HCl.
-
Add Monomer: Add the aniline monomer to the PVP/HCl solution and stir briefly to ensure it is fully dissolved.
-
Prepare Oxidant Solution: Separately, dissolve APS in 1 M HCl.
-
Initiate Polymerization: Add the APS solution to the aniline/PVP solution. Do not stir or agitate the mixture after this point.
-
Reaction: Allow the reaction to proceed under static conditions at room temperature (or a specified temperature) for 24 hours. A dark green color, characteristic of emeraldine (B8112657) salt, will develop.
-
Purification: Purify the resulting PANI nanoparticle dispersion by centrifugation, removing the supernatant, and resuspending the pellet in deionized water. Repeat this washing step multiple times to remove unreacted monomer, oxidant, and excess stabilizer. It is often advisable to keep the final product as a liquid suspension to prevent irreversible aggregation upon drying.[14]
DOT Script for Experimental Workflow
Caption: General experimental workflow for PANI nanoparticle synthesis.
Quantitative Parameter Comparison
The following table summarizes different synthesis conditions and their reported outcomes. Note that direct comparison can be complex as other factors may vary between studies.
| Aniline Conc. | Oxidant | Monomer/Oxidant Ratio | Stabilizer | Temp. (°C) | Agitation | Resulting Morphology | Ref. |
| 0.07 M | APS | - | None | 0-5 | Stirring | Spherical nanoparticles (ca. 20 nm) aggregated in nanofibers | [6] |
| 0.04 M | APS | 1:0.5 | None | 5 | - | Nanodisks | [6] |
| 0.2 M | APS | 1:1 | SDS | 25 | 800 rpm | Nanoparticles (835 nm) | [8] |
| 0.05 M | FeCl₃ | 1:3.08 | None | - | Stirring | - | [15] |
| 11.4 g in 600 mL | APS | - | Citric Acid | ~4 | Brief stirring, then static | Nanospheres | [16] |
| 11.3 g in 600 mL | APS | - | Citric Acid | ~4 | Brief stirring, then static | Nanofibers | [16] |
| 0.3 mL in 10 mL Toluene | APS in 10 mL 1M HCl | - | None (Interfacial) | 25 | No Stirring | High-quality nanofibers | [2] |
| 0.3 mL in 10 mL Toluene | APS in 10 mL 1M HCl | - | None (Interfacial) | 25 | 1100 rpm Stirring | Highly aggregated particles | [2] |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Shape and aggregation control of nanoparticles: not shaken, not stirred - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Shape and aggregation control of nanoparticles: not shaken, not stirred. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Smart polyaniline nanoparticles with thermal and photothermal sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of a Novel Nanosized Polyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Polyaniline-Based Polymer Nanocomposites as Anti-Corrosion Coatings [mdpi.com]
- 12. ietresearch.onlinelibrary.wiley.com [ietresearch.onlinelibrary.wiley.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of silver-anchored polyaniline–chitosan magnetic nanocomposite: a smart system for catalysis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02575K [pubs.rsc.org]
- 16. Electrorheological Effect of Suspensions of Polyaniline Nanoparticles with Different Morphologies - PMC [pmc.ncbi.nlm.nih.gov]
Aniline hydrochloride purification to remove colored impurities
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of aniline (B41778) hydrochloride, with a focus on removing colored impurities.
Frequently Asked Questions (FAQs)
Q1: My aniline hydrochloride is discolored (yellow, green, or brown). What causes this and is it acceptable for my reaction?
A1: this compound is sensitive to air and light, which can cause it to darken over time due to the formation of colored oxidation products.[1][2] This discoloration indicates the presence of impurities.[3] While slightly discolored material may be acceptable for some applications, for sensitive reactions or to ensure high purity of the final product, purification is recommended to remove these colored impurities.[4]
Q2: What are the common types of impurities in this compound?
A2: Besides colored oxidation byproducts, other common impurities can include:
-
Unreacted starting materials from the synthesis.
-
Byproducts from side reactions.
-
Residual solvents.
-
Inorganic salts.[5] The exact nature of these impurities will depend on the synthetic route used.[5]
Q3: Can I use silica (B1680970) gel column chromatography to purify this compound directly?
A3: Direct purification of this compound on standard silica gel is challenging due to its high polarity, which can lead to irreversible binding to the stationary phase, resulting in poor recovery.[5] It is generally recommended to first convert the this compound to its free base (aniline), purify the free base by chromatography, and then convert it back to the hydrochloride salt.[5]
Q4: How should I store this compound to minimize degradation and discoloration?
A4: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, protected from light and air.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidation.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Step | Citation |
| The compound "oils out" during recrystallization instead of forming crystals. | The solvent is too nonpolar for the hydrochloride salt. | Try a more polar solvent or a solvent mixture with a higher proportion of the polar component. | [5] |
| The solution is supersaturated. | Cool the solution more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure product if available. | [5] | |
| The presence of impurities is inhibiting crystallization. | Attempt a preliminary purification using acid-base extraction before recrystallization. | [5] | |
| Poor recovery of the product after purification. | The product is too soluble in the recrystallization solvent, even at low temperatures. | Choose a different solvent system where the product has lower solubility when cold. Reduce the volume of the solvent used. | [5] |
| Product was lost during transfers. | Ensure all vessels are thoroughly rinsed with the mother liquor to recover all the product. | [5] | |
| In acid-base extraction, the pH was not adjusted correctly for full precipitation of the free amine. | Use a pH meter or pH paper to ensure the aqueous layer is sufficiently basic (pH > 9) to completely precipitate the free amine before extraction. | [5] | |
| The purified product is still colored. | Residual colored impurities remain. | Treat the solution with activated carbon during recrystallization. For persistent color, reversed-phase flash chromatography of the free base may be effective. | [5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization with Activated Carbon
This method is effective for removing colored impurities.
-
Dissolution : In a flask, add the crude this compound and a suitable solvent (e.g., ethanol, isopropanol, or a mixture with water). Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization : Remove the flask from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the solute) and swirl the mixture.[5]
-
Heating : Reheat the solution to boiling for a few minutes to allow the activated carbon to adsorb the impurities.[5]
-
Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.[5] This step should be done rapidly to prevent premature crystallization.
-
Crystallization : Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]
-
Isolation and Drying : Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.[5]
Protocol 2: Purification by Acid-Base Extraction
This method is effective for removing neutral and acidic impurities.[5]
-
Dissolution : Dissolve the crude this compound in deionized water or a dilute aqueous HCl solution (e.g., 0.1 M HCl).
-
Organic Wash : Transfer the aqueous solution to a separatory funnel and wash it one or two times with a water-immiscible organic solvent like diethyl ether or ethyl acetate. This will remove non-basic, organic-soluble impurities. Discard the organic layers.[5]
-
Basification : Cool the aqueous layer in an ice bath and slowly add a base, such as a concentrated sodium hydroxide (B78521) or sodium carbonate solution, with stirring until the solution is basic (pH > 9). The free aniline will precipitate as an oil or solid.[5]
-
Extraction of Free Amine : Extract the free aniline into an organic solvent such as dichloromethane (B109758) or ethyl acetate. Perform at least three extractions to ensure complete recovery. Combine the organic layers.[5]
-
Drying : Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter to remove the drying agent.
-
Salt Formation : To reform the hydrochloride salt, bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.[5]
-
Isolation : Collect the purified this compound crystals by filtration, wash with a small amount of cold organic solvent, and dry under vacuum.[5]
Visualized Workflows
Caption: Workflow for this compound Purification by Recrystallization.
Caption: Workflow for this compound Purification by Acid-Base Extraction.
References
- 1. This compound | 142-04-1 [chemicalbook.com]
- 2. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. Sciencemadness Discussion Board - Purification of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle: Aniline Hydrochloride vs. Aniline Sulfate for Polyaniline Synthesis
A comprehensive guide for researchers on selecting the optimal aniline (B41778) salt for synthesizing high-performance polyaniline.
The synthesis of polyaniline (PANI), a versatile conducting polymer with applications ranging from anti-corrosion coatings to advanced electronics, predominantly utilizes aniline as the monomer. The choice of the aniline salt, however, can significantly influence the final properties of the polymer. This guide provides a detailed comparison of two commonly used starting materials: aniline hydrochloride (PANI-HCl) and aniline sulfate (B86663) (PANI-H2SO4), offering researchers the critical data needed to make informed decisions for their specific applications.
Performance at a Glance: A Quantitative Comparison
To facilitate a direct comparison, the following table summarizes the key performance metrics of polyaniline synthesized using this compound and aniline sulfate. The data presented is a synthesis of findings from multiple studies and may vary depending on the specific experimental conditions.
| Property | This compound (PANI-HCl) | Aniline Sulfate (PANI-H2SO4) | Key Observations |
| Yield | Generally high, often exceeding 90%.[1] | Comparable to this compound, with reports of high yields. | Both salts can produce high yields of polyaniline under optimized conditions. |
| Electrical Conductivity | Typically in the range of 0.1 - 10 S/cm.[2][3] | Can achieve higher conductivity, with reported values up to ~1 S/cm and potentially higher depending on conditions.[4] | PANI-H2SO4 often exhibits higher electrical conductivity, which is attributed to the nature of the sulfate counter-ion.[4] |
| Morphology | Predominantly granular or agglomerated particulate morphology.[5][6] | Tends to form more fibrous, less aggregated, and sometimes more porous structures.[5][7] | The choice of salt significantly impacts the resulting polymer morphology, which in turn affects properties like surface area and processability. |
| Thermal Stability (TGA) | The onset of major weight loss is typically observed around 240 °C, with significant degradation above 400°C.[8] | Generally exhibits slightly higher thermal stability compared to PANI-HCl. The decomposition often occurs at slightly higher temperatures. | While both have comparable stability, PANI-H2SO4 may offer a marginal advantage in applications requiring higher temperature tolerance. |
Delving Deeper: Experimental Insights
The differences in the final polymer properties arise from the distinct reaction environments created by the hydrochloride and sulfate anions during polymerization.
The this compound Route
Synthesis using this compound is a well-established and straightforward method. The chloride anion is a relatively small and highly mobile counter-ion. This can lead to a rapid polymerization process, often resulting in a more compact, granular morphology. While easy to implement, achieving very high conductivity might require careful optimization of reaction parameters.
The Aniline Sulfate Advantage
The use of aniline in a sulfuric acid medium, leading to the in-situ formation of aniline sulfate, offers several potential advantages. The larger and less mobile sulfate anion can act as a "template," influencing the growth of the polymer chains and leading to a more ordered, fibrous morphology.[5] This structural difference is often correlated with the higher electrical conductivity observed in PANI-H2SO4.[4] Furthermore, the dibasic nature of sulfuric acid can lead to a higher degree of protonation, contributing to enhanced charge carrier mobility.
Experimental Protocols: A Step-by-Step Guide
For researchers looking to replicate these syntheses, detailed experimental protocols are provided below. These are generalized procedures and may require optimization based on specific laboratory conditions and desired polymer characteristics.
Synthesis of Polyaniline using this compound (PANI-HCl)
This protocol describes a typical chemical oxidative polymerization of this compound.
Materials:
-
This compound (C₆H₅NH₂·HCl)
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Acetone
Procedure:
-
Monomer Solution: Dissolve a specific amount of this compound in 1 M hydrochloric acid to achieve the desired monomer concentration (e.g., 0.2 M). Stir the solution until the this compound is completely dissolved.
-
Oxidant Solution: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate (molar ratio of APS to aniline is typically 1.25:1) in deionized water or 1 M HCl.[9]
-
Polymerization: Cool both the monomer and oxidant solutions to 0-5 °C in an ice bath. Slowly add the oxidant solution to the monomer solution dropwise while stirring vigorously. The color of the solution will gradually change to dark green, indicating the formation of polyaniline. Continue stirring for a designated period (e.g., 2-4 hours) to ensure complete polymerization.
-
Purification: Collect the precipitated polyaniline by vacuum filtration. Wash the polymer sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polyaniline powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Synthesis of Polyaniline using Aniline and Sulfuric Acid (PANI-H2SO4)
This protocol outlines the synthesis of polyaniline in a sulfuric acid medium.
Materials:
-
Aniline (C₆H₅NH₂)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄), 1 M
-
Deionized water
-
Methanol
-
Acetone
Procedure:
-
Monomer Solution: In a beaker, slowly add a specific amount of aniline to a chilled 1 M sulfuric acid solution (0-5 °C) to achieve the desired monomer concentration (e.g., 0.2 M). Stir the solution continuously to ensure the formation of aniline sulfate.
-
Oxidant Solution: Prepare the oxidant solution by dissolving a stoichiometric amount of ammonium persulfate in deionized water or 1 M H₂SO₄, as described in the PANI-HCl protocol.
-
Polymerization: While maintaining the temperature at 0-5 °C, slowly add the oxidant solution to the aniline sulfate solution with constant stirring. A dark green precipitate of polyaniline sulfate will form. Continue the reaction for 2-4 hours.
-
Purification: Filter the polyaniline precipitate and wash it thoroughly with 1 M H₂SO₄, followed by deionized water and methanol.
-
Drying: Dry the final product in a vacuum oven at 60 °C to obtain a fine powder.
Visualizing the Process: From Monomer to Polymer
To better understand the synthesis workflow, the following diagram illustrates the key steps in the chemical oxidative polymerization of aniline.
The Dopant's Role: A Logical Relationship
The choice of aniline salt directly influences the properties of the resulting polyaniline. The following diagram illustrates this logical relationship.
Conclusion: Making the Right Choice
Both this compound and aniline sulfate are effective precursors for the synthesis of high-quality polyaniline. The choice between them hinges on the desired properties of the final polymer.
-
For applications where ease of synthesis and moderate conductivity are sufficient, this compound is a reliable and cost-effective option.
-
For applications demanding higher electrical conductivity and a more defined, fibrous morphology, such as in high-performance sensors or electronic devices, aniline sulfate is the preferred choice.
Researchers are encouraged to consider the specific requirements of their application and to optimize the synthesis conditions to achieve the desired performance characteristics. This guide provides a foundational understanding to aid in this critical decision-making process.
References
A Comparative Analysis of Polyaniline Conductivity Derived from Various Aniline Salts
Polyaniline (PANI) stands out as a significant conducting polymer, prized for its straightforward synthesis, environmental stability, and tunable electrical properties.[1][2] Its conductivity is profoundly influenced by the synthesis conditions, particularly the choice of the aniline (B41778) salt, which dictates the dopant acid incorporated into the polymer backbone. This guide offers an objective comparison of the electrical conductivity of polyaniline synthesized from different aniline salts, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.
The conductive form of polyaniline is the emeraldine (B8112657) salt (PANI-ES), which is achieved by protonating the emeraldine base with an acid.[3][4] The choice of the initial aniline salt (e.g., aniline hydrochloride, aniline sulfate) directly provides the counter-ion that dopes the polymer chain during oxidative polymerization, thereby influencing the final conductivity.
Comparative Conductivity Data
The electrical conductivity of polyaniline is not a fixed value but varies based on the dopant, degree of protonation, and polymer morphology. The following table summarizes representative conductivity values for polyaniline synthesized using different common aniline salts or doped with their corresponding acids.
| Aniline Salt/Dopant Acid | Conductivity (S/cm) | Notes |
| Polythis compound | 4.4 ± 1.7 | Prepared via oxidation of this compound with ammonium (B1175870) peroxydisulfate (B1198043) at ambient temperature.[5][6] |
| Hydrochloric Acid (dopant) | 50 - 79 | Conductivity increases with dopant concentration (1M and 2M HCl, respectively).[7] |
| Polyaniline (H2SO4 doped) | 2.98 x 10⁻⁴ | Synthesized at -4°C with sulfuric acid as the dopant.[8] |
| Undoped Polyaniline | ~3 x 10⁻¹⁰ | For comparison, the undoped emeraldine base form is an insulator.[7] |
Experimental Protocols
Reproducibility in synthesizing conductive polyaniline hinges on meticulous adherence to experimental procedures. Below are detailed methodologies for the chemical oxidative polymerization of aniline and the subsequent measurement of its electrical conductivity.
Protocol 1: Synthesis of Polythis compound
This protocol is based on the "standard" procedure for preparing polyaniline with a defined conductivity.[5]
Materials:
-
This compound (C₆H₅NH₂·HCl)
-
Ammonium peroxydisulfate ((NH₄)₂S₂O₈)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a 0.2 M aqueous solution of this compound.
-
Prepare a 0.25 M aqueous solution of ammonium peroxydisulfate.
-
In a beaker at room temperature, mix equal volumes of the this compound and ammonium peroxydisulfate solutions.[5]
-
Stir the mixture. The solution will gradually turn dark green, indicating the formation of polythis compound precipitate.[7]
-
Allow the polymerization to proceed for approximately 2 hours.
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected polyaniline powder sequentially with deionized water, ethanol, and acetone to remove unreacted monomer, oxidant, and oligomers.[7]
-
Dry the final product under vacuum at 60°C for 12-24 hours.[7]
Protocol 2: Measurement of Electrical Conductivity
The four-point probe and two-point probe methods are standard for measuring the conductivity of pressed polymer pellets.[7][9]
Equipment:
-
Hydraulic press
-
Pellet die (e.g., 13 mm diameter)
-
Four-point or two-point probe setup
-
Source measure unit (e.g., Keithley 4200 SCS)[7]
-
Silver paste (for two-point probe)
Procedure:
-
Weigh approximately 0.1 g of the dried polyaniline powder.
-
Transfer the powder into the pellet die.
-
Apply a pressure of 70 MPa for 3 minutes using the hydraulic press to form a compact pellet.[7]
-
Measure the thickness and diameter of the pellet.
-
For the two-point probe method: Apply silver paste to two opposite faces of the pellet to ensure good electrical contact.[7]
-
Place the pellet in the measurement setup.
-
Apply a voltage across the probes and measure the resulting current. For ohmic materials, the current-voltage (I-V) relationship will be linear.[8]
-
Calculate the resistance (R) from the slope of the I-V curve.
-
Calculate the conductivity (σ) using the formula: σ = t / (R * A), where 't' is the pellet thickness and 'A' is the cross-sectional area of the pellet.
Visualizing the Process and Concepts
Diagrams created using Graphviz help to illustrate the experimental workflow and the fundamental principles of polyaniline conductivity.
Caption: Experimental workflow for PANI synthesis and conductivity measurement.
Caption: Relationship between aniline salt, PANI forms, and conductivity.
References
- 1. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physicsjournal.in [physicsjournal.in]
- 3. Polyaniline - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. old.iupac.org [old.iupac.org]
- 7. chalcogen.ro [chalcogen.ro]
- 8. ijlret.com [ijlret.com]
- 9. researchgate.net [researchgate.net]
Alternative monomers to aniline hydrochloride for conductive polymers
For Researchers, Scientists, and Drug Development Professionals
The quest for novel conductive polymers with tailored properties is a cornerstone of innovation in electronics, bioelectronics, and advanced materials. While polyaniline (PANI), synthesized from aniline (B41778) hydrochloride, has long been a benchmark, a host of alternative monomers are enabling the development of polymers with superior conductivity, stability, and processability. This guide provides an objective comparison of two leading alternatives: pyrrole (B145914) and 3,4-ethylenedioxythiophene (EDOT) , the precursors to polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT), respectively. We present a comprehensive overview of their performance, supported by experimental data and detailed protocols.
Performance Comparison at a Glance
The selection of a monomer for a specific application hinges on a trade-off between conductivity, environmental stability, and ease of synthesis. The following table summarizes the key performance metrics for PANI, PPy, and PEDOT, offering a clear comparison for informed decision-making.
| Property | Polyaniline (PANI) | Polypyrrole (PPy) | Poly(3,4-ethylenedioxythiophene) (PEDOT) |
| Typical Monomer | Aniline Hydrochloride[1] | Pyrrole[2] | 3,4-ethylenedioxythiophene (EDOT) |
| Conductivity (S/cm) | ~10 S/cm (in phosphoric acid)[3], ~100 S/cm (with HCl)[3][4] | 10⁻² - 10⁻¹ S/cm[3][4], up to 67 S/cm with specialized synthesis[5] | Can exceed 263 S/cm (as PEDOT:PSS)[6] |
| Environmental Stability | Moderate, conductivity sensitive to pH[7] | Good environmental stability[8] | High stability[9] |
| Synthesis Method | Chemical or Electrochemical Oxidation[10][11] | Chemical or Electrochemical Oxidation[2] | Chemical or Electrochemical Oxidation[12] |
| Processability | Generally poor, often requires dispersion in specific solvents[13] | Can be processed into films and coatings[14] | Excellent processability, especially as PEDOT:PSS aqueous dispersion[6][12] |
| Optical Transparency | Opaque in conductive form | Opaque | Transparent in conductive state |
In-Depth Monomer Analysis
Pyrrole: The Versatile Precursor
Polypyrrole (PPy) stands out for its straightforward synthesis and good environmental stability.[8] It is typically synthesized through oxidative polymerization of pyrrole, which can be achieved either chemically or electrochemically.[2]
Mechanism of Conduction: The conductivity in PPy arises from the movement of charge carriers (polarons and bipolarons) along the conjugated polymer backbone, a state achieved through oxidative doping.[2]
3,4-ethylenedioxythiophene (EDOT): The High-Performer
PEDOT, particularly in its composite form with polystyrene sulfonate (PEDOT:PSS), is renowned for its exceptional conductivity, high stability, and excellent processability from aqueous dispersions.[6][9][12] The EDOT monomer is polymerized via oxidative methods, similar to pyrrole and aniline.[12]
Mechanism of Conduction: The superior conductivity of PEDOT is attributed to the delocalization of π-electrons along its conjugated backbone, which is facilitated by the electron-donating effect of the ethylenedioxy group.[9]
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the synthesis of PANI, PPy, and PEDOT:PSS.
Synthesis of Polyaniline (Emeraldine Salt)
This protocol describes a standard chemical oxidative polymerization of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl, 1M)
-
Distilled water
Procedure:
-
Prepare a 0.2 M solution of this compound in 1 M HCl.
-
Prepare a 0.25 M solution of ammonium peroxydisulfate in 1 M HCl.
-
Cool both solutions to 0-5 °C in an ice bath.
-
Slowly add the APS solution to the this compound solution while stirring vigorously.
-
Continue stirring for 2 hours, maintaining the low temperature.
-
The resulting dark green precipitate (polyaniline) is collected by filtration.
-
Wash the precipitate with 1 M HCl and then with acetone to remove unreacted monomer and oligomers.
-
Dry the polyaniline powder in a vacuum oven at 60 °C.[1]
Synthesis of Polypyrrole
This protocol outlines the chemical oxidative polymerization of pyrrole.
Materials:
-
Pyrrole
-
Ferric chloride (FeCl₃)
-
Distilled water
Procedure:
-
Distill pyrrole before use to remove inhibitors.
-
Prepare a 0.1 M solution of ferric chloride in methanol.
-
Prepare a 0.1 M solution of pyrrole in methanol.
-
Slowly add the ferric chloride solution to the pyrrole solution under constant stirring at room temperature.
-
A black precipitate of polypyrrole will form immediately.
-
Allow the reaction to proceed for 2 hours to ensure complete polymerization.
-
Collect the precipitate by filtration and wash thoroughly with methanol to remove residual oxidant and monomer.
-
Dry the polypyrrole powder under vacuum.[2]
Synthesis of PEDOT:PSS
This protocol details the oxidative polymerization of EDOT in the presence of a poly(styrene sulfonate) template.
Materials:
-
3,4-ethylenedioxythiophene (EDOT)
-
Poly(styrenesulfonic acid) (PSS)
-
Sodium persulfate (Na₂S₂O₈)
-
Distilled water
Procedure:
-
Prepare an aqueous solution of PSS.
-
Add the EDOT monomer to the PSS solution and stir to create a stable emulsion.
-
Prepare an aqueous solution of the oxidant, sodium persulfate.
-
Add the oxidant solution dropwise to the EDOT/PSS emulsion under vigorous stirring at room temperature.
-
Continue the polymerization for 24 hours.
-
The resulting blue-black dispersion is PEDOT:PSS.[6]
-
Purify the dispersion using dialysis to remove unreacted monomers and byproducts.
Visualizing the Workflow
To further clarify the synthesis processes, the following diagrams illustrate the experimental workflows for chemical oxidative polymerization of the discussed conductive polymers.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Polypyrrole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. lib.ysu.am [lib.ysu.am]
- 5. Promising Synthesis Route of Ultra-Conductive Porous Polypyrrole via Template-Free Polymerization [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ijsdr.org [ijsdr.org]
- 11. physicsjournal.in [physicsjournal.in]
- 12. ossila.com [ossila.com]
- 13. Synthesis and Characterization of Polyaniline Conductive Composite Films | Scientific.Net [scientific.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC and UV-Vis Spectroscopy for the Analysis of Aniline Hydrochloride
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. Aniline (B41778) hydrochloride, a key intermediate in the synthesis of various pharmaceuticals and dyes, requires precise analytical methods for quality control and research purposes.[1] This guide provides an objective comparison between two common analytical techniques for the determination of aniline hydrochloride: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy.
This comparison delves into the experimental protocols and performance data of each method to assist in selecting the most suitable technique for specific analytical needs. While UV-Vis spectroscopy offers a straightforward and cost-effective approach, HPLC provides superior sensitivity and selectivity.[2]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.[3] Reversed-phase HPLC is the most common mode for analyzing aniline and its derivatives, utilizing a nonpolar stationary phase and a polar mobile phase.[3]
Instrumentation and Materials:
-
HPLC System equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]
-
Reversed-phase C18 column (e.g., 15 cm x 4.6 mm, 5 µm).[4]
-
Methanol (B129727), acetonitrile (B52724) (HPLC grade), and purified water.
-
This compound reference standard.
Procedure:
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of methanol and water, for example, in a 60:40 (v/v) ratio.[4]
-
Standard Solution Preparation: A stock solution of this compound is prepared by dissolving a known amount in the mobile phase to achieve a concentration of 1 mg/mL.[3] From this stock solution, a series of calibration standards are prepared by serial dilution.[3]
-
Chromatographic Conditions:
-
Analysis: The calibration standards and samples are injected into the HPLC system. The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve constructed from the standards.[3]
UV-Vis Spectroscopy
UV-Vis spectroscopy is a widely used technique that measures the absorption of ultraviolet or visible light by a substance in solution. The amount of light absorbed is proportional to the concentration of the analyte, according to the Beer-Lambert law.
Instrumentation and Materials:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
-
Hydrochloric acid (0.01 N) or another suitable solvent.[6]
-
This compound reference standard.
Procedure:
-
Solvent Selection: A solvent that does not absorb in the region of this compound's maximum absorbance should be used. Dilute hydrochloric acid (0.01 N) is a suitable option.[6]
-
Determination of Maximum Absorbance (λmax): A solution of this compound is scanned across a range of wavelengths to determine the wavelength of maximum absorbance (λmax). For aniline, a significant absorption peak is observed around 340 nm.[7]
-
Standard Solution Preparation: A stock solution of this compound is prepared in the chosen solvent. A series of calibration standards are then prepared by diluting the stock solution.[6]
-
Analysis: The absorbance of each calibration standard and the sample solution is measured at the λmax against a solvent blank. A calibration curve is generated by plotting absorbance versus concentration. The concentration of this compound in the sample is then determined from this curve.
Data Presentation: Performance Comparison
The performance of HPLC and UV-Vis spectroscopy for the analysis of this compound can be compared based on several key validation parameters.
| Parameter | HPLC | UV-Vis Spectroscopy |
| Linearity Range | 1 µg/L - 100 µg/L[8] | 2.0 µg/mL - 60 µg/mL[2] |
| Correlation Coefficient (R²) | ≥ 0.999[5][8] | Not explicitly found |
| Accuracy (% Recovery) | 87.51% - 108%[8][9] | Not explicitly found |
| Precision (% RSD) | 0.31% - 1.62%[9] | Not explicitly found |
| Limit of Detection (LOD) | ≤ 0.2 µg/L[8] | ~1.5 µg/kg[2] |
| Limit of Quantification (LOQ) | 0.0778 µg/mL - 0.2073 µg/mL[9] | 0.0778 µg/mL - 0.2073 µg/mL[2] |
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HPLC and UV-Vis spectroscopy.
References
- 1. Aniline and this compound - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sigma-Aldrich [sigmaaldrich.com]
- 5. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Polyaniline and Polythiophene: Synthesis, Characterization, and Performance
For researchers, scientists, and drug development professionals, the selection of appropriate conductive polymers is paramount for advancing applications in areas such as biosensors, drug delivery systems, and organic electronics. This guide provides an objective comparison of two prominent conducting polymers: polyaniline (PANI), synthesized from aniline (B41778) hydrochloride, and polythiophene (PTh). The following sections detail their synthesis, comparative performance metrics based on experimental data, and key characteristics to inform material selection.
Comparative Performance Data
The functional properties of polyaniline and polythiophene are highly dependent on their synthesis conditions, dopants, and morphology. The tables below summarize key quantitative data from various studies to provide a comparative overview of their performance.
| Property | Polyaniline (from Aniline Hydrochloride) | Polythiophene | Notes |
| Form | Emeraldine (B8112657) Salt | Unsubstituted or Substituted (e.g., P3HT) | The properties of both polymers are highly dependent on their specific form and dopant used. |
| Color | Green (Emeraldine Salt) | Dark red to black | Color is indicative of the polymer's oxidation state and conjugation length. |
| Solubility | Generally soluble in acidic aqueous solutions and some organic solvents like NMP. | Unsubstituted PTh is largely insoluble. Alkyl-substituted PThs (e.g., P3HT) are soluble in organic solvents like chloroform (B151607) and toluene. | Solubility is a critical factor for solution-based processing and fabrication. |
Table 1: General Properties of Polyaniline and Polythiophene.
| Property | Polyaniline (HCl doped) | Polythiophene (doped) | Reference |
| Electrical Conductivity | 1.7 - 109.04 S/cm | ~10⁻³ - 10³ S/cm | [1] |
| Specific Capacitance | 13.22 mF/cm² | 3.30 mF/cm² | [2] |
| Energy Density | 1.175 µW.h/cm² | - | [2] |
| Power Density | 4.99 µW/cm² | - | [2] |
Table 2: Comparative Electrical and Electrochemical Properties.
| Polymer | Onset Decomposition Temperature (Tonset) | Maximum Decomposition Temperature (Tmax) | Residue at 600°C | Reference |
| Polyaniline (HCl doped) | ~310 °C | ~518 °C | ~29% | [3] |
| Polythiophene | ~315 °C (T10) | 483 °C | - | [4] |
Table 3: Comparative Thermal Stability (from TGA analysis). Note: T10 refers to the temperature at which 10% weight loss is observed.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining polymers with desired properties. The following sections outline standardized procedures for the chemical synthesis of polyaniline and polythiophene.
Synthesis of Polyaniline (Emeraldine Hydrochloride)
This protocol describes the oxidative chemical polymerization of this compound to produce the conductive emeraldine salt form of polyaniline.
Materials:
-
This compound (C₆H₅NH₂·HCl)
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl, 1 M)
-
Distilled water
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in 1 M HCl to create the monomer solution. Stir the solution at room temperature until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl. The molar ratio of this compound to ammonium persulfate is typically 1:1.25.
-
Polymerization: Slowly add the ammonium persulfate solution to the this compound solution while stirring vigorously. The reaction mixture will gradually turn dark green, indicating the formation of polyaniline.
-
Reaction Completion: Continue stirring for a predetermined period, typically 2-4 hours, at a controlled temperature (e.g., 0-5 °C in an ice bath) to allow for complete polymerization.
-
Purification: Collect the precipitated polyaniline by vacuum filtration. Wash the polymer powder sequentially with 1 M HCl, distilled water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polyaniline powder in a vacuum oven at a specific temperature (e.g., 60 °C) for 24 hours.
Synthesis of Polythiophene
This protocol outlines the chemical oxidative polymerization of thiophene (B33073) to produce polythiophene.
Materials:
-
Thiophene (C₄H₄S)
-
Anhydrous ferric chloride (FeCl₃)
-
Chloroform (CHCl₃)
-
Methanol
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of thiophene monomer in anhydrous chloroform in a reaction flask.
-
Oxidant Solution Preparation: In a separate flask, dissolve a stoichiometric amount of anhydrous ferric chloride in chloroform. The molar ratio of thiophene to FeCl₃ is typically 1:4.
-
Polymerization: Add the ferric chloride solution dropwise to the thiophene solution under constant stirring at room temperature. The reaction mixture will turn dark, indicating the polymerization of thiophene.
-
Reaction Completion: Continue stirring the reaction mixture for a specified time, usually 24 hours, to ensure complete polymerization.
-
Purification: Precipitate the polythiophene by adding methanol to the reaction mixture. Filter the polymer and wash it repeatedly with methanol to remove the catalyst and any unreacted monomer.
-
Drying: Dry the resulting polythiophene powder in a vacuum oven at a controlled temperature.
Visualizing Workflows and Relationships
Graphical representations of synthesis pathways and property comparisons can aid in understanding the complex relationships between these polymers.
Caption: Synthesis workflow for Polyaniline (Emeraldine Hydrochloride).
Caption: Synthesis workflow for Polythiophene.
Caption: Comparison of key characteristics of Polyaniline and Polythiophene.
Discussion of Comparative Characterization
Electrical Conductivity
Polyaniline, particularly in its emeraldine salt form, exhibits high electrical conductivity, which is significantly influenced by the dopant acid used.[1] For instance, HClO₄-doped polyaniline has shown conductivity as high as 109.04 S/cm.[1] Polythiophene's conductivity is highly tunable through chemical modification of its backbone. Unsubstituted polythiophene has modest conductivity, but derivatives like poly(3-hexylthiophene) (P3HT), when appropriately doped, can achieve high conductivities. The conductivity of polythiophenes is also highly dependent on their regioregularity.
Thermal Stability
Both polymers demonstrate good thermal stability, making them suitable for applications requiring operation at elevated temperatures. Thermogravimetric analysis (TGA) of HCl-doped polyaniline shows an onset of major decomposition around 310 °C.[3] Similarly, polythiophene exhibits thermal stability with a 10% weight loss temperature (T10) around 315 °C.[4] The thermal degradation of polyaniline typically occurs in multiple steps, involving the loss of water, dopant, and finally the polymer backbone.[5][6]
Electrochemical Properties
In applications such as supercapacitors, polyaniline has demonstrated superior performance in some studies. For instance, a direct comparison showed that polyaniline-based supercapacitors exhibited a specific capacitance of 13.22 mF/cm², significantly higher than the 3.30 mF/cm² observed for polythiophene-based devices under similar conditions.[2] This difference is attributed to faster ionic exchange and higher capacitance of the polyaniline electrode.[2] The electrochemical behavior of both polymers is complex and involves both double-layer capacitance and pseudocapacitance.[2]
Morphology
The morphology of these conducting polymers, which can be controlled by the synthesis conditions, plays a crucial role in their final properties. Polyaniline can be synthesized in various forms, including granular structures, nanofibers, and non-porous films.[7][8][9] Polythiophene can also be prepared with different morphologies, such as globular aggregates and porous nanofibrous structures.[10] The porosity and surface area of the polymer film are critical for applications like sensors and supercapacitors.
Conclusion
Both polyaniline synthesized from this compound and polythiophene are versatile conducting polymers with a wide range of potential applications. The choice between them will largely depend on the specific requirements of the intended application.
-
Polyaniline offers the advantages of straightforward synthesis in aqueous media, high conductivity in its doped state, and excellent electrochemical performance, making it a strong candidate for applications like supercapacitors and sensors.
-
Polythiophene and its derivatives provide the significant advantage of tunable properties through functionalization of the thiophene ring. This allows for the optimization of solubility, processability, and electronic properties, making it highly suitable for organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Researchers and developers should carefully consider the desired electrical conductivity, processing requirements, and operating environment when selecting between these two important classes of conducting polymers. The provided experimental protocols and comparative data serve as a foundational guide for making an informed decision.
References
- 1. distantreader.org [distantreader.org]
- 2. ippt.pan.pl [ippt.pan.pl]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ymerdigital.com [ymerdigital.com]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Aniline Hydrochloride Electropolymerization on Various Electrode Materials
For Researchers, Scientists, and Drug Development Professionals
The electrochemical polymerization of aniline (B41778) hydrochloride is a widely utilized method for the fabrication of polyaniline (PANI) films, a conductive polymer with extensive applications in sensors, energy storage, and biomedical devices. The choice of electrode material significantly influences the morphology, conductivity, and electrochemical properties of the resulting PANI film. This guide provides a comparative analysis of aniline hydrochloride electropolymerization on three common electrode materials: Platinum (Pt), Glassy Carbon (GC), and Indium Tin Oxide (ITO), supported by experimental data from peer-reviewed studies.
Performance Comparison of Polyaniline Films on Different Electrodes
The properties of electrochemically deposited polyaniline films are intricately linked to the substrate on which they are grown. The following table summarizes key performance metrics of PANI films electropolymerized on Platinum, Glassy Carbon, and Indium Tin Oxide electrodes.
| Performance Metric | Platinum (Pt) | Glassy Carbon (GC) | Indium Tin Oxide (ITO) |
| Film Morphology | Generally forms a uniform, compact, and adherent film.[1] At higher monomer concentrations, a more porous structure can be observed. | Tends to form a more granular or fibrillar morphology compared to Pt.[2] | Can produce thin, transparent films at short deposition times, which become more granular and nano-fibrillar with increased deposition time.[3][4][5] |
| Adhesion | Good adhesion to the substrate.[1] | Good adhesion. | Adhesion can be variable; the initial thin layer adheres strongly, but subsequent thicker layers may not.[3][4][5] |
| Conductivity | High, a characteristic of PANI films. Specific values depend on doping and morphology. | High, comparable to films on Pt. | Good, suitable for applications requiring transparent conductive films.[6] |
| Specific Capacitance | High specific capacitance has been reported, for instance, 120 mF/cm².[2] | Lower specific capacitance compared to Pt under similar conditions, with reported values around 38.9 µF/cm².[2] | Demonstrates pseudocapacitive behavior suitable for supercapacitor applications.[5][7] |
| Electrochemical Behavior | Exhibits well-defined redox peaks in cyclic voltammetry, indicating reversible doping/dedoping processes.[1][2] Shows more reversible behavior (ia/ic ratio closer to 1) compared to GC.[2] | Well-defined redox peaks are also observed.[2] The oxidation potentials can be lower compared to Pt.[2] | The polymerization process is quasi-reversible and controlled by diffusion.[5] |
Experimental Protocols
Detailed experimental conditions are crucial for reproducible electropolymerization of aniline. Below are generalized protocols derived from multiple studies for the three electrode materials.
General Reagents and Electrode Preparation
-
Monomer Solution: this compound or aniline distilled under reduced pressure and stored in the dark.[1][8] A typical concentration is 0.1 M to 0.5 M.[3][8][9]
-
Electrolyte Solution: Aqueous solution of a strong acid, commonly 1.0 M HCl or 0.5 M H₂SO₄.[2][8] The electrolyte acts as a doping agent for the resulting polymer.[10]
-
Working Electrodes: Platinum (Pt) plate or wire[1][8], Glassy Carbon (GC) electrode[2], or Indium Tin Oxide (ITO) coated glass.[3][4]
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.[1][3][8]
-
Deoxygenation: The solution is typically purged with nitrogen gas for about 15 minutes before and during the experiment to remove dissolved oxygen, which can interfere with the polymerization process.[1][8]
Electropolymerization via Cyclic Voltammetry
Cyclic voltammetry (CV) is a common technique for electropolymerization.[1]
-
Potential Range: The potential is cycled between a lower limit (e.g., -0.2 V) and an upper limit where aniline oxidation occurs (e.g., +0.8 V to +1.2 V vs. SCE/Ag/AgCl).[9][11] The first scan typically shows an oxidation peak for aniline around +0.8 V.[1][9]
-
Scan Rate: A typical scan rate is 50 mV/s or 100 mV/s.[8][12]
-
Number of Cycles: The desired film thickness is achieved by performing multiple potential cycles (e.g., 10-20 cycles).[9][13] The increasing peak currents in successive cycles indicate the growth of the conductive polymer film.[9]
Electropolymerization via Chronoamperometry
This method involves applying a constant potential to the working electrode.
-
Deposition Potential: A constant potential at which aniline oxidation occurs is applied (e.g., +0.75 V, +1.0 V, or +1.5 V vs. Ag/AgCl).[3][4]
-
Deposition Time: The duration of the applied potential determines the film thickness (e.g., 60 s to 600 s).[3][4]
Characterization
-
Electrochemical Characterization: Cyclic voltammetry and Electrochemical Impedance Spectroscopy (EIS) are used to study the redox properties and charge transfer kinetics of the PANI film.[2][13]
-
Morphological Characterization: Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology of the deposited film.[3][4][11]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for the electropolymerization and characterization of polyaniline, and the proposed mechanism for aniline electropolymerization.
Caption: Experimental workflow for PANI synthesis and characterization.
Caption: Mechanism of aniline electropolymerization.
References
- 1. arxiv.org [arxiv.org]
- 2. electrochemsci.org [electrochemsci.org]
- 3. Electrodeposition and characterization of Polyaniline films | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. Electrodeposition and characterization of Polyaniline films | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Electropolymerization of aniline on carbonized polyacrylonitrile aerogel electrodes: applications for supercapacitors | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Insight into Ionic Conductivity of Polyaniline Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oxidants in Aniline Hydrochloride Polymerization for Researchers
For scientists and professionals in drug development and materials research, the synthesis of polyaniline (PANI), a versatile conductive polymer, is a process of significant interest. The choice of oxidant in the polymerization of aniline (B41778) hydrochloride is a critical determinant of the final product's properties, including yield, conductivity, and morphology. This guide provides an objective comparison of common oxidants, supported by experimental data, to aid in the selection of the most suitable reagent for specific research applications.
The oxidative polymerization of aniline is a complex process influenced by numerous factors, with the oxidizing agent playing a pivotal role. The oxidant not only initiates the polymerization but also influences the oxidation state and structural regularity of the resulting polymer chain. This, in turn, dictates the material's electronic and physical properties. While various oxidants have been explored, this guide will focus on a comparative analysis of commonly employed ones.
Performance Comparison of Common Oxidants
The selection of an oxidant has a direct impact on the key performance indicators of the synthesized polyaniline. The following table summarizes quantitative data on yield and conductivity for polyaniline synthesized using different oxidizing agents. It is important to note that these values are representative and can vary based on specific reaction conditions such as temperature, reaction time, and monomer-to-oxidant ratio.
| Oxidant | Typical Molar Ratio (Oxidant:Aniline) | Polymerization Yield (%) | Conductivity (S/cm) | Key Observations |
| Ammonium (B1175870) Persulfate (APS) | 1:1 to 1.25:1 | ~90-97 | ~1-15 | Most commonly used oxidant, produces high yields and good conductivity.[1][2] The reaction is exothermic and often requires cooling.[3] |
| Ferric Chloride (FeCl₃) | 2:1 | Variable | ~10⁻² - 1 | A common and effective oxidant.[4] The properties of the resulting PANI can be influenced by the formation of iron oxide byproducts. |
| Silver Nitrate (B79036) (AgNO₃) | Variable | Lower | ~10⁻³ | Results in a composite material of polyaniline and silver particles.[5] The polymerization process is significantly slower compared to APS.[5] |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | 1:20 to 1:100 (in presence of HCl) | Variable | Not specified | Can induce simultaneous polymerization and crystallization of aniline.[6] |
| Compound Oxidant (APS + Ascorbic Acid) | 10:1 (APS:Ascorbic Acid) | ~97 | ~13 | The addition of a co-oxidant like ascorbic acid can enhance both yield and conductivity under specific conditions.[2][7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving desired material properties. Below are generalized methodologies for the polymerization of aniline hydrochloride using different oxidants.
Polymerization using Ammonium Persulfate (APS)
This is the most conventional method for synthesizing high-quality polyaniline.
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl, 1M)
-
Distilled water
Procedure:
-
Dissolve a specific amount of this compound in 1M HCl in a beaker to create the monomer solution.
-
In a separate beaker, dissolve the desired molar ratio of ammonium persulfate in 1M HCl to prepare the oxidant solution.
-
Slowly add the oxidant solution to the monomer solution dropwise while stirring continuously. The reaction is exothermic, and maintaining a low temperature is crucial for obtaining a high-quality polymer.[3]
-
Continue stirring the reaction mixture for a designated period (typically 2-24 hours) in the ice bath. A dark green precipitate of polythis compound will form.
-
Filter the precipitate and wash it sequentially with 1M HCl and then with distilled water until the filtrate becomes colorless.
-
Dry the resulting polyaniline powder in a vacuum oven at a controlled temperature (e.g., 60 °C) for 24 hours.
Polymerization using Ferric Chloride (FeCl₃)
Ferric chloride is another widely used oxidant for aniline polymerization.
Materials:
-
This compound
-
Ferric chloride (FeCl₃)
-
Hydrochloric acid (HCl, 1M)
-
Distilled water
Procedure:
-
Prepare the monomer solution by dissolving this compound in 1M HCl.
-
Prepare the oxidant solution by dissolving ferric chloride in 1M HCl. A typical molar ratio of FeCl₃ to aniline is 2:1.
-
While stirring the monomer solution at room temperature, add the ferric chloride solution dropwise.
-
A dark-colored precipitate will form. Continue stirring for several hours to ensure complete polymerization.
-
Collect the precipitate by filtration and wash it thoroughly with 1M HCl to remove any unreacted monomer and oxidant.
-
Finally, wash the polymer with distilled water and dry it under vacuum.
Polymerization using Silver Nitrate (AgNO₃)
This method yields a polyaniline-silver composite material.
Materials:
-
This compound
-
Silver nitrate (AgNO₃)
-
Distilled water
Procedure:
-
Dissolve this compound in distilled water.
-
In a separate container, dissolve silver nitrate in distilled water.
-
Mix the two solutions at room temperature and stir. The polymerization process with silver nitrate is considerably slower than with stronger oxidants and may take several days to complete.[5]
-
A dark precipitate, which is a composite of polyaniline salt and silver particles, will gradually form.[5]
-
Filter the composite material, wash it with distilled water, and dry it under vacuum.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: Generalized experimental workflow for the oxidative polymerization of this compound.
The mechanism of aniline polymerization is generally accepted to proceed through the formation of radical cations. A simplified representation of this process is shown below.
Caption: A simplified schematic of the aniline polymerization mechanism.
References
Spectrophotometry vs. HPLC for Aniline Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of aniline (B41778), a key intermediate in many manufacturing processes, is critical for quality control and safety assessment. This guide provides an objective comparison of two common analytical techniques for determining aniline concentration: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC), supported by experimental data to inform method selection and validation.
Aniline's presence, whether as a starting material, intermediate, or impurity, necessitates reliable analytical methods for its monitoring. While spectrophotometry offers a straightforward and cost-effective approach, HPLC provides superior sensitivity and selectivity. The choice between these methods depends on the specific requirements of the analysis, including the expected concentration range of aniline, the complexity of the sample matrix, and the desired level of accuracy and precision.
Comparative Performance of Analytical Methods
The performance of UV-Vis Spectrophotometry and HPLC for the determination of aniline has been evaluated based on key validation parameters. The data, compiled from various studies, is summarized below to provide a clear comparison.
| Validation Parameter | UV-Vis Spectrophotometry (Direct) | UV-Vis Spectrophotometry (Colorimetric) | HPLC-UV |
| Linearity Range | 2.0 - 60 µg/mL[1] | 0.2 - 2.4 µg/mL[1][2] | 1 - 100 µg/L[1] |
| Limit of Detection (LOD) | ~1.5 µg/kg[1] | Not explicitly found | 0.1 - 0.2 µg/L[1] |
| Limit of Quantification (LOQ) | 0.0778 - 0.2073 µg/mL[1][3][4] | Not explicitly found | < 0.2 µg/L[5] |
| Accuracy (% Recovery) | 87.51% - 101.35%[3][4] | Not explicitly found | 90.0% - 103.9%[6] |
| Precision (% RSD) | 0.31% - 1.62%[3][4] | 1% - 2%[2] | 1.2% - 4.7%[6] |
| Specificity | Low to moderate[1] | Moderate | High[1][7] |
| Principle | Absorbance of light by aniline.[1] | Formation of a colored azo dye.[1] | Separation based on polarity, followed by UV detection.[1] |
| Speed | Fast[1] | Moderate | Slower due to run times[1][8] |
| Cost | Low[1] | Low | Moderate to High[1] |
| Complexity | Simple[1] | Moderate | Complex[1] |
Experimental Workflows
The general workflows for quantifying aniline using spectrophotometry and HPLC are distinct, with HPLC requiring more extensive sample preparation and system setup.
Detailed Experimental Protocols
Below are representative experimental protocols for the analysis of aniline by both colorimetric UV-Vis spectrophotometry and HPLC-UV. These should be adapted and validated for specific applications.
UV-Vis Spectrophotometry (Colorimetric Method)
This method is based on the diazotization of aniline and its subsequent coupling with a chromogenic agent to form a colored azo dye, which is then quantified.[1]
Reagents:
-
Aniline standard solution
-
1 M Hydrochloric acid (HCl)
-
1% (w/v) Sodium nitrite (B80452) (NaNO₂) solution
-
5% (w/v) Ammonium (B1175870) sulfamate (B1201201) solution
-
0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution
-
1 M Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Sample Preparation: Prepare a series of aniline standard solutions and the sample solution in deionized water.
-
Diazotization: To 10 mL of each standard and sample solution in a volumetric flask, add 1 mL of 1 M HCl and 1 mL of 1% NaNO₂ solution. Mix well and allow the reaction to proceed for 5 minutes in an ice bath.[1]
-
Removal of Excess Nitrite: Add 1 mL of 5% ammonium sulfamate solution, mix, and let it stand for 2 minutes to quench the excess nitrous acid.[1]
-
Coupling Reaction: Add 1 mL of 0.1% NED solution and mix. A colored complex will form.[1]
-
pH Adjustment: Adjust the pH to the alkaline range by adding 1 M NaOH.
-
Measurement: Dilute the solution to a known volume with deionized water and measure the absorbance at the wavelength of maximum absorption (typically around 500-550 nm) against a reagent blank.[1]
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of aniline in the sample from this curve.[1]
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a typical reversed-phase HPLC method for aniline determination.[1]
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1][7]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[1][7]
Procedure:
-
Standard and Sample Preparation: Prepare stock and working standard solutions of aniline in the mobile phase. Filter all samples and standards through a 0.45 µm syringe filter before injection.[1]
-
Chromatographic Analysis: Inject the standards and samples into the HPLC system.[1]
-
Quantification: Identify the aniline peak based on its retention time compared to the standard. Quantify the aniline concentration by comparing the peak area of the sample with the calibration curve generated from the standards.[1]
Conclusion
The choice between spectrophotometry and HPLC for aniline quantification is a trade-off between simplicity and cost versus sensitivity and selectivity. Spectrophotometry, particularly the colorimetric method, can be a rapid and inexpensive technique suitable for relatively clean samples where high sensitivity is not required. However, it is prone to interferences from other UV-absorbing compounds.[1][7]
HPLC, on the other hand, offers high selectivity and sensitivity, making it the preferred method for complex matrices and trace-level analysis.[1][5] The ability of HPLC to separate aniline from other components in a sample minimizes the risk of interference and provides more accurate and reliable results.[9] While the initial investment and operational complexity are higher, the superior performance of HPLC makes it indispensable for regulatory compliance and in research and development settings where data integrity is paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BiochemSphere [biochemicalsci.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Polyaniline-Based Sensors Derived from Various Aniline Precursors
For researchers, scientists, and drug development professionals, the selection of an appropriate sensing material is paramount for the development of sensitive, selective, and reliable detection platforms. Polyaniline (PANI) has emerged as a promising candidate due to its straightforward synthesis, environmental stability, and tunable electrical properties.[1][2][3] However, the performance of PANI-based sensors can be significantly influenced by the choice of the initial aniline (B41778) monomer. This guide provides an objective comparison of the performance of polyaniline-based sensors synthesized from different aniline precursors, supported by experimental data and detailed methodologies.
The introduction of substituent groups onto the aniline ring can alter the electronic and steric properties of the resulting polymer, thereby impacting its sensing characteristics.[4][5] These modifications can enhance solubility, influence film morphology, and tune the polymer's sensitivity and selectivity towards specific analytes.[4][6] This guide will delve into these differences, offering a clear comparison for researchers designing next-generation sensors.
Performance Comparison of Polyaniline-Based Sensors
The sensing performance of polyaniline and its derivatives is critically dependent on the interaction between the polymer and the target analyte. This interaction, often a protonation or deprotonation of the polymer backbone, leads to a measurable change in conductivity.[7] The choice of aniline precursor can modulate this interaction, leading to variations in sensitivity, selectivity, response time, and limit of detection (LOD).
Ammonia (B1221849) (NH3) Gas Sensing
Ammonia is a common target analyte for PANI-based sensors due to the strong acid-base interaction between the basic ammonia molecule and the acidic doped PANI. The deprotonation of the PANI backbone by ammonia leads to a decrease in conductivity, which is the basis of the sensing mechanism.[7]
| Aniline Precursor | Dopant | Analyte | Sensitivity | Response Time | Recovery Time | Limit of Detection (LOD) | Reference |
| Aniline | Dioctyl sulfosuccinate (B1259242) sodium (AOT) | NH3 | - | - | - | ~11 ppm | [8] |
| Aniline | Hydrochloric Acid (HCl) | NH3 | 1.06 (for 50 ppm) | 10 s | - | - | [1][7] |
| Aniline | Acetic Acid | NH3 | ΔR/R0 = 0.95 (for 50 ppm) | - | - | - | [9] |
| Aniline | Tartaric Acid | NH3 | 26.1% (for 5 ppm), 56% (for 100 ppm) | Fast | Faster than inorganic acid dopants | - | [10] |
Note: A direct comparison is challenging due to variations in experimental conditions, sensor fabrication, and reporting metrics across different studies. The table summarizes available data to provide a general overview.
Experimental Protocols
The synthesis and fabrication of polyaniline-based sensors involve several key steps, from the polymerization of the aniline precursor to the deposition of the sensing film.
Chemical Synthesis of Polyaniline
A common method for synthesizing polyaniline and its derivatives is oxidative chemical polymerization.
Materials:
-
Aniline monomer (or substituted aniline)
-
Oxidizing agent (e.g., Ammonium persulfate (APS), Potassium dichromate)[4][11]
-
Dopant acid (e.g., Hydrochloric acid (HCl), Sulfuric acid (H2SO4))[5][12]
-
Solvent (e.g., Distilled water)[11]
Procedure:
-
Dissolve the aniline monomer in an acidic solution (dopant acid).[5]
-
Cool the solution in an ice bath.[5]
-
Separately, dissolve the oxidizing agent in the same acidic solution.
-
Slowly add the oxidant solution to the monomer solution while stirring continuously.[11]
-
The polymerization is indicated by a color change, typically to dark green.[11]
-
Allow the reaction to proceed for several hours at a low temperature.[5]
-
Collect the precipitated polymer by filtration and wash it with deionized water and methanol (B129727) to remove unreacted monomer and oxidant.[5]
-
Dry the resulting polyaniline powder in an oven at a controlled temperature.[5]
Sensor Fabrication
The synthesized polyaniline is then used to create a sensing film on a substrate, often with interdigitated electrodes.
Methods:
-
Spin Coating: A solution of polyaniline in a suitable solvent is dispensed onto a substrate, which is then spun at high speed to create a uniform thin film.[8]
-
Drop Casting: A small volume of the polyaniline solution is dropped onto the substrate and allowed to dry, forming the sensing layer.[1][7]
-
Electrochemical Polymerization: The polyaniline film is directly grown on the electrode surface by applying an electrical potential to a solution containing the aniline monomer.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for the synthesis of polyaniline-based sensors and the fundamental sensing mechanism.
Caption: Experimental workflow for polyaniline sensor synthesis and fabrication.
Caption: Sensing mechanism of a polyaniline sensor for ammonia detection.
Conclusion
The choice of aniline precursor has a demonstrable impact on the performance of polyaniline-based sensors. While unsubstituted polyaniline remains a versatile and widely studied material, the introduction of functional groups to the aniline monomer offers a promising avenue for enhancing sensor characteristics. Substituted anilines can lead to polymers with improved solubility, which facilitates sensor fabrication, and modified electronic properties that can result in higher sensitivity and selectivity towards specific analytes.
Further research is needed to systematically evaluate a wider range of substituted polyaniline sensors against a variety of analytes under standardized conditions. This will enable a more direct and comprehensive comparison, aiding researchers in the rational design of next-generation chemical and biological sensors with tailored performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent progress in polyaniline-based chemiresistive flexible gas sensors: design, nanostructures, and composite materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Polyaniline Synthesized by Different Dopants for Fluorene Detection via Photoluminescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ammonia gas detection based on polyaniline nanofibers coated on interdigitated array electrodes | Semantic Scholar [semanticscholar.org]
- 8. jps.usm.my [jps.usm.my]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Synthesis and Characterization of Polyaniline, using Different Dopant, for Sensing Application of Pollutant Gases | Journal of Atomic, Molecular, Condensed Matter and Nano Physics [rgnpublications.com]
A Comparative Guide to Aniline Hydrochloride Polymerization: Aqueous vs. Non-Aqueous Media
The synthesis of polyaniline (PANI), a versatile conducting polymer, from aniline (B41778) hydrochloride can be performed in various solvent systems, each imparting distinct properties to the final polymer. This guide provides a comparative analysis of aniline hydrochloride polymerization in aqueous and non-aqueous media, offering insights into the resulting polymer's performance. The information presented is intended for researchers, scientists, and drug development professionals seeking to tailor the properties of polyaniline for specific applications.
Performance Comparison: Aqueous vs. Non-Aqueous Media
The choice of polymerization medium significantly influences the structural, thermal, and electrical properties of the synthesized polyaniline. While aqueous media are common due to the solubility of this compound and the oxidizing agent, non-aqueous solvents offer advantages in controlling the polymer's morphology and solubility.
| Property | Aqueous Medium | Non-Aqueous Medium | Key Observations |
| Conductivity | Typically in the range of 0.143 to 4.4 S/cm.[1][2] | Can vary significantly depending on the solvent. For example, PANI synthesized in DMSO showed a conductivity of 1.07 S/cm.[3] The addition of certain organic solvents to aqueous media can either increase or decrease conductivity.[4] | The conductivity is highly dependent on the doping degree and the morphology of the polymer, which are influenced by the solvent system.[2][4] |
| Yield | Generally high, often exceeding 90%.[1] | Yield can be variable. For instance, in reverse microemulsion polymerization, ionic surfactants led to a yield of ~67%, while nonionic surfactants resulted in a ~27% yield.[5][6] | The solubility of the monomer, oxidant, and the growing polymer chain in the chosen solvent system are critical factors affecting the yield. |
| Morphology | Often results in granular or agglomerated structures.[1][7] However, the addition of certain organic co-solvents can lead to the formation of nanofibers or nanotubes.[1] | Can be tailored to produce specific nanostructures. For example, polymerization in the presence of ethanol (B145695) can yield nanotubes and nanorods.[1] Interfacial polymerization between an aqueous and an organic phase can also produce nanofibers.[1] | Non-aqueous and mixed-solvent systems offer greater control over the self-assembly of polyaniline chains, leading to more defined morphologies. |
| Crystallinity | Polyaniline synthesized in fully aqueous solutions tends to have higher crystallinity.[8] | The introduction of organic solvents can lead to a more amorphous structure.[8] | The solvent's interaction with the polymer chains during formation influences the degree of ordering. |
| Thermal Stability | PANI prepared in a fully aqueous solution exhibits the highest thermal stability.[8] | The use of organic solvents can result in lower thermal stability. For example, PANI synthesized in the presence of acetone (B3395972) showed the lowest thermal stability.[8] | The regularity of the polymer chains, which is often higher in aqueous systems, contributes to greater thermal stability. |
| Solubility | Unsubstituted polyaniline is generally insoluble in common organic solvents and water.[4][9] | The use of certain organic solvents during synthesis can improve the solubility of the resulting polymer in those or other organic solvents.[9] | Modifications to the aniline monomer or the use of specific dopants can also enhance solubility.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for the polymerization of this compound in both aqueous and non-aqueous media.
Protocol 1: Polymerization in Aqueous Medium
This protocol describes a standard method for the chemical oxidative polymerization of this compound in an aqueous solution.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Acetone
Procedure:
-
Dissolve a specific amount of this compound in 1 M HCl aqueous solution in a reaction vessel. The concentration of aniline is typically around 0.1 M.[10]
-
Cool the solution to between 0 and 5 °C in an ice bath with constant stirring.[10]
-
Separately, dissolve a calculated amount of ammonium peroxydisulfate (oxidant) in 1 M HCl. The molar ratio of oxidant to aniline is a critical parameter and is often kept at 1:1.
-
Slowly add the oxidant solution dropwise to the chilled this compound solution under continuous stirring.
-
Allow the reaction to proceed for a set time, typically several hours, during which the solution will change color, indicating polymer formation.
-
Collect the precipitated polyaniline by filtration.
-
Wash the polymer precipitate with deionized water and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Dry the final polyaniline product under vacuum at a controlled temperature.
Protocol 2: Polymerization in Non-Aqueous Medium (DMSO)
This protocol outlines the synthesis of polyaniline in a non-aqueous solvent, specifically dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
Aniline
-
Hydrochloric acid (HCl)
-
Ammonium peroxydisulfate (APS)
-
Dimethyl sulfoxide (DMSO)
-
Poly(vinyl alcohol) (PVA) (optional, as a stabilizer)
Procedure:
-
Dissolve aniline in DMSO. If using a stabilizer, dissolve PVA in DMSO first.
-
Add HCl to the aniline solution to form this compound in situ.
-
In a separate vessel, dissolve ammonium peroxydisulfate in DMSO.
-
Cool both solutions to around 10°C.
-
Slowly add the oxidant solution to the aniline solution under vigorous stirring.
-
Continue the polymerization for a specified duration at the controlled temperature.
-
The resulting product will be a stable dispersion of polyaniline in DMSO.
-
To isolate the polymer, it can be precipitated by adding a non-solvent, followed by filtration, washing, and drying.[3]
Visualizing the Process
To better understand the workflows and mechanisms, the following diagrams are provided.
Caption: Aqueous Polymerization Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. sapub.org [sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. Polymerization of this compound in reverse of microemulsion by batch and semicontinuous process using ionic and nonionic surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. open.metu.edu.tr [open.metu.edu.tr]
- 8. atlantis-press.com [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Safety Operating Guide
Safe Disposal of Aniline Hydrochloride: A Procedural Guide
For Immediate Reference: Aniline (B41778) hydrochloride must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of aniline hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a compound that poses significant health and environmental risks. It is known to be toxic if swallowed, inhaled, or in contact with skin, can cause serious eye damage, and is suspected of causing genetic defects and cancer.[1][2][3] Furthermore, it is very toxic to aquatic life.[3][4][5] Proper disposal is therefore not just a regulatory requirement but a critical safety measure.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably a chemical fume hood.[1][2][4]
| Hazard Class | Description | Primary Routes of Exposure |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][5] | Oral, Dermal, Inhalation |
| Eye Damage/Irritation | Causes serious eye damage.[1][3][5][6] | Ocular |
| Skin Sensitization | May cause an allergic skin reaction.[2][3][5][6] | Dermal |
| Mutagenicity | Suspected of causing genetic defects.[1][2][3][5][6] | Inhalation, Dermal, Oral |
| Carcinogenicity | Suspected of causing cancer.[1][3][5][6] | Inhalation, Dermal, Oral |
| Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[1][3][5][6] | Inhalation, Dermal, Oral |
| Aquatic Toxicity | Very toxic to aquatic life.[1][3][4] | Environmental Release |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
This protocol outlines the step-by-step methodology for the safe disposal of this compound from the point of generation to final removal.
1.0 Personal Protective Equipment (PPE)
1.1 Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.[3] 1.2 Eye Protection: Use safety goggles and a face shield to protect against splashes.[1][3] 1.3 Protective Clothing: A laboratory coat is mandatory.[1][2] For larger quantities or in case of a spill, a synthetic apron or full suit may be necessary.[7] 1.4 Respiratory Protection: Work should be conducted in a chemical fume hood.[1] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an organic vapor cartridge and particulate prefilters must be used.[7]
2.0 Waste Segregation and Collection
2.1 Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's guidelines.[1][5] 2.2 Solid Waste: 2.2.1 Collect contaminated solid materials such as filter paper, weighing boats, and contaminated PPE.[1] 2.2.2 Place these materials into a dedicated, clearly labeled hazardous waste container approved for solid chemical waste.[1][4] 2.3 Liquid Waste: 2.3.1 Collect solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container.[1] 2.3.2 Do not pour this compound waste down the drain.[1] This is critical to prevent environmental contamination.[3][4]
3.0 Waste Container Management
3.1 Container Type: Use only containers approved for hazardous waste that are compatible with this compound.[1] Polyethylene containers are often suitable. 3.2 Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[1] 3.3 Closure: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[1][2][3][4] 3.4 Storage: 3.4.1 Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[1][2][4] 3.4.2 The storage area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. This compound is also light-sensitive, so storage should be in the dark.[2]
4.0 Spill and Emergency Procedures
4.1 Evacuate: In the event of a spill, evacuate all non-essential personnel from the area.[4] 4.2 Ventilate: Ensure the area is well-ventilated.[2] 4.3 Containment: Wearing appropriate PPE, collect the spilled material. 4.3.1 For solids, sweep up the material and place it in a sealed container for disposal.[3][4] It may be appropriate to first moisten the material to prevent dusting. 4.3.2 Avoid creating dust.[3][4] 4.4 Decontamination: After the material has been collected, wash the spill site thoroughly.[2] Some procedures suggest neutralizing the residue with a dilute solution of sodium carbonate.[7]
5.0 Final Disposal
5.1 Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][4] 5.2 Regulatory Compliance: Disposal must be in accordance with all applicable federal, state, and local regulations.[2][4][5] One common method for final disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] 5.3 Record Keeping: Maintain detailed records of the waste disposal, including the date, quantity, and method of disposal, as required by regulations.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
Safeguarding Your Research: A Guide to Handling Aniline Hydrochloride
Aniline hydrochloride, a valuable reagent in chemical synthesis, demands rigorous safety protocols due to its significant health hazards. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
This compound is toxic if swallowed, inhaled, or in contact with skin. It is suspected of causing genetic defects and cancer and can cause damage to organs through prolonged or repeated exposure.[1][2][3] It can also cause serious eye damage and skin sensitization.[2][3][4]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5][6] Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required. Ensure it is fully buttoned.[5] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge when handling the solid outside of a certified chemical fume hood or when aerosolization is possible.[5] |
| Footwear | Closed-toe Shoes | Leather or chemical-resistant material is recommended.[5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to prevent exposure and contamination.
1. Preparation:
-
Work Area Designation: All work with this compound must be conducted in a designated, well-ventilated area, preferably within a certified chemical fume hood.[4][7]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[8] A spill kit containing an inert absorbent material should also be available.[9]
-
Container Inspection: Before use, inspect the this compound container for any damage or leaks.
2. Handling:
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.[9]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[4]
-
Solution Preparation: When preparing solutions, slowly add the this compound solid to the solvent to prevent splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[8][6] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[8][6]
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces, equipment, and glassware that have come into contact with this compound.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items, such as gloves, in the designated hazardous waste stream.[9]
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from light and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][7] Keep the container tightly closed.[6][7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste containing this chemical must be treated as hazardous waste.[3]
1. Waste Segregation:
-
Solid Waste: Collect all contaminated disposable materials, such as gloves, bench paper, and pipette tips, in a clearly labeled, sealed plastic bag or container designated for "Toxic Chemical Waste".[5]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard symbols.[5]
-
Sharps: Any contaminated sharps should be placed in a designated sharps container.
2. Waste Container Management:
-
Use only containers approved for hazardous waste collection that are compatible with the chemical.[3]
-
Keep waste containers tightly sealed when not in use.[3]
-
Store waste containers in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.[3]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][6]
-
Provide a complete and accurate description of the waste to the disposal company.
-
Maintain records of the waste disposal as required by regulations.[3]
Diagram: this compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. nj.gov [nj.gov]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
